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  • Product: 1-(3-Bromophenoxy)propan-2-one
  • CAS: 853402-77-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one: Synthesis, Properties, and Applications

Executive Summary This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-(3-bromophenyl)propan-2-one (CAS No: 21906-32-1). It is inten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 1-(3-bromophenyl)propan-2-one (CAS No: 21906-32-1). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document addresses a potential ambiguity in nomenclature, clarifying the distinction between the subject compound and the closely related, yet distinct, "phenoxy" analogues. A detailed examination of the compound's spectroscopic characteristics is provided, alongside a robust, field-proven synthetic protocol. Furthermore, the guide explores the synthetic utility of this versatile building block, with a focus on its application in the construction of complex molecular architectures relevant to pharmaceutical research.

Introduction and Nomenclature Clarification

The subject of this guide is the chemical entity with the IUPAC name 1-(3-bromophenyl)propan-2-one. It is important to distinguish this from a potential misnomer, "1-(3-bromophenoxy)propan-2-one." The former, a "phenyl" derivative, consists of a propan-2-one moiety attached to a brominated benzene ring via a carbon-carbon bond. The latter, a "phenoxy" derivative, would imply an ether linkage, which is a structurally different compound. The vast majority of commercially available and scientifically referenced material pertains to 1-(3-bromophenyl)propan-2-one, which will be the focus of this guide.

1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is a valuable intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a versatile aryl bromide, makes it a strategic starting material for the synthesis of a wide range of more complex molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(3-bromophenyl)propan-2-one is presented in the table below.

PropertyValueSource(s)
IUPAC Name 1-(3-bromophenyl)propan-2-one[2]
Synonyms 3-Bromophenylacetone, (3-Bromophenyl)acetone[2]
CAS Number 21906-32-1[2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Liquid[1]
Boiling Point ~265.7 °C (Predicted)[1]
Flash Point 75.8 °C[1]

Spectroscopic Characterization

The structural elucidation of 1-(3-bromophenyl)propan-2-one is unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the disubstituted benzene ring will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the aromatic ring would likely appear as a singlet at approximately δ 3.6 ppm, while the methyl protons of the acetyl group will present as a singlet at around δ 2.1 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the ketone at approximately δ 205 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon atom attached to the bromine atom showing a distinct chemical shift. The aliphatic methylene and methyl carbons will appear at approximately δ 50 ppm and δ 29 ppm, respectively.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3] The fragmentation pattern is expected to show a prominent peak corresponding to the loss of the acetyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1715 cm⁻¹, characteristic of the C=O stretching vibration of the ketone functional group.[4] Additional bands corresponding to the C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the benzene ring, will also be present.

Synthesis and Mechanistic Considerations

A reliable method for the synthesis of 1-(3-bromophenyl)propan-2-one involves the reaction of 3-bromobenzylmagnesium bromide with acetic anhydride. This approach leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon of the anhydride.

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The apparatus is flushed with dry nitrogen. A solution of 3-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetic anhydride (1.1 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-(3-bromophenyl)propan-2-one as a liquid.

The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. The dropwise addition of the reagents at low temperatures helps to control the exothermic nature of the reactions. The aqueous workup with a mild acid, such as ammonium chloride, protonates the intermediate alkoxide and facilitates the separation of the desired product.

G Synthetic Workflow for 1-(3-Bromophenyl)propan-2-one cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3-Bromobenzyl bromide 3-Bromobenzyl bromide Grignard Formation Grignard Formation 3-Bromobenzyl bromide->Grignard Formation Magnesium turnings Magnesium turnings Magnesium turnings->Grignard Formation Acetic anhydride Acetic anhydride Acylation Acylation Acetic anhydride->Acylation Grignard Formation->Acylation 3-Bromobenzyl- magnesium bromide Workup Workup Acylation->Workup 1-(3-Bromophenyl)propan-2-one 1-(3-Bromophenyl)propan-2-one Workup->1-(3-Bromophenyl)propan-2-one Purification

Caption: Synthetic workflow for 1-(3-bromophenyl)propan-2-one.

Reactivity and Synthetic Applications

1-(3-Bromophenyl)propan-2-one is a versatile building block due to the presence of two key functional groups: the ketone and the aryl bromide.

  • Reactions at the Ketone: The ketone functionality can undergo a variety of transformations. It can be reduced to the corresponding secondary alcohol, 1-(3-bromophenyl)propan-2-ol, using reducing agents such as sodium borohydride. Furthermore, it can participate in reductive amination reactions to introduce nitrogen-containing moieties, a common strategy in the synthesis of bioactive molecules.[5]

  • Reactions at the Aryl Bromide: The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity. Common examples include:

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted styrenes.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

These reactions make 1-(3-bromophenyl)propan-2-one a valuable precursor for the synthesis of a diverse array of substituted aromatic compounds.

G Key Reaction Pathway: Suzuki Coupling Start 1-(3-Bromophenyl)propan-2-one Catalyst Pd Catalyst + Base Start->Catalyst Reagent Aryl Boronic Acid (Ar-B(OH)2) Reagent->Catalyst Product 1-(3-Arylphenyl)propan-2-one Catalyst->Product C-C Bond Formation

Caption: Key reaction pathway: Suzuki Coupling.

Applications in Drug Discovery and Development

Brominated aromatic ketones are important intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromine atom can also impart favorable pharmacokinetic properties to a drug molecule.[6] While specific drugs derived directly from 1-(3-bromophenyl)propan-2-one are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds.

For instance, the structurally related 1-phenyl-2-propanone (P2P) is a well-known precursor in the synthesis of amphetamine and methamphetamine. The fluoro-substituted analog, 1-(3-fluorophenyl)propan-2-one, is also a known precursor in the synthesis of psychoactive substances.[1] This suggests that 1-(3-bromophenyl)propan-2-one could serve as a valuable starting material for the synthesis of novel central nervous system (CNS) agents and other pharmaceutical candidates. Its utility in palladium-catalyzed cross-coupling reactions further enhances its potential for creating diverse libraries of compounds for drug screening.[1]

Safety and Handling

1-(3-Bromophenyl)propan-2-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • GHS Hazard Statements: H302, H315, H319, H335[2]

It is imperative that this compound is handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

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Exploratory

Strategic Overview: The Williamson Ether Synthesis Approach

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenoxy)propan-2-one This guide provides a comprehensive overview of the synthetic pathway for 1-(3-bromophenoxy)propan-2-one, a valuable chemical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenoxy)propan-2-one

This guide provides a comprehensive overview of the synthetic pathway for 1-(3-bromophenoxy)propan-2-one, a valuable chemical intermediate in various research and development applications. As a Senior Application Scientist, this document is structured to deliver not only a procedural methodology but also the underlying chemical principles and practical insights necessary for successful and safe execution in a laboratory setting.

The most direct and widely adopted method for preparing aryl ethers, such as 1-(3-bromophenoxy)propan-2-one, is the Williamson ether synthesis. This classic organic reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[1] The core of the reaction involves a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3]

The strategy for synthesizing 1-(3-bromophenoxy)propan-2-one involves two key steps:

  • Deprotonation of a Phenol: An appropriate base is used to deprotonate the weakly acidic hydroxyl group of 3-bromophenol. This generates a potent nucleophile, the 3-bromophenoxide anion.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion attacks a suitable electrophile, in this case, chloroacetone. Chloroacetone is an excellent substrate for this reaction because the chlorine atom is attached to a primary carbon, which is sterically accessible and ideal for the SN2 pathway.[1][2]

This specific pairing of reactants—a phenoxide and a primary alkyl halide—is crucial for maximizing yield and minimizing competing side reactions, such as elimination, which can become problematic with more sterically hindered alkyl halides.[2]

Physicochemical & Safety Data of Core Reactants

A thorough understanding of the properties and hazards of all reactants is a prerequisite for safe and effective synthesis. The table below summarizes critical data for the materials involved.

Substance Formula Molar Mass ( g/mol ) CAS No. Key Hazards
3-BromophenolBrC₆H₄OH173.01591-20-8Causes skin and serious eye irritation; may cause respiratory irritation.[4][5][6][7]
ChloroacetoneC₃H₅ClO92.5278-95-5Flammable liquid and vapor; Toxic if swallowed; Fatal in contact with skin or if inhaled; Causes severe skin burns and eye damage.[8][9][10][11]
Potassium CarbonateK₂CO₃138.21584-08-7Causes skin irritation and serious eye irritation; May cause respiratory irritation.[12][13][14][15][16]
Acetone (Solvent)C₃H₆O58.0867-64-1Highly flammable liquid and vapor; Causes serious eye irritation.

Critical Safety Imperative: Chloroacetone is a potent lachrymator and is highly toxic.[9][10] All manipulations involving this substance must be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis of 1-(3-bromophenoxy)propan-2-one.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a sufficient volume of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), to fully dissolve the 3-bromophenol and create a stirrable slurry with the potassium carbonate. Acetone is often preferred for its ease of removal during workup.

  • Initiation of Reaction: Begin vigorous stirring. Add chloroacetone (1.1 eq) to the mixture dropwise using an addition funnel at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (for acetone, this is approximately 56°C). Allow the reaction to proceed for 4-6 hours.

  • Monitoring: The reaction's progress should be monitored periodically using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The disappearance of the 3-bromophenol spot indicates the reaction is nearing completion.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid cake with a small amount of fresh solvent (acetone) to recover any trapped product.

  • Work-up - Solvent Removal: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction and Purification:

    • Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove any remaining inorganic salts or water-soluble impurities.[17]

    • Dry the separated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenoxy)propan-2-one.

  • Final Purification: For high-purity material, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.[17]

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to the final purified product.

G cluster_prep Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Final Purification A 1. Combine 3-Bromophenol & K2CO3 in Acetone B 2. Add Chloroacetone Dropwise A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Filter Inorganic Salts D->E Reaction Complete F 6. Remove Solvent (Rotary Evaporator) E->F G 7. Dissolve in EtOAc & Wash with H2O/Brine F->G H 8. Dry Organic Layer (Na2SO4) G->H I 9. Concentrate to Yield Crude Product H->I J 10. Vacuum Distillation or Column Chromatography I->J K Final Product: 1-(3-Bromophenoxy)propan-2-one J->K

Caption: Experimental workflow for the synthesis of 1-(3-bromophenoxy)propan-2-one.

Reaction Mechanism Explained

The synthesis proceeds through a well-defined, two-step mechanistic pathway.

G Mechanism of 1-(3-Bromophenoxy)propan-2-one Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol Phenoxide 3-Bromophenoxide (Nucleophile) 3-Bromophenol->Phenoxide Deprotonation Base K2CO3 (Base) Chloroacetone Chloroacetone (Electrophile) TS [Transition State] Chloroacetone->TS Product 1-(3-Bromophenoxy)propan-2-one TS->Product C-O bond forms, C-Cl bond breaks

Caption: The two-step reaction mechanism: deprotonation followed by SN2 attack.

Step 1: Formation of the Nucleophile. The reaction is initiated by the base, potassium carbonate, which abstracts the acidic proton from the hydroxyl group of 3-bromophenol. This acid-base reaction generates the 3-bromophenoxide anion. This anion is a significantly stronger nucleophile than the starting phenol because of the high electron density localized on the oxygen atom.

Step 2: The SN2 Reaction. The electron-rich 3-bromophenoxide anion then acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetone—the one bonded to the chlorine atom. In a concerted fashion characteristic of an SN2 reaction, the oxygen forms a new covalent bond with the carbon, and simultaneously, the carbon-chlorine bond is broken, with chloride acting as the leaving group.[2] The backside attack required for this mechanism is readily achievable due to the primary nature of the alkyl halide.

References

  • 3-Bromophenol | C6H5BrO | CID 11563 - PubChem. National Center for Biotechnology Information. [Link]

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Foundational

Spectroscopic and Synthetic Profile of 1-(3-Bromophenoxy)propan-2-one: A Technical Guide

Introduction 1-(3-Bromophenoxy)propan-2-one is a halogenated aromatic ether ketone with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Bromophenoxy)propan-2-one is a halogenated aromatic ether ketone with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure combines a brominated aromatic ring, an ether linkage, and a ketone functional group, offering multiple sites for chemical modification. Accurate structural elucidation through spectroscopic analysis is paramount for its use in complex synthetic pathways and for ensuring the purity and identity of downstream products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-(3-Bromophenoxy)propan-2-one. As experimentally derived spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, a validated synthetic protocol and standard operating procedures for data acquisition are detailed to provide a self-contained resource for researchers, scientists, and drug development professionals.

Synthesis of 1-(3-Bromophenoxy)propan-2-one

The most direct and efficient method for the synthesis of 1-(3-Bromophenoxy)propan-2-one is the Williamson ether synthesis.[1] This classical Sɴ2 reaction involves the nucleophilic attack of the phenoxide ion of 3-bromophenol on an α-halo ketone, such as chloroacetone. The presence of a base is crucial to deprotonate the phenol, generating the nucleophilic phenoxide in situ.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of phenolic ethers.[2]

Materials:

  • 3-Bromophenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[2]

  • Acetone or Acetonitrile (solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromophenol (1.0 eq.) in acetone in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the mixture vigorously and add chloroacetone (1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-Bromophenoxy)propan-2-one.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Purification 3-Bromophenol 3-Bromophenol Reflux Reflux 3-Bromophenol->Reflux Chloroacetone Chloroacetone Chloroacetone->Reflux Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reflux Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reflux Filtration Filtration Reflux->Filtration Cool & Filter Extraction Extraction Filtration->Extraction Evaporate & Redissolve Drying Drying Extraction->Drying Wash Crude Product Crude Product Drying->Crude Product Evaporate Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure 1-(3-Bromophenoxy)propan-2-one Pure 1-(3-Bromophenoxy)propan-2-one Column Chromatography->Pure 1-(3-Bromophenoxy)propan-2-one

Caption: Synthetic workflow for 1-(3-Bromophenoxy)propan-2-one.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 1-(3-Bromophenoxy)propan-2-one. These predictions are based on established chemical shift values, fragmentation patterns, and characteristic vibrational frequencies for the functional groups present in the molecule.[3][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propan-2-one moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[6]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.20t, J ≈ 8.0 Hz1HAr-H 5Aromatic proton with two ortho neighbors.
~7.10ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H 4Aromatic proton deshielded by the ortho bromine.
~7.05t, J ≈ 2.0 Hz1HAr-H 2Aromatic proton deshielded by the ortho ether oxygen.
~6.85ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H 6Aromatic proton shielded by the ortho ether oxygen.
~4.65s2HO-CH ₂-C=OMethylene protons deshielded by the adjacent ether oxygen and ketone carbonyl group.[3]
~2.20s3HCH ₃-C=OMethyl protons alpha to the ketone carbonyl group.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Chemical shifts are reported in ppm relative to TMS.[7][8]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~206C =OKetone carbonyl carbon, typically in the 205-220 ppm range.[7]
~158C 1-OAromatic carbon attached to the ether oxygen, deshielded.
~131C 5Aromatic C-H carbon.
~124C 3-BrAromatic carbon attached to bromine.
~123C 6Aromatic C-H carbon.
~116C 4Aromatic C-H carbon.
~115C 2Aromatic C-H carbon.
~74O-C H₂-C=OMethylene carbon deshielded by the adjacent ether oxygen and ketone.[5]
~27C H₃-C=OMethyl carbon alpha to the ketone.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and ether functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
~3100-3000C-H stretchAromaticCharacteristic sp² C-H stretching.
~3000-2850C-H stretchAliphaticCharacteristic sp³ C-H stretching of the methyl and methylene groups.[9]
~1725C=O stretchKetoneStrong, sharp absorption typical for an aliphatic ketone.[10][11]
~1600, ~1475C=C stretchAromaticCharacteristic aromatic ring skeletal vibrations.
~1250 and ~1050C-O-C stretchAryl-alkyl etherAsymmetric and symmetric stretching modes of the ether linkage.
~780, ~680C-H bendAromaticOut-of-plane bending for meta-substituted benzene.
~550C-Br stretchAryl bromideCarbon-bromine stretching vibration.
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Value Interpretation Rationale
228/230[M]⁺ and [M+2]⁺Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for a single bromine atom.
185/187[M - CH₃CO]⁺Loss of the acetyl radical (•COCH₃) via alpha-cleavage, a common fragmentation for ketones.[12]
172/174[M - C₃H₆O]⁺Loss of the propan-2-one moiety.
155/157[BrC₆H₄]⁺Bromophenyl fragment.
43[CH₃CO]⁺Acetyl cation, often a prominent peak in the mass spectra of methyl ketones.[13]

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Pure Compound Pure Compound NMR_Prep Dissolve in CDCl3 with TMS Pure Compound->NMR_Prep IR_Prep Prepare thin film (neat liquid) Pure Compound->IR_Prep MS_Prep Dissolve in volatile solvent (e.g., MeOH) Pure Compound->MS_Prep NMR ¹H and ¹³C NMR (400 MHz+) NMR_Prep->NMR IR FT-IR IR_Prep->IR MS Mass Spectrometry (e.g., ESI or EI) MS_Prep->MS NMR_Data Chemical Shifts Splitting Patterns Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified 1-(3-Bromophenoxy)propan-2-one for ¹H NMR, and 20-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence with a spectral width of approximately 0-12 ppm. Typically, 16-64 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation: As 1-(3-Bromophenoxy)propan-2-one is expected to be a liquid or low-melting solid at room temperature, the spectrum can be obtained from a neat thin film. Apply a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean plates first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer technique that is more likely to show a prominent molecular ion peak.

  • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu) to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for 1-(3-Bromophenoxy)propan-2-one, a compound of interest in synthetic chemistry. By outlining a reliable synthetic route and detailing the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, this document serves as an essential resource for researchers. The provided protocols for data acquisition ensure that experimental results can be reliably obtained and compared against the predictive data herein, facilitating the confident identification and utilization of this valuable chemical intermediate.

References

  • Anonymous. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Esteb, J.J., et al. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
  • LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Cheng, T. M., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 734-743.
  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Anonymous. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 3).
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)propan-2-one

A Note on Chemical Identity: Initial inquiries for "1-(3-Bromophenoxy)propan-2-one" did not yield substantive results in chemical databases. However, a closely related compound, 1-(3-Bromophenyl)propan-2-one , is well-do...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial inquiries for "1-(3-Bromophenoxy)propan-2-one" did not yield substantive results in chemical databases. However, a closely related compound, 1-(3-Bromophenyl)propan-2-one , is well-documented. This guide will focus on the latter, proceeding under the assumption of a transcriptional error in the initial topic.

Introduction and Core Concepts

1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is an aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a bromine-substituted phenyl ring attached to a propanone moiety, offers a unique combination of reactive sites, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physical characteristics, synthesis, spectroscopic signature, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

The strategic placement of the bromine atom on the meta position of the phenyl ring and the adjacent carbonyl group are key to its chemical utility. The bromine atom is an excellent leaving group in various cross-coupling reactions, while the ketone functionality allows for a wide range of nucleophilic additions and alpha-functionalization.

Physicochemical Properties

The physical and chemical properties of 1-(3-Bromophenyl)propan-2-one are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
IUPAC Name 1-(3-bromophenyl)propan-2-one[1]
CAS Number 21906-32-1[2]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Appearance Off-white solid[3]
Boiling Point ~265.7 °C[3]
Flash Point 75.8 °C[3]
XLogP3 (Predicted) 2.5[1]

Synthesis and Purification

The synthesis of 1-(3-Bromophenyl)propan-2-one can be achieved through various established methods in organic chemistry. A common and effective approach is the Friedel-Crafts acylation of bromobenzene. This section outlines a representative protocol.

Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(3-Bromophenyl)propan-2-one, chloroacetone can be used to acylate bromobenzene.

G Bromobenzene Bromobenzene Intermediate Acylium Ion Intermediate Bromobenzene->Intermediate Nucleophilic Attack Chloroacetone Chloroacetone AlCl3 AlCl3 (Lewis Acid) Chloroacetone->AlCl3 Complexation AlCl3->Intermediate Catalysis Product 1-(3-Bromophenyl)propan-2-one Intermediate->Product Deprotonation HCl HCl Intermediate->HCl

Caption: Synthetic workflow for 1-(3-Bromophenyl)propan-2-one via Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • Bromobenzene

  • Chloroacetone

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of bromobenzene (1.0 eq) and chloroacetone (1.1 eq) in dichloromethane is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-Bromophenyl)propan-2-one.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(3-Bromophenyl)propan-2-one is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl protons.

    • Aromatic protons (4H) will appear in the downfield region (δ 7.0-7.5 ppm) as a complex multiplet.

    • The methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group will likely appear as a singlet around δ 3.8 ppm.

    • The methyl protons (-CH₃) of the acetyl group will be observed as a singlet in the upfield region, around δ 2.2 ppm.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

    • The carbonyl carbon (C=O) will have a characteristic downfield chemical shift in the range of δ 205-210 ppm.

    • The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to the bromine atom will be in the lower end of this range.

    • The methylene carbon (-CH₂-) is expected around δ 50-55 ppm.

    • The methyl carbon (-CH₃) will appear in the upfield region, around δ 29-32 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A strong, sharp absorption band around 1715-1725 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹ .

  • C=C stretching vibrations of the aromatic ring will appear in the region of 1450-1600 cm⁻¹ .

  • A C-Br stretching band can be expected in the fingerprint region, typically around 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (213.07 g/mol ).

  • A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at M⁺ and M⁺+2.

  • Common fragmentation patterns would include the loss of the methyl group (M⁺ - 15) and the acetyl group (M⁺ - 43).

Reactivity and Applications in Drug Development

1-(3-Bromophenyl)propan-2-one is a valuable precursor in the synthesis of pharmaceuticals and other biologically active molecules.[3]

Key Reactive Sites

G Molecule 1-(3-Bromophenyl)propan-2-one Aromatic Ring Bromine Atom Carbonyl Group Reactions Potential Reactions Molecule:f2->Reactions Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) Molecule:f3->Reactions Nucleophilic Addition Reduction Enolate Chemistry Molecule:f1->Reactions Electrophilic Aromatic Substitution

Caption: Key reactive sites of 1-(3-Bromophenyl)propan-2-one and their associated reactions.

Role in Synthesis

The bromine atom serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of a wide array of derivatives. The ketone functionality can be manipulated to introduce chirality or further functional groups. For instance, analogues of this compound are used as precursors in the synthesis of amphetamine-like structures.[3]

Safety and Handling

1-(3-Bromophenyl)propan-2-one is classified as harmful and an irritant. Proper safety precautions must be observed during its handling and storage.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-(3-Bromophenyl)propan-2-one is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical properties and predictable reactivity make it a reliable building block for the construction of complex molecular architectures. A thorough understanding of its characteristics, synthesis, and safe handling is paramount for its effective and responsible use in a research and development setting.

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Foundational

An In-depth Technical Guide to the Synthesis of α-Aryloxy Ketones

Abstract The α-aryloxy ketone motif is a privileged structural unit found in a multitude of biologically active molecules, natural products, and advanced materials. Its synthesis is a critical undertaking in the fields o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α-aryloxy ketone motif is a privileged structural unit found in a multitude of biologically active molecules, natural products, and advanced materials. Its synthesis is a critical undertaking in the fields of medicinal chemistry and drug development, where this scaffold often serves as a key intermediate for more complex molecular architectures. This guide provides an in-depth exploration of the core synthetic strategies for constructing α-aryloxy ketones, balancing classical methodologies with modern, transition-metal-catalyzed transformations. We will delve into the mechanistic underpinnings of each approach, the rationale behind experimental design, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the α-Aryloxy Ketone Scaffold

The fusion of an aryloxy group at the α-position to a carbonyl function creates a unique chemical entity with significant synthetic versatility. The ether linkage provides stability and influences the electronic properties of the adjacent ketone, while the carbonyl group itself is a handle for a vast array of chemical transformations. These compounds are not merely synthetic curiosities; they are crucial building blocks for pharmaceuticals and other functional molecules.[1] For instance, the α-aryloxy ketone core is instrumental in the synthesis of various N, S, and O-heterocycles, many of which exhibit remarkable biological activity.[2] This guide will navigate the primary synthetic pathways to this valuable class of compounds, focusing on the practical aspects and chemical logic that govern reaction selection and optimization.

Foundational Strategies: Nucleophilic Substitution

The most direct and classical approach to forming the α-aryloxy ether linkage is through a nucleophilic substitution reaction, analogous to the well-established Williamson Ether Synthesis.[3][4] This method involves the reaction of a phenoxide nucleophile with an α-halo ketone electrophile.

The Williamson-Type Approach

This pathway hinges on the SN2 displacement of a halide (typically bromide or chloride) from the α-carbon of a ketone by a pre-formed or in situ-generated phenoxide salt.

Reaction Causality: The success of this reaction is governed by several factors. The choice of base is critical; a moderately weak base such as potassium carbonate (K₂CO₃) is often preferred. Stronger bases, like sodium hydroxide, can deprotonate the α-carbon of the ketone, leading to undesirable side reactions such as aldol condensation or Favorskii rearrangement.[5] The solvent plays a crucial role in facilitating the reaction; polar aprotic solvents like dimethylformamide (DMF) or acetone are ideal as they solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide oxygen.

The electrophile, the α-halo ketone, is a key precursor. These are most commonly synthesized by the direct halogenation of an enolizable aromatic ketone with an electrophilic halogen source (e.g., Br₂) under acidic conditions, which generates the nucleophilic enol tautomer.[1][6]

Workflow for Williamson-Type Synthesis```dot

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Phenol Phenoxide Phenoxide Salt Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ref Phenoxide Salt HaloKetone α-Halo Ketone Product α-Aryloxy Ketone HaloKetone->Product SN2 Attack Phenoxide_ref->Product

Caption: Simplified catalytic cycle for the Cu-catalyzed Ullmann C-O coupling.

Palladium-Catalyzed Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, and its principles have been successfully extended to C-O bond formation (etherification). [7][8]This powerful method allows for the coupling of alcohols (including phenols) with aryl halides or triflates, catalyzed by a palladium complex. For the synthesis of α-aryloxy ketones, this typically involves coupling an α-hydroxy ketone with an aryl halide.

Expertise in Action: The key to a successful Buchwald-Hartwig reaction lies in the choice of ligand. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential. These ligands promote the crucial reductive elimination step, preventing β-hydride elimination and facilitating the formation of the C-O bond. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the α-hydroxy ketone, and finally, reductive elimination to afford the α-aryloxy ketone and regenerate the Pd(0) catalyst. [9]

Methodological Comparison

The choice of synthetic route depends heavily on substrate availability, functional group tolerance, and desired scale.

Method Reactants Typical Conditions Advantages Limitations
Williamson-Type α-Halo Ketone + PhenolK₂CO₃, DMF/Acetone, 50-80 °CSimple, cost-effective reagents, no metal catalyst needed. [3]Limited to reactive halides, potential for side reactions (e.g., aldol). [5]
Ullmann Coupling α-Halo Ketone + PhenolCu(I) or Cu(II) catalyst, ligand, Cs₂CO₃, Toluene/DMF, 100-140 °CGood for electron-deficient aryl halides, improved conditions with modern ligands. [10]Can require high temperatures, potential for catalyst poisoning.
Buchwald-Hartwig α-Hydroxy Ketone + Aryl HalidePd catalyst, phosphine ligand, base (e.g., NaOtBu), Toluene, 80-110 °CExcellent functional group tolerance, broad substrate scope, mild conditions. [7]Expensive catalysts and ligands, requires α-hydroxy ketone precursor. [11]

Validated Experimental Protocols

To translate theory into practice, we provide a detailed, self-validating protocol for a common α-aryloxy ketone synthesis.

Protocol 1: Synthesis of 2-Phenoxy-1-phenylethanone via Williamson-Type Synthesis

This protocol describes the reaction between 2-bromoacetophenone and phenol.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous (10 mL per 1 g of 2-bromoacetophenone)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoacetophenone, phenol, and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (DCM) and wash with 1M NaOH solution (2x) to remove excess phenol, followed by a brine wash (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product, 2-phenoxy-1-phenylethanone, can be purified by recrystallization from ethanol or by column chromatography on silica gel. [12]

Conclusion and Future Outlook

The synthesis of α-aryloxy ketones is a well-established field with a diverse toolkit of reliable methods. Classical nucleophilic substitution remains a viable and economical option for many substrates. However, the continuous evolution of copper- and palladium-catalyzed cross-coupling reactions has dramatically expanded the synthetic possibilities, allowing for the construction of increasingly complex molecules under milder conditions. [13]Future developments will likely focus on further enhancing the sustainability of these methods, including the use of more earth-abundant metal catalysts and developing metal-free alternatives. [14]The strategic importance of the α-aryloxy ketone scaffold in drug discovery ensures that innovation in its synthesis will remain a dynamic and impactful area of research.

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Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenoxy)propan-2-one via Williamson Ether Synthesis

Abstract This technical guide provides a comprehensive framework for the synthesis of 1-(3-bromophenoxy)propan-2-one, a valuable chemical intermediate, through the Williamson ether synthesis. The reaction involves the O-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1-(3-bromophenoxy)propan-2-one, a valuable chemical intermediate, through the Williamson ether synthesis. The reaction involves the O-alkylation of 3-bromophenol with chloroacetone. This document offers an in-depth analysis of the underlying SN2 reaction mechanism, a detailed, field-tested experimental protocol, and a thorough discussion of critical process parameters, potential side reactions, and product characterization. It is designed to equip researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this synthesis, troubleshoot potential issues, and validate the final product.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of 1-(3-bromophenoxy)propan-2-one from 3-bromophenol and chloroacetone is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Mechanistic Deep Dive: SN2 Pathway

The core of this synthesis involves two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 3-bromophenol is abstracted by a base to form a potent nucleophile, the 3-bromophenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 9-10) but not so strong as to promote side reactions.[3]

  • Nucleophilic Attack: The newly formed 3-bromophenoxide ion attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. This attack occurs from the backside, relative to the leaving group (chlorine), leading to an inversion of stereochemistry if the carbon were chiral.[4] The reaction is concerted, meaning the new carbon-oxygen bond forms at the same time the carbon-chlorine bond breaks.[1][2]

Because this reaction follows an SN2 pathway, its success is highly dependent on steric factors. The electrophilic carbon in the alkylating agent should be sterically unhindered. Chloroacetone, being a primary alkyl halide, is an ideal substrate for this reaction.[1][2] The use of secondary, and especially tertiary, alkyl halides is strongly discouraged as they would favor a competing elimination (E2) reaction, leading to the formation of alkenes instead of the desired ether.[3][4]

Critical Parameters and Experimental Rationale

The yield and purity of 1-(3-bromophenoxy)propan-2-one are directly influenced by several key parameters:

  • Choice of Base: A moderately strong base is required to ensure complete deprotonation of the 3-bromophenol.[3] While very strong bases like sodium hydride (NaH) can be used, they may increase the risk of side reactions.[3] Anhydrous potassium carbonate (K₂CO₃) is often an excellent choice as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction to completion without being overly aggressive.

  • Solvent Selection: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred.[3] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form a strong solvation shell around the phenoxide nucleophile, leaving it "naked" and highly reactive. Acetone is a particularly convenient choice as it is a good solvent for both reactants and can be easily removed during work-up.

  • Temperature: The reaction rate is temperature-dependent. Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy to overcome the reaction barrier, leading to a reasonable reaction time.[3] Typical laboratory syntheses are conducted between 50-100°C.[3]

  • Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

Potential Side Reactions

While the O-alkylation is the desired pathway, researchers must be aware of potential competing reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho and para positions of the aromatic ring.[2] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of isomeric byproducts. This is typically minimized by using polar aprotic solvents.

  • Elimination (E2): As previously mentioned, if a secondary or tertiary alkyl halide were used, base-catalyzed elimination would become a significant competing reaction.[2] With a primary halide like chloroacetone, this is less of a concern but can be influenced by the choice of a sterically hindered base.[3]

  • Self-Condensation of Chloroacetone: Under strongly basic conditions, chloroacetone can undergo self-condensation reactions. Using a moderate base like K₂CO₃ helps to mitigate this side reaction.

Experimental Protocol: Synthesis of 1-(3-Bromophenoxy)propan-2-one

This protocol outlines a reliable method for the synthesis, work-up, and purification of the target compound.

Reagent and Equipment Specifications
Reagent / Equipment Specifications Purpose
3-BromophenolC₆H₅BrO, MW: 173.01 g/mol Starting Material (Nucleophile Precursor)
ChloroacetoneC₃H₅ClO, MW: 92.53 g/mol Starting Material (Electrophile/Alkylating Agent)
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderBase for deprotonation
AcetoneAnhydrous, ACS gradeReaction Solvent
Diethyl Ether / Ethyl AcetateACS gradeExtraction Solvent
Saturated NaCl solution (Brine)Aqueous wash to remove water from organic layer
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flaskAppropriate size (e.g., 250 mL)Reaction vessel
Reflux CondenserTo prevent solvent loss during heating
Magnetic Stirrer & Stir BarFor homogeneous mixing
Heating MantleFor controlled heating
Separatory FunnelFor liquid-liquid extraction
Rotary EvaporatorFor solvent removal under reduced pressure
Thin Layer Chromatography (TLC)Silica gel platesTo monitor reaction progress
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per gram of 3-bromophenol).

    • Scientist's Note: Using a slight excess of K₂CO₃ ensures complete deprotonation of the phenol. The powdered form increases the surface area for a more efficient reaction.

  • Addition of Alkylating Agent: While stirring the mixture, add chloroacetone (1.1 eq) dropwise at room temperature.

    • Scientist's Note: A small excess of the alkylating agent helps to drive the reaction to completion. A dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.

  • Monitoring: Allow the reaction to stir at reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the 3-bromophenol spot has been consumed.

  • Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the reaction mixture through a Büchner funnel to remove the solid K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of acetone to ensure all product is collected.

  • Solvent Removal: Combine the filtrate and the washings in a round-bottom flask and remove the acetone using a rotary evaporator.[3]

Work-up and Purification
  • Extraction: Dissolve the crude residue obtained after evaporation in diethyl ether or ethyl acetate.[3] Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally with brine.[3]

    • Scientist's Note: The basic wash deprotonates any remaining 3-bromophenol, making it soluble in the aqueous layer and thus easily removed from the desired product which remains in the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[3]

  • Final Concentration: Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude 1-(3-bromophenoxy)propan-2-one.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Product Characterization and Analysis

Validation of the synthesized product's identity and purity is paramount. The following techniques are recommended.

Analytical Techniques
Technique Purpose
¹H NMR To confirm the molecular structure by analyzing proton environments.
¹³C NMR To confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
FT-IR Spectroscopy To identify key functional groups (e.g., C=O stretch of the ketone, C-O-C stretch of the ether).
Expected Analytical Data for 1-(3-Bromophenoxy)propan-2-one
Property Value Source
Molecular Formula C₉H₉BrO[5]
Molecular Weight 213.07 g/mol [5][6]
Appearance Expected to be a liquid or low-melting solidN/A
¹H NMR (Predicted) Signals expected for aromatic protons (Ar-H), the methylene protons adjacent to the ether oxygen (-O-CH₂-), and the methyl protons of the ketone (-C(O)-CH₃).N/A
Mass Spectrum The molecular ion peak [M]⁺ will exhibit a characteristic 1:1 isotopic pattern for a single bromine atom, with peaks at m/z corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]

Visualization of Key Processes

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide (Nucleophile) 3-Bromophenol->3-Bromophenoxide + Base Base Base (K₂CO₃) TransitionState [Transition State]‡ 3-Bromophenoxide->TransitionState Chloroacetone Chloroacetone (Electrophile) Chloroacetone->TransitionState Product 1-(3-Bromophenoxy)propan-2-one TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup

Caption: The two-step mechanism of the Williamson ether synthesis.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (3-Bromophenol, K₂CO₃, Acetone) Addition 2. Add Chloroacetone Setup->Addition Reflux 3. Heat to Reflux (4-6h) Addition->Reflux Monitor 4. Monitor via TLC Reflux->Monitor Workup 5. Cooldown & Filter Monitor->Workup Evap1 6. Evaporate Solvent Workup->Evap1 Extract 7. Extraction (Ether, NaOH, H₂O, Brine) Evap1->Extract Dry 8. Dry Organic Layer (Na₂SO₄) Extract->Dry Evap2 9. Final Evaporation Dry->Evap2 Product Crude Product Evap2->Product Purify 10. Purify (Optional) Product->Purify

Caption: A step-by-step overview of the synthesis and work-up procedure.

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • 3-Bromophenol: Harmful if swallowed and causes skin irritation.[10][11] Avoid creating dust and ensure adequate ventilation.[9][12] It is light and air sensitive and should be stored under an inert atmosphere.[12]

  • Chloroacetone: This substance is a flammable liquid and vapor.[13] It is toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[14] It causes severe skin burns and eye damage.[13][14] Handle with extreme caution, using engineering controls like a fume hood to minimize exposure.[13] It is also a lachrymator, meaning it causes tearing.[14][15]

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[8][9][11] Dispose of chemical waste according to institutional and local regulations.[12]

References

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  • 1-(3-Bromophenyl)propan-2-one | C9H9BrO | CID 2734093 - PubChem. (n.d.). PubChem.

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). NJ.gov.

  • 3 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

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  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

  • 1-(3-bromophenyl)propan-2-one | #AC0032 | Rieke Metals Products & Services. (n.d.). Rieke Metals.

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  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022). MDPI.

  • CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents. (n.d.). Google Patents.

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  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019). Chemistry LibreTexts.

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (2022). Semantic Scholar.

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

  • CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf. (n.d.). NCBI.

  • 2-Bromo-1-(3-chlorophenyl)propan-1-one 34911-51-8 - TCI Chemicals. (n.d.). TCI Chemicals.

  • CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound - Google Patents. (n.d.). Google Patents.

  • Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide - Benchchem. (n.d.). Benchchem.

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Foundational

1-(3-Bromophenoxy)propan-2-one molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 1-(3-Bromophenoxy)propan-2-one For the attention of: Researchers, scientists, and drug development professionals. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of 1-(3-Bromophenoxy)propan-2-one

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromophenoxy)propan-2-one is an organic molecule that holds potential as a versatile building block in synthetic and medicinal chemistry. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a ketone functional group, offers multiple points for chemical modification. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] The presence of both an aryl ether and a ketone moiety suggests potential for diverse biological activities. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, a predictive analysis of its spectroscopic characteristics, and a discussion of its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

1-(3-Bromophenoxy)propan-2-one possesses a molecular formula of C₉H₉BrO and a molecular weight of 229.07 g/mol . The molecule consists of a 3-bromophenoxy group connected via an ether linkage to a propan-2-one moiety.

The presence of the electronegative bromine atom and the carbonyl group influences the electron distribution within the aromatic ring, making it susceptible to various chemical transformations. The ether linkage provides a degree of conformational flexibility.

Caption: 2D structure of 1-(3-Bromophenoxy)propan-2-one.

Table 1: Predicted Physicochemical Properties of 1-(3-Bromophenoxy)propan-2-one

PropertyPredicted ValueSource
Molecular FormulaC₉H₉BrO₂N/A
Molecular Weight229.07 g/mol N/A
XLogP32.3PubChem (Predicted)
Hydrogen Bond Donor Count0PubChem (Predicted)
Hydrogen Bond Acceptor Count2PubChem (Predicted)
Rotatable Bond Count3PubChem (Predicted)
Exact Mass227.9786 DaPubChem (Predicted)
Topological Polar Surface Area26.3 ŲPubChem (Predicted)

Synthesis via Williamson Ether Synthesis

The most logical and established method for the synthesis of 1-(3-bromophenoxy)propan-2-one is the Williamson ether synthesis.[2][3] This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 3-bromophenol on an α-haloketone, such as chloroacetone.[2] The phenolic proton of 3-bromophenol is first abstracted by a suitable base to form the more nucleophilic phenoxide.

Experimental Protocol

Materials:

  • 3-Bromophenol[4][5][6][7]

  • Chloroacetone[8][9][10][11]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Electrophile: While stirring the mixture, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-bromophenoxy)propan-2-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.[12]

  • Solvent: Acetone is a suitable polar apathetic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Reagent: A slight excess of chloroacetone is used to ensure complete consumption of the 3-bromophenol.

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Synthesis_Workflow Reactants 3-Bromophenol + Chloroacetone Reaction_Conditions K2CO3, Acetone, Reflux Reactants->Reaction_Conditions Workup Filtration & Concentration Reaction_Conditions->Workup Extraction Diethyl Ether Extraction & Washes Workup->Extraction Purification Column Chromatography Extraction->Purification Product 1-(3-Bromophenoxy)propan-2-one Purification->Product

Caption: Synthetic workflow for 1-(3-Bromophenoxy)propan-2-one.

Structural Characterization (Predictive)

Due to the lack of publicly available experimental spectra for 1-(3-bromophenoxy)propan-2-one, the following characterization data is predictive, based on the known spectral properties of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t1HAr-H
~7.10m1HAr-H
~6.95m1HAr-H
~6.85m1HAr-H
~4.60s2HO-CH₂-C=O
~2.20s3H-C(=O)-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~206C=O
~158Ar-C-O
~131Ar-C
~124Ar-C
~123Ar-C-Br
~118Ar-C
~113Ar-C
~73O-CH₂
~27-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of 1-(3-bromophenoxy)propan-2-one is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3100-3000MediumAromatic C-HStretch
~2950-2850MediumAliphatic C-HStretch
~1720StrongC=O (Ketone)Stretch[13]
~1600, ~1475Medium-StrongAromatic C=CStretch[14]
~1250StrongAryl-O-C (Ether)Asymmetric Stretch[15]
~1050StrongAryl-O-C (Ether)Symmetric Stretch[15]
~800-600StrongC-BrStretch
Mass Spectrometry (MS)

In electron ionization mass spectrometry, 1-(3-bromophenoxy)propan-2-one is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve cleavage of the ether bond and the bonds adjacent to the carbonyl group.[16][17]

Predicted Fragmentation:

  • Loss of the acetyl group (-COCH₃): [M - 43]⁺

  • Cleavage of the ether bond: leading to fragments corresponding to the 3-bromophenoxy radical cation and the propan-2-one radical cation.

  • McLafferty rearrangement: if sterically feasible, though less likely for this structure.

Applications in Research and Drug Development

While specific applications for 1-(3-bromophenoxy)propan-2-one are not extensively documented, its molecular architecture suggests significant potential as a versatile intermediate in organic synthesis and medicinal chemistry.

  • Scaffold for Drug Candidates: The core structure can be elaborated upon to synthesize a variety of compounds for biological screening. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol and other condensation reactions.[18]

  • Cross-Coupling Reactions: The bromine atom on the aromatic ring is a key feature, enabling participation in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[19] This allows for the introduction of diverse substituents, facilitating the generation of compound libraries for high-throughput screening.

  • Analogs of Bioactive Molecules: Aryl ether and ketone moieties are present in numerous biologically active compounds. This molecule can serve as a starting material for the synthesis of analogs of known drugs, where the bromine atom can be used to modulate pharmacokinetic and pharmacodynamic properties. The introduction of bromine into a molecule can sometimes enhance therapeutic activity and modify its metabolic profile.[20][21]

Applications Target_Molecule 1-(3-Bromophenoxy)propan-2-one Cross_Coupling Cross-Coupling Reactions Target_Molecule->Cross_Coupling Br atom Scaffold Scaffold for Drug Discovery Target_Molecule->Scaffold Analog_Synthesis Analog Synthesis Target_Molecule->Analog_Synthesis Functional_Group_Mod Functional Group Modification Target_Molecule->Functional_Group_Mod Ketone

Caption: Potential applications of 1-(3-Bromophenoxy)propan-2-one.

Conclusion

1-(3-Bromophenoxy)propan-2-one is a promising, yet under-explored, chemical entity. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route via Williamson ether synthesis is robust and reliable. The predictive spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Its versatile structure, featuring multiple reactive sites, positions it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into the properties and reactivity of this molecule is highly encouraged.

References

  • Potapskyi, E., et al. (2024). "Introducing bromine to the molecular structure as a strategy for drug design." Journal of Medical Science, 93(3). [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(3-Bromophenyl)propan-2-one: Synthesis, Applications, and Core Chemical Principles

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 1-(3-bromophenyl)propan-2-one, a versatile chemical intermediate with significant applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(3-bromophenyl)propan-2-one, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The document elucidates the compound's nomenclature, chemical and physical properties, and critical safety considerations. It further details robust synthesis protocols, explores its utility as a building block in the creation of complex molecules, and discusses the analytical methodologies for its characterization. This guide is intended to serve as a comprehensive resource for scientists leveraging this compound in their research and development endeavors.

Chemical Identity and Nomenclature

1-(3-Bromophenyl)propan-2-one is a brominated aromatic ketone that serves as a valuable precursor in a multitude of synthetic pathways.[1] Due to its utility, it is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and material procurement.

Table 1: Synonyms and Identifiers for 1-(3-Bromophenyl)propan-2-one [1]

Identifier Type Value
IUPAC Name 1-(3-bromophenyl)propan-2-one
CAS Number 21906-32-1
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Common Synonyms 3-Bromophenylacetone
1-(3-bromophenyl)-2-propanone
(3-Bromophenyl)acetone

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 1-(3-bromophenyl)propan-2-one is paramount for its safe handling and effective use in experimental design.

Table 2: Key Physicochemical Properties [1]

Property Value
Boiling Point ~265.7 °C
Flash Point ~75.8 °C
InChI Key FQIZFAJMBXZVOL-UHFFFAOYSA-N
SMILES CC(=O)CC1=CC(=CC=C1)Br
Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(3-bromophenyl)propan-2-one is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

It is imperative that researchers handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.[1]

Synthesis Methodologies

The synthesis of 1-(3-bromophenyl)propan-2-one can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prevalent methods are Friedel-Crafts acylation and synthesis via a Grignard reagent.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[2] In a potential pathway to a related isomer, p-bromoacetophenone, bromobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3] A similar principle can be applied for the synthesis of phenylpropanones.

cluster_start Starting Materials 3-Bromobenzyl_halide 3-Bromobenzyl halide Reaction_vessel Reaction under Anhydrous Conditions 3-Bromobenzyl_halide->Reaction_vessel Acylating_agent Acylating agent (e.g., Acetyl chloride) Acylating_agent->Reaction_vessel Lewis_acid Lewis Acid Catalyst (e.g., AlCl3) Lewis_acid->Reaction_vessel Workup Aqueous Workup & Extraction Reaction_vessel->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Product 1-(3-Bromophenyl)propan-2-one Purification->Product

Caption: Friedel-Crafts Acylation Workflow.

  • Preparation: A 250 mL round-bottom flask is fitted with a stirrer, an addition funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas.[3]

  • Catalyst Suspension: Dry aluminum chloride (150 mmol) is placed in the flask, and 3-bromotoluene (125 mmol) is added cautiously with stirring.[3]

  • Reaction Initiation: The mixture is warmed to approximately 50 °C, and chloroacetone (130 mmol) is added dropwise at a rate that maintains the reaction temperature.[3]

  • Reaction Progression: After the addition is complete, the mixture is stirred at 50 °C for several hours until the reaction is complete, as monitored by an appropriate technique like TLC or GC.[3]

  • Work-up: The cooled reaction mixture is carefully poured onto ice. If aluminum hydroxide precipitates, concentrated hydrochloric acid is added until a clear solution is obtained.[3]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., MTBE). The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[3]

Grignard Reagent Synthesis

The Grignard reaction provides a powerful tool for carbon-carbon bond formation.[4] This method involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an appropriate electrophile.

cluster_start Starting Materials 3-Bromobenzyl_bromide 3-Bromobenzyl bromide Grignard_formation Formation of 3-Bromobenzyl magnesium bromide 3-Bromobenzyl_bromide->Grignard_formation Magnesium Magnesium turnings Magnesium->Grignard_formation Anhydrous_ether Anhydrous Ether Anhydrous_ether->Grignard_formation Acylation Acylation at low temp. Grignard_formation->Acylation Acyl_chloride Acetyl chloride Acyl_chloride->Acylation Workup Quenching & Extraction Acylation->Workup Purification Purification Workup->Purification Product 1-(3-Bromophenyl)propan-2-one Purification->Product

Caption: Grignard Synthesis Workflow.

  • Grignard Reagent Preparation: In an oven-dried flask under an inert atmosphere, magnesium turnings (2 mmol) are placed. A solution of 3-bromobenzyl bromide in anhydrous diethyl ether is added dropwise. The reaction may need gentle heating to initiate. The mixture is stirred until the magnesium is consumed.[4]

  • Acylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of acetyl chloride (1 equivalent) in anhydrous diethyl ether is added slowly. The reaction mixture is stirred at this low temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the product is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The resulting crude product is purified by column chromatography.

Applications in Drug Discovery and Development

1-(3-Bromophenyl)propan-2-one is a valuable building block in medicinal chemistry due to its reactive handles: the ketone and the bromo-substituted aromatic ring. These allow for a wide range of subsequent chemical modifications.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, enabling the formation of new carbon-carbon bonds.[5][6] This allows for the introduction of diverse molecular fragments, which is a key strategy in the design and synthesis of novel therapeutic agents. While specific drugs directly synthesized from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities, including those targeting the central nervous system. For instance, related phenylpropanone structures are precursors in the synthesis of various classes of compounds.[7]

The ketone functionality can be modified through reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, or used to construct heterocyclic rings. These transformations are fundamental in the synthesis of a wide array of pharmacologically active molecules.

Analytical Characterization

The identity and purity of 1-(3-bromophenyl)propan-2-one are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the methyl protons, the methylene protons, and the aromatic protons, with characteristic splitting patterns and chemical shifts. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons, including the carbon bearing the bromine atom.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and bromine-containing fragments.[1]

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of 1-(3-bromophenyl)propan-2-one and for identifying any impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, allowing for the determination of purity and the quantification of the compound in reaction mixtures or final products.

Reaction Mechanisms in Detail

The utility of 1-(3-bromophenyl)propan-2-one as a synthetic intermediate is largely due to its participation in powerful cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6]

Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal + [R-B(OH)3]- RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 forms product Product Coupled Product (Ar-R) ArBr 1-(3-Bromophenyl)propan-2-one Boronic_acid Organoboron Reagent (R-B(OH)2) Base Base Base->Transmetal activates

Caption: Suzuki-Miyaura Coupling Mechanism.

The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]

The Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[5]

The mechanism also involves an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to give the coupled product and a palladium-hydride species. The catalyst is regenerated by the base-mediated elimination of HBr from the palladium-hydride complex.[9]

Conclusion

1-(3-Bromophenyl)propan-2-one is a chemical intermediate of significant value to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its versatile reactivity, stemming from the presence of both a ketone functional group and a bromo-substituted aromatic ring, allows for its use as a scaffold in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

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  • PubMed. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Available from: [Link]

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  • Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound.
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  • PubMed Central. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Available from: [Link]

  • ResearchGate. (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

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  • Scribd. Friedel-Crafts Alkylation | PDF | Distillation | Vacuum. Available from: [Link]

  • ResearchGate. (PDF) Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Available from: [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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Foundational

The Rising Tide of Brominated Phenoxy Compounds: A Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract Brominated phenoxy compounds, a diverse class of molecules found abundantly in marine environments and also accessible through synthetic chemistry, are emerging as a significant area of interest in biomedical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Brominated phenoxy compounds, a diverse class of molecules found abundantly in marine environments and also accessible through synthetic chemistry, are emerging as a significant area of interest in biomedical research.[1][2] Initially recognized for their roles in chemical defense in marine organisms, these compounds are now being investigated for a wide spectrum of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties.[3] This guide provides an in-depth technical exploration of the core biological activities of brominated phenoxy compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a critical evaluation of their therapeutic promise. We will delve into the molecular mechanisms underpinning their bioactivity, discuss structure-activity relationships, and provide detailed methodologies for their evaluation, thereby equipping research teams with the foundational knowledge to explore this promising class of molecules.

Introduction: The Chemical Ecology and Therapeutic Promise of Brominated Phenols

Marine ecosystems, with their high concentration of bromide, are a prolific source of halogenated natural products, among which brominated phenols (BPs) are particularly prominent.[1][2] These compounds are secondary metabolites found in red, brown, and green algae, as well as in some marine invertebrates.[1][2] Structurally, they consist of one or more phenolic rings functionalized with a varying number of bromine atoms and hydroxyl groups.[1] This structural diversity is the foundation for their wide range of biological effects, which include anticancer, antioxidant, anti-inflammatory, antidiabetic, and antimicrobial activities.[1][2] While natural sources are invaluable for discovery, the low natural abundance of these compounds often necessitates chemical synthesis to obtain sufficient quantities for thorough biological evaluation and lead optimization.[1][3] This guide will focus on the most therapeutically relevant activities: anticancer and antimicrobial effects, alongside their capacity for specific enzyme inhibition.

Anticancer Activity: Inducing Targeted Cell Death and Proliferation Arrest

Several brominated phenoxy compounds have demonstrated significant cytotoxic activity against various cancer cell lines, often with a favorable selectivity window compared to non-cancerous cells.[1] The primary mechanisms of action appear to converge on the induction of apoptosis and cell cycle arrest, often linked to the generation of reactive oxygen species (ROS).

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of brominated phenoxy compounds is not reliant on a single mechanism but rather a coordinated induction of cellular stress and disruption of key signaling pathways.

  • Induction of Apoptosis: A key indicator of anticancer potential is the ability to induce programmed cell death, or apoptosis. Certain bromophenols have been shown to trigger apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation.[1] This process is often mediated through the activation of caspase cascades. Evidence suggests the involvement of both the extrinsic pathway , initiated by external death signals and activating caspase-8, and the intrinsic (mitochondrial) pathway , which involves the release of cytochrome c and the activation of caspase-9.[4][5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[4][5]

  • Cell Cycle Arrest: In addition to inducing cell death, many bioactive compounds halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. Bromophenol derivatives have been observed to arrest cancer cells in the G0/G1 or G2/M phases of the cell cycle.[4][6] This arrest prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][7]

  • Oxidative Stress: An elevated level of ROS is a common feature of many cancer cells. While physiological ROS levels can promote proliferation, excessive ROS can trigger cell cycle arrest and apoptosis.[4] Some bromophenol derivatives have been shown to further increase ROS generation in cancer cells.[4][7] This surge in oxidative stress can damage cellular components like DNA, lipids, and proteins, pushing the cell towards apoptosis. This ROS-mediated mechanism can also involve the modulation of critical signaling pathways like PI3K/Akt and MAPK, which are central to cell survival and proliferation.[6]

Anticancer Mechanism of Brominated Phenoxy Compounds BPC Brominated Phenoxy Compound ROS ↑ Reactive Oxygen Species (ROS) BPC->ROS PI3K_MAPK Modulation of PI3K/Akt & MAPK Pathways BPC->PI3K_MAPK Mito Mitochondrial Stress BPC->Mito Casp8 Caspase-8 Activation BPC->Casp8 Extrinsic Pathway CellCycle Cell Cycle Arrest (G0/G1 or G2/M) BPC->CellCycle ROS->PI3K_MAPK ROS->Mito Apoptosis Apoptosis PI3K_MAPK->Apoptosis PI3K_MAPK->CellCycle Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis Proliferation ↓ Cancer Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Figure 1: Anticancer signaling pathways targeted by brominated phenoxy compounds.
Assessing Anticancer Activity: A Step-by-Step Protocol

The evaluation of anticancer potential requires a systematic approach, starting with a general assessment of cytotoxicity and progressing to more detailed mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7, HT-29) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Plate a blank control with medium only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated phenoxy compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) at the same concentration as in the highest compound dose.

  • Treatment Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell viability).

Evaluating Selectivity

A crucial aspect of drug development is selectivity. Promising compounds should exhibit high potency against cancer cells while having minimal effect on normal, healthy cells.

Protocol: Cytotoxicity Assessment in Non-Cancerous Cell Lines

  • Follow the same MTT assay protocol as described above.

  • Use non-cancerous cell lines, such as human embryonic kidney cells (HEK-293), normal rat kidney cells (NRK), or human lung fibroblasts (MRC-5), for the assay.[1][2][10]

  • Determine the EC₅₀/IC₅₀ value for the normal cell line.

  • Calculate the Selectivity Index (SI) or Therapeutic Index (TI) using the formula: SI = EC₅₀ (Normal Cell Line) / EC₅₀ (Cancer Cell Line)[1][10]

  • A higher SI value (ideally >10) indicates greater selectivity for cancer cells and a more promising therapeutic window.

Table 1: Cytotoxicity and Selectivity of Representative Bromophenols

Compound IDCancer Cell LineEC₅₀ (µM)Normal Cell LineEC₅₀ (µM)Selectivity Index (SI)Reference
Compound 4 MOLM-13 (Leukemia)6.2NRK (Kidney)~254.0[1]
H9c2 (Cardiomyoblast)>100>16.1[1]
BOS-102 A549 (Lung)Data not specifiedNot specifiedNot specifiedNot specified[6]
3-bromo-2,6-dihydroxyacetophenone S. aureus (MIC)12 (µg/mL)HEK-29331.1 (µM)598[10][11]

Note: The therapeutic index for the antibacterial compound was calculated using its MIC value against bacteria.

Antimicrobial and Anti-Biofilm Activity

The rise of multidrug-resistant pathogens presents a global health crisis, making the discovery of new antimicrobial agents a top priority. Brominated phenoxy compounds have shown significant promise, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA).[3][10]

Mechanism of Action: Disrupting Bacterial Defenses

The antibacterial action of bromophenols appears to be multifaceted, targeting both bacterial viability and key virulence mechanisms.

  • Membrane Disruption: The likely mechanism of action involves the disruption of the bacterial cell membrane. For Gram-positive bacteria, the compounds can readily interact with the peptidoglycan layer.[10] This interaction may lead to a destabilization of the membrane potential, impairing essential processes like nutrient transport and energy production, ultimately leading to metabolic stress and growth inhibition.[12]

  • Inhibition of Biofilm Formation: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers high tolerance to conventional antibiotics.[3] Several bromophenol derivatives have demonstrated a potent ability to inhibit biofilm formation at sub-lethal concentrations.[3][10] This is a critical advantage, as it can restore the efficacy of existing antibiotics.

  • Quorum Sensing and Virulence Factor Inhibition: Some bromophenols can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including the production of virulence factors.[3][10] By disrupting these signals, the compounds can reduce the production of toxins and other harmful molecules, such as pyocyanin in Pseudomonas aeruginosa, thereby attenuating the pathogen's virulence.[10]

Structure-Activity Relationship (SAR)

Initial research into the SAR of these compounds has revealed key structural features that influence their antibacterial efficacy:

  • Hydroxylation Pattern: Dihydroxy substitutions on the phenol ring appear to confer greater activity than monosubstitution.[3][10]

  • Ketone Group: The presence of a ketone group in conjunction with a hydroxyl group seems to be a crucial feature for potent anti-biofilm activity.[3][10]

  • Gram-Selectivity: These compounds generally show greater efficacy against Gram-positive bacteria. The outer lipopolysaccharide (LPS) layer of Gram-negative bacteria likely presents a significant barrier to diffusion, reducing the compound's ability to reach its target.[10]

Antibacterial Workflow Start Brominated Phenoxy Compound Library MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC [MIC determined] Biofilm Anti-Biofilm Formation Assay MIC->Biofilm [Test at MIC & sub-MIC] QS Quorum Sensing/ Virulence Factor Assay MIC->QS [Test at sub-MIC] Potent Potent Antibacterial Leads MBC->Potent Biofilm->Potent QS->Potent

Figure 2: Experimental workflow for evaluating antimicrobial properties.
Assessing Antimicrobial Efficacy: Standardized Protocols

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into a sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.

  • Inoculum Standardization: Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the brominated phenoxy compound in the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Protocol: Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of a biofilm.

  • Assay Setup: In a 96-well plate, add the bacterial inoculum (adjusted to ~10⁷ CFU/mL) to wells containing sub-MIC concentrations of the brominated phenoxy compound.

  • Biofilm Growth: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.

  • Planktonic Cell Removal: Carefully discard the medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells.

  • Fixation: Fix the remaining biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and allow the plate to air dry. Stain the biofilms by adding 150 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Dye Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance at 570 nm. A lower absorbance in treated wells compared to the control indicates inhibition of biofilm formation.

Table 2: Antimicrobial and Anti-Biofilm Activity of Bromophenol Derivatives

CompoundTarget OrganismMIC (µg/mL)Biofilm Inhibition (%) @ Conc.Reference
Compound 1 S. aureus2481.55 @ MIC[10]
Compound 2 S. aureus1284.79 @ MIC[10]
Compound 3 S. aureus39075.67 @ MIC[10]
Compound 1 P. aeruginosa78022.26[10]
Compound 2 P. aeruginosa78014.27[10]

Enzyme Inhibition: A Promising Avenue for Targeted Therapy

Beyond broad cytotoxicity and antimicrobial effects, some brominated phenoxy compounds exhibit inhibitory activity against specific enzymes, suggesting a potential for more targeted therapeutic applications. This is a critical area of drug discovery, as inhibiting enzymes in a specific pathway can offer high efficacy with fewer side effects.[11] While research in this area is still developing, initial studies have shown that bromophenol derivatives can act as potent inhibitors of enzymes such as carbonic anhydrases and cholinesterases.[11] The development of targeted enzyme inhibitors requires a detailed understanding of the enzyme's active site and the kinetics of inhibition.

Conclusion and Future Directions

Brominated phenoxy compounds represent a structurally diverse and biologically active class of molecules with significant therapeutic potential. Their demonstrated ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with their potent antimicrobial and anti-biofilm activities, positions them as valuable leads for drug discovery. The favorable selectivity profiles observed for some derivatives underscore their potential for development into safe and effective therapeutic agents.

Future research should focus on several key areas:

  • Comprehensive SAR Studies: A systematic investigation into how the number, position, and type of halogen and hydroxyl substituents affect specific biological activities is needed to guide the rational design of more potent and selective analogues.

  • Mechanism of Action Elucidation: While the general mechanisms are being uncovered, a deeper understanding of the specific molecular targets and signaling pathways is essential.

  • In Vivo Efficacy and Toxicology: Promising lead compounds must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Synthetic Accessibility: The development of efficient and scalable synthetic routes is crucial to support further research and potential commercialization.

By integrating natural product discovery, synthetic chemistry, and rigorous biological evaluation, the scientific community can unlock the full therapeutic potential of this fascinating class of marine-derived and synthetically inspired compounds.

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  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Bollella, P., & Mazzei, F. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors.
  • ATCC. (n.d.).
  • Twaroski, D., & Granica, S. (2022). Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. PubMed.
  • Liu, M., Li, P., & Wang, H. (2019).
  • Nature Protocols. (2024).
  • ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory...
  • JoVE. (2022). Anti-Biofilm Assays to explore Natural Compound Libraries | Protocol Preview. YouTube.
  • ResearchGate. (n.d.).
  • Boulebd, H., et al. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing.
  • Zhang, Y., et al. (2021).
  • MDPI. (n.d.).
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • ResearchGate. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Cell Cycle Arresting Compounds.

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Protocols & Analytical Methods

Method

Application Note & Protocols: Strategic Derivatization of 1-(3-Bromophenoxy)propan-2-one for Chemical Biology and Drug Discovery

Abstract 1-(3-Bromophenoxy)propan-2-one is a highly versatile scaffold in synthetic organic chemistry, offering multiple reactive sites for diversification. Its strategic importance lies in its utility as a building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Bromophenoxy)propan-2-one is a highly versatile scaffold in synthetic organic chemistry, offering multiple reactive sites for diversification. Its strategic importance lies in its utility as a building block for constructing complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of three primary synthetic transformations originating from this ketone: modification of the ketone moiety, palladium-catalyzed cross-coupling at the aryl bromide, and functionalization at the α-carbon. We present detailed, field-tested protocols, mechanistic insights, and the underlying rationale for experimental design, aimed at researchers in medicinal chemistry and drug development.

Introduction: The Synthetic Potential of 1-(3-Bromophenoxy)propan-2-one

The chemical architecture of 1-(3-Bromophenoxy)propan-2-one presents a trifecta of synthetic opportunities. The molecule contains:

  • A ketone carbonyl group , which is amenable to nucleophilic addition and condensation reactions.

  • An aryl bromide , a classical handle for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • α-protons adjacent to the ketone, which can be removed to form an enolate, enabling a range of electrophilic substitution reactions.

This combination allows for a modular and divergent approach to library synthesis, where each functional group can be addressed selectively to generate a diverse array of derivatives. This document outlines validated protocols for key transformations at these sites.

Synthesis_Pathways start 1-(3-Bromophenoxy)propan-2-one ketone_rxn Ketone Modifications start->ketone_rxn   aryl_rxn Aryl Bromide Transformations start->aryl_rxn   alpha_rxn α-Carbon Functionalization start->alpha_rxn   alcohol Secondary Alcohol ketone_rxn->alcohol Reduction (e.g., NaBH4) amine Secondary/Tertiary Amine ketone_rxn->amine Reductive Amination (R-NH2, NaBH3CN) biaryl Biaryl Ketone aryl_rxn->biaryl Suzuki Coupling (Ar-B(OH)2, Pd(0)) alkyne Alkynyl Ketone aryl_rxn->alkyne Sonogashira Coupling (R-C≡CH, Pd(0), Cu(I)) alpha_bromo α-Bromo Ketone alpha_rxn->alpha_bromo Bromination (NBS)

Figure 1: Divergent synthetic routes from 1-(3-Bromophenoxy)propan-2-one.

Protocol Suite I: Transformations of the Ketone Moiety

The ketone functional group is a cornerstone of organic synthesis. The protocols below detail its conversion into valuable alcohol and amine derivatives.

Selective Reduction to a Secondary Alcohol

Scientific Rationale: The reduction of the ketone to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, a key pharmacophore in many drug molecules. Sodium borohydride (NaBH₄) is the reagent of choice for this protocol due to its excellent chemoselectivity for ketones in the presence of an aryl bromide, its operational simplicity, and its safety profile compared to more powerful hydrides like lithium aluminum hydride. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Protocol: Synthesis of 1-(3-Bromophenoxy)propan-2-ol

  • Materials & Reagents:

    • 1-(3-Bromophenoxy)propan-2-one (1.0 eq, 2.29 g, 10.0 mmol)

    • Methanol (MeOH), anhydrous (40 mL)

    • Sodium borohydride (NaBH₄) (0.5 eq, 0.19 g, 5.0 mmol)

    • Deionized water

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Bromophenoxy)propan-2-one.

    • Dissolve the starting material in 40 mL of anhydrous methanol.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding 20 mL of deionized water, followed by 20 mL of saturated aqueous NH₄Cl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure alcohol.

Reductive Amination to Form Amines

Scientific Rationale: Reductive amination is one of the most powerful methods for C-N bond formation, converting ketones into secondary or tertiary amines.[1] This one-pot protocol involves the initial formation of an iminium ion intermediate from the ketone and a primary amine, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent for this transformation because it is stable under the mildly acidic conditions required for imine formation and selectively reduces the protonated iminium ion much faster than the starting ketone.[2]

Reductive_Amination Ketone 1-(3-Bromophenoxy) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium + H+ - H2O Product Secondary Amine Product Iminium->Product Reduction H_plus H+ Reducer [NaBH3CN] Reducer->Iminium

Figure 2: Key steps in the one-pot reductive amination protocol.

Protocol: Synthesis of N-Benzyl-1-(3-bromophenoxy)propan-2-amine

  • Materials & Reagents:

    • 1-(3-Bromophenoxy)propan-2-one (1.0 eq, 1.15 g, 5.0 mmol)

    • Benzylamine (1.1 eq, 0.59 g, 5.5 mmol)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 0.47 g, 7.5 mmol)

    • Methanol (MeOH), anhydrous (25 mL)

    • Glacial acetic acid

    • 1 M Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 1-(3-Bromophenoxy)propan-2-one and benzylamine in 25 mL of anhydrous methanol.

    • Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride in one portion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between DCM (50 mL) and 1 M NaOH (30 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane:ethyl acetate gradient, followed by a switch to DCM:methanol) to yield the target amine.

Protocol Suite II: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a prime site for constructing new carbon-carbon bonds using palladium catalysis, a cornerstone of modern synthetic chemistry.

Suzuki-Miyaura Coupling for Biaryl Synthesis

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[3] The reaction between an aryl halide and an organoboron species is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) center, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4] The choice of ligand (e.g., PPh₃) is critical for stabilizing the palladium catalyst and promoting the reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Byproduct X-B(OH)2 + Br- Transmetal->Byproduct ArBr Aryl Bromide (Starting Material) ArBr->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetal

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 1-((3'-methoxy-[1,1'-biphenyl]-3-yl)oxy)propan-2-one

  • Materials & Reagents:

    • 1-(3-Bromophenoxy)propan-2-one (1.0 eq, 458 mg, 2.0 mmol)

    • 3-Methoxyphenylboronic acid (1.2 eq, 365 mg, 2.4 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 116 mg, 0.1 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq, 829 mg, 6.0 mmol)

    • 1,4-Dioxane (10 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-(3-Bromophenoxy)propan-2-one, 3-methoxyphenylboronic acid, and potassium carbonate.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvents (10 mL of 1,4-dioxane and 2 mL of water) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the biaryl product.

Protocol Suite III: α-Carbon Functionalization

The protons alpha to the ketone are acidic and can be removed to form an enolate, which can then react with various electrophiles.

α-Bromination of the Ketone

Scientific Rationale: The introduction of a bromine atom at the α-position creates a valuable electrophilic site for subsequent nucleophilic substitution reactions, enabling the synthesis of α-amino ketones, α-hydroxy ketones, and other important motifs.[5] N-Bromosuccinimide (NBS) is a convenient and solid brominating agent. The reaction, often catalyzed by a small amount of acid or a radical initiator, proceeds via an enol or enolate intermediate. Using a catalytic amount of ammonium acetate provides a mild and efficient method for this transformation.

Protocol: Synthesis of 1-Bromo-1-(3-bromophenoxy)propan-2-one

  • Materials & Reagents:

    • 1-(3-Bromophenoxy)propan-2-one (1.0 eq, 1.15 g, 5.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 eq, 0.93 g, 5.25 mmol)

    • Ammonium acetate (NH₄OAc) (0.1 eq, 39 mg, 0.5 mmol)

    • Diethyl ether (Et₂O), anhydrous (10 mL)

  • Procedure:

    • To a 50 mL round-bottom flask, add 1-(3-Bromophenoxy)propan-2-one, N-Bromosuccinimide, and ammonium acetate.

    • Add 10 mL of anhydrous diethyl ether.

    • Stir the mixture vigorously at room temperature for 1-3 hours.

    • Monitor the reaction by TLC. The succinimide byproduct will precipitate as a white solid.

    • Upon completion, filter the mixture to remove the succinimide.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude α-bromo ketone is often used in the next step without further purification due to potential instability. If necessary, purification can be attempted by careful flash column chromatography.

Summary Data Table

ProtocolStarting MaterialKey ReagentsProductExpected Yield
2.1 Reduction 1-(3-Bromophenoxy)propan-2-oneNaBH₄, MeOH1-(3-Bromophenoxy)propan-2-ol>90%
2.2 Reductive Amination 1-(3-Bromophenoxy)propan-2-oneBenzylamine, NaBH₃CNN-Benzyl-1-(3-bromophenoxy) propan-2-amine70-85%
3.1 Suzuki Coupling 1-(3-Bromophenoxy)propan-2-one3-MeO-PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃1-((3'-methoxy-[1,1'-biphenyl]-3-yl)oxy)propan-2-one75-90%
4.1 α-Bromination 1-(3-Bromophenoxy)propan-2-oneNBS, NH₄OAc1-Bromo-1-(3-bromophenoxy) propan-2-one>85% (crude)

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Rieke Metals. 1-(3-bromophenyl)propan-2-one. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

  • Wikipedia. Ketone halogenation. [Link]

  • ResearchGate. Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link]

  • Myers, A. Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2011). Synthesis of α-Halo-α,α-difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. [Link]

  • ResearchGate. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • PubChem. 1-(3-Bromophenyl)propan-2-one. [Link]

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Application

Application Notes and Protocols for 1-(3-Bromophenyl)propan-2-one in Medicinal Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating Chemical Nomenclature and Identifying the Key Reagent It is crucial to begin by addressing a com...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Chemical Nomenclature and Identifying the Key Reagent

It is crucial to begin by addressing a common point of ambiguity in chemical nomenclature. The query for "1-(3-Bromophenoxy)propan-2-one" likely refers to the structurally related and more commonly utilized synthetic building block, 1-(3-bromophenyl)propan-2-one . The term "phenoxy" implies an ether linkage (a C-O-C bond) between the phenyl ring and the propanone moiety, which is absent in the compound predominantly featured in synthetic and medicinal chemistry literature. This guide will focus on the applications of 1-(3-bromophenyl)propan-2-one, also known as 3-bromophenylacetone, a versatile ketone that serves as a cornerstone for the synthesis of a diverse array of bioactive molecules.[1] We will also briefly acknowledge its isomer, 1-(3-bromophenyl)propan-1-one, to provide a comprehensive understanding of this chemical space.

Introduction to 1-(3-Bromophenyl)propan-2-one: A Versatile Scaffold

1-(3-Bromophenyl)propan-2-one is a halogenated aromatic ketone that has garnered significant interest in the field of medicinal chemistry.[2] Its structure, featuring a bromine-substituted phenyl ring attached to a propanone backbone, offers two key reactive sites for molecular elaboration: the bromine atom on the aromatic ring and the enolizable ketone moiety. This dual reactivity makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the construction of novel therapeutic agents.[2]

The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3][4] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse substituents to the phenyl ring.[3][4] The ketone functionality, on the other hand, can participate in a wide range of classical organic transformations, such as condensations, reductions, and cycloadditions, to build various heterocyclic systems.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
CAS Number 21906-32-1[1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point ~265.7 °C (Predicted)[2]
Flash Point ~75.8 °C (Predicted)[2]
SMILES CC(=O)CC1=CC(=CC=C1)Br[1]
InChIKey FQIZFAJMBXZVOL-UHFFFAOYSA-N[1]

Safety and Handling:

1-(3-Bromophenyl)propan-2-one is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2]

Application Notes: Strategic Use in Medicinal Chemistry

The utility of 1-(3-bromophenyl)propan-2-one in medicinal chemistry stems from its role as a versatile building block for compounds with a wide range of biological activities.[2]

Synthesis of Heterocyclic Scaffolds

The ketone functionality of 1-(3-bromophenyl)propan-2-one is a key feature for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For instance, it can serve as a precursor for the synthesis of substituted thiazoles, pyridines, and pyrimidines, moieties known to exhibit diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring opens the door to a plethora of palladium-catalyzed cross-coupling reactions.[2][3] This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups, enabling the exploration of a vast chemical space in the search for new drug candidates. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating biaryl structures, a common motif in many biologically active molecules, including kinase inhibitors.[5][6][7]

The general workflow for utilizing 1-(3-bromophenyl)propan-2-one as a synthetic intermediate is depicted below:

G A 1-(3-Bromophenyl)propan-2-one B Modification of Ketone Moiety (e.g., Aldol Condensation, Cyclization) A->B Pathway 1 C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) A->C Pathway 2 D Heterocyclic Derivatives (e.g., Thiazoles, Pyridines) B->D E Biaryl or Substituted Aryl Derivatives C->E F Bioactive Molecule Library D->F E->F

Caption: Synthetic pathways for 1-(3-bromophenyl)propan-2-one.

Protocols: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize 1-(3'-acetyl-5'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-one, a biaryl ketone, from 1-(3-bromophenyl)propan-2-one. This transformation exemplifies the power of palladium catalysis in constructing complex molecular frameworks from readily available building blocks.

Rationale and Self-Validation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[8] The reaction is generally tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route. The choice of a palladium catalyst and a suitable base is critical for the reaction's success. In-process monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the validation of reaction completion. The final product can be purified by column chromatography and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Step-by-Step Methodology

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 1-(3-Bromophenyl)propan-2-one F Biaryl Ketone Derivative A->F Suzuki-Miyaura Coupling B Arylboronic Acid B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/Ethanol/Water) G Byproducts

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Equipment:

  • 1-(3-Bromophenyl)propan-2-one

  • Arylboronic acid (e.g., (3-acetyl-5-methylphenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvents: Toluene, Ethanol, Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates and visualization reagents

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(3-bromophenyl)propan-2-one (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

1-(3-Bromophenyl)propan-2-one is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of novel and structurally diverse compounds. Its ability to participate in both ketone-based transformations and palladium-catalyzed cross-coupling reactions makes it a powerful tool for drug discovery and development. Future applications of this reagent will likely involve its incorporation into more complex synthetic routes, including combinatorial and diversity-oriented synthesis, to generate libraries of bioactive molecules for high-throughput screening. The continued development of more efficient and selective catalytic systems will further expand the utility of 1-(3-bromophenyl)propan-2-one in the synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047–1131. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved January 26, 2026, from [Link]

  • Molecules. (2020). 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 26, 2026, from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Progress in 1,3-propanediol biosynthesis. Retrieved January 26, 2026, from [Link]

  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved January 26, 2026, from [Link]

  • RSC Medicinal Chemistry. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Molecules. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Retrieved January 26, 2026, from [Link]

  • Molecules. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Retrieved January 26, 2026, from [Link]

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Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(3-Bromophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthetic utility of 1-(3-bromophenoxy)propan-2-one as a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of 1-(3-bromophenoxy)propan-2-one as a versatile building block in organic synthesis, particularly in the context of drug discovery and materials science. We provide an in-depth analysis of its reactivity in nucleophilic substitution reactions, focusing on the strategic introduction of nitrogen and sulfur nucleophiles. This document furnishes detailed, field-proven protocols for the synthesis of the title compound and its subsequent derivatization, underpinned by a thorough discussion of the mechanistic principles and experimental considerations that ensure high-yield, reproducible outcomes.

Introduction: The Strategic Value of 1-(3-Bromophenoxy)propan-2-one

1-(3-Bromophenoxy)propan-2-one is an α-phenoxy ketone, a class of compounds gaining increasing attention as scaffolds in medicinal chemistry. The molecule incorporates several key features that render it a valuable synthetic intermediate:

  • An Electrophilic Carbonyl Group: The ketone functionality can participate in a wide array of carbonyl chemistry, including reductive amination, Wittig reactions, and aldol condensations.

  • An Activated α-Carbon: The carbon atom adjacent to the carbonyl group is activated towards nucleophilic attack by the electron-withdrawing effect of the ketone. While the phenoxy group is a leaving group, this position is more relevant in the context of enolate chemistry. For the purpose of this guide, we will focus on the reactivity of the propan-2-one backbone with a suitable leaving group for substitution reactions. To clarify, the title compound itself does not have a leaving group on the α-carbon. A common precursor, 1-chloro or 1-bromopropan-2-one, would be used to synthesize the title compound, and it is this precursor that undergoes the primary nucleophilic substitution. The subsequent reactions of 1-(3-Bromophenoxy)propan-2-one would involve the carbonyl group or the aromatic ring.

  • A Modifiable Aromatic Ring: The presence of a bromine atom on the phenoxy ring provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of molecular diversity.

The strategic combination of these functionalities allows for the construction of complex molecular architectures from a single, readily accessible starting material.

Synthesis of 1-(3-Bromophenoxy)propan-2-one via Williamson Ether Synthesis

The most direct and efficient method for the synthesis of 1-(3-bromophenoxy)propan-2-one is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the nucleophilic 3-bromophenoxide displaces a halide from an α-haloketone.[1][2]

Rationale for Synthetic Approach

The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[3] Key considerations for this specific synthesis include:

  • Choice of Base: A moderately strong base is required to deprotonate the 3-bromophenol to form the more nucleophilic phenoxide. Potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without promoting significant side reactions of the α-haloketone.

  • Choice of α-Haloketone: 1-Chloropropan-2-one is a common and cost-effective reagent. While 1-bromopropan-2-one could also be used and might be more reactive, the chloro-analog is often preferred for its stability and lower cost.

  • Solvent Selection: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus maintaining its reactivity. Acetone is a particularly good choice as it is also a ketone and its presence is not detrimental to the product.

Detailed Synthesis Protocol

Materials:

  • 3-Bromophenol

  • 1-Chloropropan-2-one

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 3-bromophenol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-chloropropan-2-one (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-bromophenoxy)propan-2-one as a pure compound.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 1-(3-Bromophenoxy)propan-2-one Reactants 3-Bromophenol + 1-Chloropropan-2-one + K2CO3 in Acetone Reaction_Setup Combine reactants in a round-bottom flask. Stir at room temperature. Reactants->Reaction_Setup Reflux Heat to reflux for 4-6 hours. Monitor by TLC. Reaction_Setup->Reflux Workup_1 Cool and filter inorganic salts. Reflux->Workup_1 Workup_2 Concentrate filtrate. Workup_1->Workup_2 Extraction Dissolve in diethyl ether. Wash with NaHCO3 and brine. Workup_2->Extraction Drying Dry organic layer over MgSO4. Extraction->Drying Purification Concentrate and purify by column chromatography. Drying->Purification Product Pure 1-(3-Bromophenoxy)propan-2-one Purification->Product G cluster_mechanism General Mechanism of Nucleophilic Addition to Carbonyl Start 1-(3-Bromophenoxy)propan-2-one + Nucleophile (Nu-H) Activation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Activation H+ Attack Nucleophilic Attack of Nu-H on Carbonyl Carbon Activation->Attack Nu-H Intermediate Tetrahedral Intermediate (Carbinolamine/Hemithioacetal) Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination -H2O Product Imine, Enamine, or Thioacetal Elimination->Product

Sources

Application

Application Notes and Protocols for the Williamson Ether Synthesis of 3-Bromophenol

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Williamson ether synthesis using 3-bromophenol. Tailored for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Williamson ether synthesis using 3-bromophenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, offers a step-by-step experimental procedure, and presents a thorough troubleshooting guide. The content is structured to deliver not just a methodology, but a foundational understanding of the critical parameters governing the synthesis of aryl ethers from substituted phenols, ensuring procedural robustness and reproducibility.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][2] Its enduring utility lies in its reliability and broad scope, enabling the construction of the ether linkage (C-O-C) from an alcohol (or phenol) and an organohalide.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol—the alkoxide or, in this case, a phenoxide—acts as the nucleophile, attacking a suitable electrophile, typically a primary alkyl halide.[1][3]

This application note focuses on the specific application of this synthesis to 3-bromophenol, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[4] The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to empower the researcher to adapt the methodology to various alkylating agents.

Reaction Mechanism and Strategic Considerations

The synthesis of a 3-bromo-substituted aryl ether via the Williamson method is a two-step process initiated by the deprotonation of the phenol, followed by the nucleophilic substitution.

Step 1: Deprotonation of 3-Bromophenol The phenolic proton of 3-bromophenol is significantly more acidic (pKa ≈ 9.03) than that of an aliphatic alcohol, a property that allows for the use of a wide array of bases.[5][6] The base abstracts the acidic proton to generate the 3-bromophenoxide ion. This anion is a potent nucleophile, poised for the subsequent SN2 reaction.

Step 2: SN2 Nucleophilic Attack The 3-bromophenoxide ion attacks the primary alkyl halide at the electrophilic carbon, displacing the halide leaving group in a concerted mechanism.[3][7] This step forms the new carbon-oxygen bond, yielding the desired aryl ether.

It is critical to select an appropriate alkylating agent. The SN2 mechanism is highly sensitive to steric hindrance.[3] Therefore, primary alkyl halides or sulfonates are ideal. Secondary halides will lead to a mixture of substitution (SN2) and elimination (E2) products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[5][8]

Caption: Reaction mechanism for the Williamson ether synthesis with 3-bromophenol.

Detailed Experimental Protocol

This protocol provides a generalized procedure adaptable to various primary alkyl halides. Specific quantities are provided for the synthesis of 1-bromo-3-ethoxybenzene as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
3-Bromophenol≥98%Sigma-Aldrich, TCI
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderFisher Scientific
Ethyl Bromide (Bromoethane)≥98%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousJ.T. Baker
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeVWR Chemicals
Deionized WaterType I or IIMillipore
Brine (Saturated NaCl solution)-Lab-prepared
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow Diagram

Workflow A 1. Reagent Setup - Charge flask with 3-bromophenol, K₂CO₃, and DMF. B 2. Alkylation - Add alkyl halide (e.g., ethyl bromide). - Heat to 60-80°C under N₂. A->B C 3. Reaction Monitoring - Monitor progress via TLC (typically 2-6 hours). B->C D 4. Workup: Quench & Extract - Cool reaction. - Add water and extract with diethyl ether. C->D E 5. Washing - Wash organic layer with water and brine. D->E F 6. Drying & Concentration - Dry over Na₂SO₄. - Concentrate via rotary evaporation. E->F G 7. Purification - Purify crude product by flash column chromatography. F->G H 8. Characterization - Analyze pure product (NMR, IR, MS). G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure (Synthesis of 1-Bromo-3-ethoxybenzene)
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (5.0 g, 28.9 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (5.99 g, 43.3 mmol, 1.5 equiv) followed by anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon gas.

  • Alkylation: While stirring the suspension, add ethyl bromide (3.47 g, 31.8 mmol, 1.1 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 70°C using a heating mantle. Maintain this temperature and stir vigorously. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the 3-bromophenol spot.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.[9]

  • Workup - Washing: Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[5][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5][10]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-bromo-3-ethoxybenzene.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield 1. Incomplete deprotonation of the phenol.[5]Use a stronger base (e.g., NaOH). For very unreactive systems, sodium hydride (NaH) can be used with caution in an anhydrous solvent like THF.[3][5]
2. Unsuitable solvent. Protic solvents (e.g., ethanol) can solvate the phenoxide, reducing its nucleophilicity.[1]Switch to a polar aprotic solvent such as DMF, acetonitrile, or DMSO to accelerate the SN2 reaction.[1][8]
3. Insufficient reaction time or temperature.Increase the reaction temperature (typically 50-100°C) or extend the reaction time. Monitor closely by TLC.[1][2]
Alkene Byproduct Formation Use of a secondary or tertiary alkyl halide, favoring E2 elimination.[3]The protocol is only suitable for primary alkyl halides or other SN2-compatible electrophiles (methyl, allyl, benzyl, tosylates).[2][11]
Unreacted Starting Material 1. Insufficient equivalents of base or alkylating agent.Ensure at least 1.1 equivalents of the alkylating agent and 1.5 equivalents of a base like K₂CO₃ are used.
2. Poor quality or wet reagents/solvent.Use anhydrous solvents and freshly opened or properly stored reagents. If using NaH, ensure a strictly anhydrous environment.
C-Alkylation Side Product The phenoxide ion is an ambident nucleophile, allowing for potential alkylation at the aromatic ring.[1][8]This is an inherent competing pathway. The choice of solvent and counterion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • 3-Bromophenol: Toxic upon ingestion and a skin irritant. Avoid contact with skin and eyes.[12]

  • Alkyl Halides (e.g., Ethyl Bromide): Many are volatile, toxic, and potential carcinogens. Handle with extreme care.

  • Bases: Potassium carbonate is an irritant. Stronger bases like NaOH are corrosive and can cause severe burns.[9] Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; handle only in an inert, anhydrous environment.[3]

  • Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. Keep away from ignition sources.[13]

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • PubChem. 3-Bromophenol. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Whitewater. The Williamson Ether Synthesis. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from α-Aryloxy Ketones

Introduction: The Strategic Value of α-Aryloxy Ketones in Heterocyclic Chemistry Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures bestowing a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α-Aryloxy Ketones in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures bestowing a vast array of biological activities and physical properties. Among the myriad of synthetic precursors, α-aryloxy ketones have emerged as exceptionally versatile and powerful building blocks. Their inherent structure, featuring a reactive ketone carbonyl and a modifiable aryloxy group at the α-position, provides a gateway to a diverse range of intramolecular and intermolecular cyclization strategies.

This guide provides an in-depth exploration of the synthetic pathways leading to prominent heterocyclic families—benzofurans, indoles, quinoxalines, and thiophenes—originating from α-aryloxy ketones. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the strategic rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

I. Synthesis of Benzofurans: A Primary Application of α-Aryloxy Ketones

The construction of the benzofuran scaffold is arguably the most direct and well-established application of α-aryloxy ketones. The core strategy involves an intramolecular cyclization that forms the furan ring fused to the aromatic system of the aryloxy group. This can be achieved through various catalytic systems, each with its own set of advantages.

A. Acid-Catalyzed Cyclodehydration: The Classical Approach

The most fundamental method for synthesizing benzofurans from α-aryloxy ketones is through acid-catalyzed cyclodehydration. This reaction proceeds via an intramolecular electrophilic aromatic substitution.

Mechanism Insight: The reaction is initiated by the protonation of the ketone carbonyl by a strong acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular attack of the electron-rich aromatic ring of the aryloxy group onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the benzofuran ring.

sub α-Aryloxy Ketone activated Protonated Ketone sub->activated Protonation h_plus H+ cyclized Cyclized Intermediate activated->cyclized Intramolecular Electrophilic Attack product Benzofuran cyclized->product Dehydration h2o H₂O

Caption: Acid-Catalyzed Benzofuran Synthesis Workflow.

Protocol 1: Cyclodehydration using Eaton's Reagent

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a highly effective superacid for promoting this cyclization under mild conditions.[1]

Step-by-Step Protocol:

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MeSO₃H) (e.g., 1:10 w/w).

  • To a round-bottom flask containing the prepared Eaton's reagent (e.g., 3 mL per 1 mmol of substrate), add the α-aryloxy ketone (1 mmol) in one portion at the desired reaction temperature (typically between 0 and 45 °C).

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired benzofuran.

Data Presentation: Influence of Substituents on Yield

Entryα-Aryloxy Ketone SubstrateProductYield (%)Reference
12-Phenoxyacetophenone3-Phenylbenzofuran92[1]
21-(4-Methoxyphenoxy)propan-2-one5-Methoxy-2-methylbenzofuran85[1]
32-(4-Chlorophenoxy)-1-phenylethanone5-Chloro-3-phenylbenzofuran88[1]
B. Transition Metal-Catalyzed Intramolecular C-H Activation/Arylation

More contemporary and often milder approaches utilize transition metal catalysts to facilitate the intramolecular C-O bond formation. These methods can offer greater functional group tolerance and regioselectivity.

1. Iridium(III)-Catalyzed C-H Activation:

A cationic iridium(III) complex can catalyze the cyclodehydration of α-aryloxy ketones at room temperature, initiated by a C-H bond activation.[2]

Mechanism Insight: The reaction is thought to proceed via an initial C-H activation of the aromatic ring of the aryloxy group by the iridium catalyst. This is followed by intramolecular coordination of the ketone oxygen and subsequent reductive elimination to form the benzofuran ring and regenerate the active catalyst. The presence of a copper(II) acetate co-catalyst is often crucial for efficient transformation.

substrate α-Aryloxy Ketone ch_activation C-H Activation Complex substrate->ch_activation ir_catalyst Ir(III) Catalyst ir_catalyst->ch_activation cyclization Intramolecular Cyclization ch_activation->cyclization product Benzofuran cyclization->product catalyst_regen Catalyst Regeneration cyclization->catalyst_regen catalyst_regen->ir_catalyst

Caption: Iridium-Catalyzed Benzofuran Synthesis Workflow.

Protocol 2: Ir(III)-Catalyzed Synthesis of Multisubstituted Benzofurans

Step-by-Step Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., argon), combine the α-aryloxy ketone (0.5 mmol), [Cp*IrCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂ (20 mol%).

  • Add a suitable solvent, such as 1,2-dichloroethane (DCE).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography to yield the substituted benzofuran.

2. Palladium-Catalyzed α-Arylation of Aryloxyketones:

For the synthesis of 2,3-disubstituted benzofurans, a palladium-catalyzed intramolecular α-arylation of aryloxyketones is a highly efficient method.[3]

Mechanism Insight: This reaction likely proceeds through an oxidative addition of the palladium(0) catalyst to the C-X bond of an ortho-haloaryloxy ketone (or C-H activation), followed by intramolecular enolate arylation and reductive elimination to furnish the benzofuran product and regenerate the Pd(0) catalyst.

3. Iron(III)-Mediated Oxidative Cyclization:

Anhydrous iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich α-aryl ketones to form 3-functionalized benzofurans.[4] This method is particularly effective when the aromatic ring of the aryloxy group is substituted with electron-donating groups, such as alkoxy substituents.[4]

II. Synthesis of Indoles: A Two-Step Approach from α-Aryloxy Ketones

Direct synthesis of indoles from α-aryloxy ketones is not a commonly reported transformation. However, a highly plausible and synthetically useful two-step sequence can be employed, leveraging the well-established Bischler-Möhlau indole synthesis. This involves the initial conversion of the α-aryloxy ketone to an α-arylamino ketone, which then undergoes intramolecular cyclization.

Step 1: Synthesis of α-Arylamino Ketone Intermediate

The conversion of the aryloxy group to an arylamino group can be achieved through a nucleophilic aromatic substitution reaction, although this can be challenging. A more practical approach involves the reaction of an α-halo ketone (which can be readily synthesized from the corresponding α-aryloxy ketone or other precursors) with an aniline.

Protocol 3: General Procedure for the Synthesis of α-Arylamino Ketones

This protocol is adapted from the general principles of nucleophilic substitution on α-halo ketones.[5]

Step-by-Step Protocol:

  • Dissolve the α-bromo ketone (1.0 equiv) in a suitable solvent such as acetonitrile or ethanol.

  • Add an excess of the desired aniline (2.0-3.0 equiv) to the solution. The excess aniline also acts as a base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting α-bromo ketone is consumed.

  • Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with dilute acid to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-arylamino ketone, which can be purified by column chromatography if necessary.

Step 2: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the acid-catalyzed cyclization of an α-arylamino ketone to form a 2-substituted indole.[6][7][8][9]

Mechanism Insight: The reaction is initiated by the formation of an enamine from the α-arylamino ketone. This is followed by an intramolecular electrophilic attack of the enamine double bond onto the aniline aromatic ring. Subsequent cyclization and aromatization through the elimination of water and a proton yields the indole core. The reaction often requires harsh conditions and may produce regioisomeric byproducts.[6]

start α-Arylamino Ketone enamine Enamine Intermediate start->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Intramolecular Electrophilic Attack indole Indole cyclized->indole Aromatization h2o H₂O h_plus H+

Caption: Bischler-Möhlau Indole Synthesis Workflow.

Protocol 4: Bischler-Möhlau Cyclization to Indoles

Step-by-Step Protocol:

  • In a high-pressure reaction vessel, combine the α-arylamino ketone (1.0 equiv) and a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

  • Heat the mixture to a high temperature (typically 150-250 °C).

  • Maintain the temperature for several hours, monitoring the reaction by TLC if possible.

  • Cool the reaction mixture and carefully quench by adding it to ice-water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.

III. Synthesis of Quinoxalines and Thiophenes: Context and Alternative Routes

The direct synthesis of quinoxalines and thiophenes from α-aryloxy ketones is not a well-established or commonly utilized synthetic strategy. The typical precursors for these heterocyclic systems are 1,2- and 1,4-dicarbonyl compounds, respectively.

A. Quinoxalines

Quinoxalines are most classically synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[10] While an α-aryloxy ketone is not a direct 1,2-dicarbonyl equivalent, it could potentially be converted to one through oxidation. However, this would add synthetic steps and may not be as efficient as other established methods.

A plausible, though not widely reported, approach could involve the reaction of an α-aryloxy ketone with an o-phenylenediamine under oxidative conditions. The reaction would likely proceed through initial formation of an imine, followed by intramolecular cyclization and subsequent oxidation to the aromatic quinoxaline.

B. Thiophenes

The most common synthesis of thiophenes is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[3][11][12][13][14] An α-aryloxy ketone does not fit this precursor profile.

A hypothetical route could involve the conversion of the α-aryloxy ketone to an α-thioaryl ketone, which might then undergo intramolecular cyclization. However, this is not a standard transformation and would require significant methods development.

IV. Conclusion and Future Perspectives

α-Aryloxy ketones are demonstrably powerful and versatile precursors for the synthesis of a range of heterocyclic compounds, with the synthesis of benzofurans being a particularly robust and well-developed application. The use of various catalytic systems, from classical Brønsted acids to modern transition metal complexes, allows for a high degree of control over the reaction and access to a wide array of substituted benzofuran products.

While the direct synthesis of other heterocycles like indoles, quinoxalines, and thiophenes from α-aryloxy ketones is less straightforward, a creative, multi-step approach, such as the proposed two-step synthesis of indoles via the Bischler-Möhlau reaction, can provide a viable pathway. The lack of direct methods for quinoxaline and thiophene synthesis from this starting material highlights an area ripe for future research and methods development. The exploration of novel catalytic systems that could enable direct C-N and C-S bond-forming cyclizations from α-aryloxy ketones would be a significant advancement in heterocyclic chemistry.

As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic use of versatile precursors like α-aryloxy ketones will undoubtedly play a pivotal role in the development of efficient and innovative synthetic methodologies.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat. [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793. [Link]

  • Ma, D., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(7-8), 426-436. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. [Link]

  • Liang, Z., et al. (2009). Oxidative Aromatic C-O Bond Formation: Synthesis of 3-functionalized Benzo[b]furans by FeCl3-mediated Ring Closure of Alpha-Aryl Ketones. Organic Letters, 11(21), 4978-4981. [Link]

  • Shibata, T., et al. (2011). Ir(III)-Catalyzed Room-Temperature Synthesis of Multisubstituted Benzofurans Initiated by C-H Activation of α-Aryloxy Ketones. Synlett, 2011(14), 2075-2079. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). PubMed. [Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023). Chemistry LibreTexts. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2007). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2015). National Institutes of Health. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). Semantic Scholar. [Link]

  • Full article: Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis. [Link]

  • Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]

  • Shibata, T., et al. (2011). Ir(III)-Catalyzed Room-Temperature Synthesis of Multisubstituted Benzofurans Initiated by C-H Activation of α-Aryloxy Ketones. Synlett, 2011(14), 2075-2079. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

  • Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube. [Link]

  • Vara, Y., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. [Link]

  • Alcohols, Phenols and Ethers. (n.d.). NCERT. [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. (2023). YouTube. [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). PubMed Central. [Link]

  • Paal thiophene synthesis. (n.d.). ResearchGate. [Link]

  • Bischler Indole Synthesis. (2016). ResearchGate. [Link]

  • Lee, J. H., Kim, M., & Kim, I. (2014). Palladium-Catalyzed α-Arylation of Aryloxyketones for the Synthesis of 2,3-Disubstituted Benzofurans. The Journal of Organic Chemistry, 79(13), 6153–6163. [Link]

  • Bischler–Möhlau indole synthesis. (n.d.). ResearchGate. [Link]

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Application

Application Notes and Protocols: 1-(3-Bromophenoxy)propan-2-one as a Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and application of 1-(3-Bromophenoxy)propan-2-one, a crucial intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-(3-Bromophenoxy)propan-2-one, a crucial intermediate in the development of various pharmaceutical agents. The unique structural features of this molecule, namely the ether linkage, the ketone functional group, and the strategically placed bromine atom on the aromatic ring, make it a versatile building block for creating complex molecular architectures, particularly in the synthesis of β-adrenergic blocking agents. This guide will detail a robust protocol for its synthesis via the Williamson ether synthesis, explore its subsequent transformation through reductive amination, and discuss its significance in the broader context of medicinal chemistry.

Introduction: The Strategic Importance of 1-(3-Bromophenoxy)propan-2-one

In the landscape of pharmaceutical development, the efficient and reliable synthesis of key intermediates is paramount. 1-(3-Bromophenoxy)propan-2-one emerges as a molecule of significant interest due to its inherent functionalities that allow for sequential and controlled chemical modifications. The core structure, a phenoxypropanone, is a common motif in a variety of biologically active compounds. The presence of the bromine atom at the meta position of the phenyl ring offers a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of further molecular diversity. The ketone functionality serves as a precursor to a secondary amine, a common feature in many pharmacophores, particularly the propanolamine side chain of β-blockers.

β-adrenergic blocking agents, or beta-blockers, are a class of drugs indispensable in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The archetypal structure of many beta-blockers features an aryloxypropanolamine moiety. 1-(3-Bromophenoxy)propan-2-one is an ideal precursor for the construction of this critical pharmacophore.

This guide will provide a detailed, field-proven protocol for the synthesis of 1-(3-Bromophenoxy)propan-2-one and its subsequent application in the synthesis of a model phenoxypropanolamine, illustrating its utility as a pharmaceutical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of an intermediate, is crucial for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 1-(3-Bromophenoxy)propan-2-one

PropertyValueSource
IUPAC Name 1-(3-bromophenoxy)propan-2-oneN/A
Molecular Formula C₉H₉BrO₂N/A
Molecular Weight 229.07 g/mol N/A
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in organic solvents like acetone, ethanol, and dichloromethaneN/A

Safety Information:

  • Toxicity: Brominated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

  • Handling: It is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Synthesis of 1-(3-Bromophenoxy)propan-2-one via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of 1-(3-Bromophenoxy)propan-2-one is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion generated from 3-bromophenol acts as the nucleophile, attacking the electrophilic carbon of a propan-2-one derivative bearing a leaving group.

The choice of chloroacetone as the electrophile is strategic due to its commercial availability and appropriate reactivity. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, which is sufficient to deprotonate the phenol without causing unwanted side reactions. The addition of a catalytic amount of potassium iodide can enhance the reaction rate through the in-situ formation of the more reactive iodoacetone via the Finkelstein reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromophenol 3-Bromophenol Intermediate 1-(3-Bromophenoxy)propan-2-one 3-Bromophenol->Intermediate Williamson Ether Synthesis (SN2) Chloroacetone Chloroacetone Chloroacetone->Intermediate K2CO3 K₂CO₃ (Base) K2CO3->3-Bromophenol Deprotonation KI KI (Catalyst) Acetone Acetone (Solvent)

Figure 1: General workflow for the synthesis of 1-(3-Bromophenoxy)propan-2-one.

Detailed Synthesis Protocol

Materials:

  • 3-Bromophenol

  • Chloroacetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Electrophile: Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-Bromophenoxy)propan-2-one can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Self-Validation and Characterization:

The identity and purity of the synthesized 1-(3-Bromophenoxy)propan-2-one should be confirmed by spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the ketone.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically around 1715 cm⁻¹, and C-O stretching bands for the ether linkage.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound.

Application in Pharmaceutical Synthesis: Reductive Amination to a β-Blocker Precursor

The ketone functionality of 1-(3-Bromophenoxy)propan-2-one is a key feature that allows for its conversion into the therapeutically relevant phenoxypropanolamine scaffold. This transformation is most commonly achieved through reductive amination.[1] This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary amine, followed by in-situ reduction to the corresponding secondary amine.

For the synthesis of many beta-blockers, isopropylamine is the amine of choice.[2] The reduction of the intermediate imine can be accomplished using various reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[1] The overall process is a one-pot reaction that efficiently converts the ketone into the desired secondary amine.

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Intermediate 1-(3-Bromophenoxy)propan-2-one Phenoxypropanolamine 1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol (β-Blocker Precursor) Intermediate->Phenoxypropanolamine Reductive Amination Isopropylamine Isopropylamine Isopropylamine->Phenoxypropanolamine NaBH4 NaBH₄ (Reducing Agent) NaBH4->Phenoxypropanolamine Methanol Methanol (Solvent)

Figure 2: Reductive amination of 1-(3-Bromophenoxy)propan-2-one.

Detailed Protocol for Reductive Amination

Materials:

  • 1-(3-Bromophenoxy)propan-2-one

  • Isopropylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-Bromophenoxy)propan-2-one (1.0 eq) in methanol.

  • Amine Addition: Add isopropylamine (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer to yield the crude product. The resulting phenoxypropanolamine can be purified by column chromatography or crystallization.

Conclusion

1-(3-Bromophenoxy)propan-2-one is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its ketone and bromophenyl moieties allow for the efficient construction of complex molecular scaffolds. The detailed protocols provided herein for its synthesis and subsequent reductive amination offer a reliable pathway for the preparation of key precursors for β-adrenergic blocking agents and other potential therapeutic molecules. The strategic use of this intermediate can significantly streamline synthetic routes, facilitating the exploration of new chemical space in drug discovery and development.

References

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(3-Bromophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction and Significance 1-(3-Bromophenoxy)propan-2-one is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1-(3-Bromophenoxy)propan-2-one is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromo-substituted aromatic ring and the reactive ketone functionality allows for a diverse range of subsequent chemical transformations, making it a key building block in the development of novel molecules. This document provides a comprehensive, in-depth guide to the synthesis of 1-(3-Bromophenoxy)propan-2-one, grounded in established chemical principles and supported by practical, field-proven insights.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 1-(3-Bromophenoxy)propan-2-one is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The process begins with the deprotonation of the weakly acidic hydroxyl group of 3-bromophenol using a suitable base, in this case, anhydrous potassium carbonate. This generates a potent nucleophile, the 3-bromophenoxide anion. The subsequent step involves the backside attack of this phenoxide anion on the electrophilic carbon of chloroacetone, which bears a good leaving group (the chloride ion). The reaction occurs in a single, concerted step, leading to the formation of the ether linkage and the displacement of the chloride ion.

The choice of a polar aprotic solvent like acetone is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. The addition of a catalytic amount of potassium iodide can further enhance the reaction rate through the in-situ formation of the more reactive iodoacetone via the Finkelstein reaction.

Williamson_Ether_Synthesis phenol 3-Bromophenol step1 Deprotonation phenol->step1 base K₂CO₃ (Base) base->step1 phenoxide 3-Bromophenoxide (Nucleophile) step2 SN2 Attack phenoxide->step2 chloroacetone Chloroacetone (Electrophile) chloroacetone->step2 product 1-(3-Bromophenoxy)propan-2-one salts KCl + KHCO₃ step1->phenoxide step2->product step2->salts

Caption: Reaction mechanism of the Williamson ether synthesis.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
3-BromophenolC₆H₅BrO173.01591-20-8Harmful if swallowed, Causes skin and serious eye irritation
ChloroacetoneC₃H₅ClO92.5278-95-5Flammable, Toxic if swallowed, Causes severe skin burns and eye damage
Potassium CarbonateK₂CO₃138.21584-08-7Causes serious eye irritation, Skin and respiratory tract irritation
AcetoneC₃H₆O58.0867-64-1Highly flammable liquid and vapor, Causes serious eye irritation
Potassium IodideKI166.007681-11-0May cause damage to organs through prolonged or repeated exposure
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor, Causes serious eye irritation
HexaneC₆H₁₄86.18110-54-3Highly flammable liquid and vapor, May be fatal if swallowed and enters airways
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not classified as hazardous
Silica Gel (for column chromatography)SiO₂60.087631-86-9May cause respiratory irritation

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1-substituted phenoxypropan-2-ones.[3]

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add dry acetone (approx. 10 mL per gram of 3-bromophenol) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure good mixing of the reactants.

2. Reaction Execution:

  • Heat the mixture to a gentle reflux (approximately 60°C) with continuous stirring.

  • Once refluxing, add chloroacetone (1.0 eq) dropwise to the reaction mixture over a period of 15-20 minutes using a dropping funnel.

  • After the addition is complete, maintain the reaction at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane).

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Filter the solid potassium salts using a Büchner funnel and wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude oil in ethyl acetate (approx. 20-30 mL).

  • Transfer the ethyl acetate solution to a separatory funnel and wash with 1M sodium hydroxide solution (2 x 20 mL) to remove any unreacted 3-bromophenol, followed by a wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-Bromophenoxy)propan-2-one.

Experimental_Workflow start Start reactants Combine 3-Bromophenol, K₂CO₃, KI in Acetone start->reactants reflux1 Heat to Reflux (60°C) reactants->reflux1 add_chloroacetone Add Chloroacetone Dropwise reflux1->add_chloroacetone reflux2 Reflux for 3-4 hours add_chloroacetone->reflux2 tlc_monitor Monitor by TLC reflux2->tlc_monitor cool Cool to Room Temperature tlc_monitor->cool Reaction Complete filter Filter Salts cool->filter concentrate1 Concentrate under Reduced Pressure filter->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash with NaOH and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate to Crude Product dry->concentrate2 purify Purify by Column Chromatography concentrate2->purify characterize Characterize Pure Product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 1-(3-Bromophenoxy)propan-2-one.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.[3]

  • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 15-20%).

  • Collect the fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(3-Bromophenoxy)propan-2-one as a pale yellow oil.

Product Characterization

The identity and purity of the synthesized 1-(3-Bromophenoxy)propan-2-one should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Pale yellow oil

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The expected proton NMR spectrum would show a singlet for the methyl protons (CH₃) around δ 2.2-2.3 ppm, a singlet for the methylene protons (CH₂) adjacent to the ether oxygen and carbonyl group around δ 4.5-4.6 ppm, and a complex multiplet pattern for the four aromatic protons in the region of δ 6.8-7.4 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum is expected to show a signal for the methyl carbon around δ 27-28 ppm, the methylene carbon at approximately δ 73-74 ppm, and the carbonyl carbon around δ 205-206 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ketone at approximately 1720-1740 cm⁻¹. The C-O-C stretching of the ether will be visible in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, July 7). Synthesis of phenoxyacetone from phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetone. Retrieved from [Link]

  • PubChem. (n.d.). Potassium carbonate. Retrieved from [Link]

  • PubChem. (n.d.). Acetone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-(3-Bromophenoxy)propan-2-one

Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-(3-Bromophenoxy)propan-2-one, a key intermediate in the development of novel pharmaceutical and agrochemical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-(3-Bromophenoxy)propan-2-one, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The synthesis is based on the Williamson ether synthesis, a classic and reliable method for forming aryl ethers.[1][2][3] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step scale-up procedure, critical safety considerations, and robust analytical methods for quality control. The causality behind experimental choices is elucidated to ensure both scientific integrity and successful implementation in a laboratory or pilot plant setting.

Introduction and Significance

1-(3-Bromophenoxy)propan-2-one is a valuable chemical building block characterized by a brominated aromatic ring linked via an ether bond to a propanone moiety.[4][5] This unique combination of functional groups allows for diverse subsequent chemical transformations, making it a crucial precursor for constructing more complex molecular architectures. Its applications are prominent in medicinal chemistry, where it serves as a scaffold for active pharmaceutical ingredients (APIs), and in the agrochemical industry for the development of new pesticides and herbicides.

The transition from bench-scale synthesis to larger, kilogram-scale production presents significant challenges, including thermal management, reagent addition control, and ensuring consistent product quality. This document outlines a validated, scalable protocol that addresses these challenges, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route is the Williamson ether synthesis, which involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide.[3][6] In this specific application, 3-bromophenol is deprotonated using a suitable base to form the 3-bromophenoxide ion. This nucleophile then attacks chloroacetone via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired product, 1-(3-Bromophenoxy)propan-2-one.[1][2][7]

Mechanism: The reaction proceeds in two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group on 3-bromophenol is abstracted by a base (e.g., potassium carbonate) to form the highly nucleophilic 3-bromophenoxide anion.

  • SN2 Attack: The phenoxide ion performs a backside attack on the electrophilic carbon of chloroacetone, displacing the chloride leaving group in a concerted step.[2][8] This step is most efficient with primary alkyl halides like chloroacetone, as steric hindrance is minimal.[6][8]

G cluster_0 Overall Reaction Scheme 3-Bromophenol 3-Bromophenol plus1 + 3-Bromophenol->plus1 Chloroacetone Chloroacetone Product 1-(3-Bromophenoxy)propan-2-one Chloroacetone->Product S_N2 Reaction plus2 + KCl + KHCO3 Product->plus2 Base K2CO3 Base->Chloroacetone Solvent Acetone Solvent->Chloroacetone plus1->Chloroacetone

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals

Proper selection of reagents is critical for reaction success and purity of the final product.

ReagentCAS No.FormulaMW ( g/mol )PuritySupplier Notes
3-Bromophenol591-20-8C₆H₅BrO173.01≥99%Main reactant. Solid, handle with care.
Chloroacetone78-95-5C₃H₅ClO92.52≥97% (stabilized)Electrophile. Lachrymator; handle in a fume hood.
Potassium Carbonate584-08-7K₂CO₃138.21Anhydrous, fine powderBase. Ensure it is dry for optimal reactivity.
Acetone67-64-1C₃H₆O58.08ACS Grade, anhydrousReaction solvent.
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeExtraction solvent.
Brine (sat. NaCl)7647-14-5NaCl58.44N/AFor aqueous work-up.
Magnesium Sulfate7487-88-9MgSO₄120.37AnhydrousDrying agent.
Equipment
  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.

  • 500 mL pressure-equalizing dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • 20 L separatory funnel for work-up.

  • Rotary evaporator with a suitable round-bottom flask (≥5 L).

  • Standard laboratory glassware, balances, and personal protective equipment (PPE).

Detailed Scale-up Synthesis Protocol

This protocol is designed for a ~1 kg scale synthesis. Adjustments may be necessary based on specific equipment and laboratory conditions.

G A 1. Reactor Setup & Inerting Charge 3-Bromophenol, K2CO3, and Acetone. B 2. Temperature Control Heat mixture to 50-55 °C. A->B C 3. Controlled Addition Add Chloroacetone dropwise over 2 hours. B->C D 4. Reaction & Monitoring Maintain at 55 °C for 6-8 hours. Monitor by TLC/HPLC. C->D E 5. Cooldown & Quench Cool to RT. Add water to dissolve salts. D->E F 6. Solvent Removal Remove acetone via rotary evaporation. E->F G 7. Extraction Extract aqueous layer with Ethyl Acetate (3x). F->G H 8. Washing & Drying Wash combined organic layers with brine. Dry over MgSO4. G->H I 9. Purification Filter and concentrate to yield crude product. Purify via vacuum distillation. H->I

Caption: Step-by-step experimental workflow.

Step 1: Reactor Charging and Setup

  • Set up the 10 L jacketed reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed.

  • Charge the reactor with 3-bromophenol (1.00 kg, 5.78 mol, 1.0 eq).

  • Add anhydrous potassium carbonate (1.19 kg, 8.67 mol, 1.5 eq) and acetone (6.0 L).

  • Begin vigorous stirring with the overhead mechanical stirrer (approx. 250-300 RPM) to create a slurry.

Step 2: Initial Heating

  • Set the circulator to heat the reactor jacket, bringing the internal temperature of the slurry to 50-55 °C. The mixture should be at a gentle reflux.

Step 3: Chloroacetone Addition

  • In the dropping funnel, add chloroacetone (0.59 kg, 6.36 mol, 1.1 eq).

  • Once the reactor contents reach the target temperature, begin the dropwise addition of chloroacetone.

  • Critical Control Point: Maintain a slow addition rate over approximately 2 hours. The reaction is exothermic, and a rapid addition can cause an uncontrolled temperature spike. The internal temperature should not exceed 60 °C.

Step 4: Reaction and Monitoring

  • After the addition is complete, maintain the reaction mixture at 55 °C with continued stirring.

  • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 3-bromophenol starting material is consumed (typically 6-8 hours).

Step 5: Work-up and Quenching

  • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (< 30 °C).

  • Slowly add deionized water (4.0 L) to the reactor with stirring to dissolve the potassium salts.

Step 6: Solvent Removal

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the acetone. This will result in a two-phase (aqueous/organic) mixture.

Step 7: Extraction

  • Transfer the resulting mixture to a 20 L separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers.

Step 8: Washing and Drying

  • Wash the combined organic layers with saturated brine (2 x 1.0 L) to remove residual water and inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (approx. 100 g), stir for 30 minutes, and then filter.

Step 9: Isolation and Purification

  • Concentrate the filtered organic solution on a rotary evaporator to yield the crude product as an oil.

  • For high purity, the crude oil should be purified by vacuum distillation. The expected yield is typically in the range of 85-95%.

Process Safety and Optimization Insights

5.1. Hazard Analysis and Mitigation

  • 1-(3-Bromophenyl)propan-2-one: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Chloroacetone: Is a potent lachrymator and is toxic. All handling must be performed in a certified chemical fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • 3-Bromophenol: Is corrosive and toxic. Avoid skin contact and inhalation.

  • Exotherm Management: The SN2 reaction is exothermic. The primary safety control is the slow, controlled addition of the chloroacetone electrophile, coupled with an efficient cooling system (circulator) to dissipate the heat generated. A runaway reaction could lead to a dangerous pressure increase.

5.2. Scale-up Optimization

  • Base Selection: Potassium carbonate is an effective and economical base that is easy to handle as a solid. Its fine powder form provides a large surface area for the reaction.

  • Solvent Choice: Acetone is a good choice as it has a suitable boiling point for the reaction temperature, dissolves the reactants well, and is easily removed during work-up. On an industrial scale, recovery and recycling of the solvent would be a key consideration.[3]

  • Phase Transfer Catalysis: For very large-scale operations or if encountering solubility issues, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) could be explored to accelerate the reaction, although it was not necessary for this protocol.

  • Agitation: Efficient stirring is crucial to ensure good mixing and heat transfer, preventing localized hot spots and promoting contact between the solid base and the dissolved reactants.

Product Characterization and Quality Control

The identity and purity of the final product must be confirmed through a combination of analytical techniques.

G Start Purified Product Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Verification MS Mass Spectrometry (GC-MS or LC-MS) Start->MS Molecular Weight Confirmation IR FTIR Spectroscopy Start->IR Functional Group ID Purity Purity Analysis (HPLC or GC) Start->Purity Quantification End Final QC Approval NMR->End MS->End IR->End Purity->End

Caption: Analytical workflow for quality control.

Analysis TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 7.20-7.05 (m, 3H, Ar-H), δ 6.90 (d, 1H, Ar-H), δ 4.55 (s, 2H, -O-CH₂-), δ 2.20 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ 206.0 (C=O), 158.5, 130.8, 123.5, 122.9, 117.8, 113.2 (Ar-C), 74.5 (-O-CH₂-), 26.8 (-CH₃)
GC-MS (EI) Molecular Ion (M⁺)m/z 212/214 (corresponding to ⁷⁹Br/⁸¹Br isotopes)
FTIR (neat)Wavenumber (cm⁻¹)~1725 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O ether stretch)
HPLC Purity≥98.5%

Conclusion

This application note presents a robust, safe, and efficient protocol for the scale-up synthesis of 1-(3-Bromophenoxy)propan-2-one. By leveraging the well-established Williamson ether synthesis and implementing critical process controls, this guide enables the production of high-purity material suitable for demanding applications in the pharmaceutical and chemical industries. The detailed procedural steps, coupled with insights into safety, optimization, and analytical validation, provide a comprehensive framework for researchers and process chemists to successfully scale this important chemical intermediate.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Stack Exchange. (2015, July 7). Synthesis of phenoxyacetone from phenol. [Link]

Sources

Method

Application Notes and Protocols: Leveraging 1-(3-Bromophenoxy)propan-2-one for the Development of Novel Therapeutics

Introduction: The Strategic Value of 1-(3-Bromophenoxy)propan-2-one in Medicinal Chemistry 1-(3-Bromophenoxy)propan-2-one is a versatile bifunctional building block poised for a significant role in modern drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(3-Bromophenoxy)propan-2-one in Medicinal Chemistry

1-(3-Bromophenoxy)propan-2-one is a versatile bifunctional building block poised for a significant role in modern drug discovery. Its structure, featuring a reactive α-haloketone mimic (the phenoxy-propan-2-one moiety) and a strategically positioned bromine atom on the phenyl ring, offers medicinal chemists a powerful toolkit for generating diverse molecular scaffolds. The phenoxy group is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and bioactive molecules, suggesting a favorable interaction profile with various biological targets. This, combined with the synthetic handles provided by the ketone and the aryl bromide, makes 1-(3-Bromophenoxy)propan-2-one an ideal starting point for the synthesis of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize 1-(3-Bromophenoxy)propan-2-one in the synthesis and evaluation of new chemical entities. We will explore its application in the construction of key therapeutic scaffolds, provide detailed experimental protocols, and outline methods for biological screening.

Physicochemical Properties of 1-(3-Bromophenoxy)propan-2-one

A clear understanding of the starting material's properties is crucial for reaction design and execution.

PropertyValueReference
CAS Number 853402-77-4N/A
Molecular Formula C₉H₉BrO₂N/A
Molecular Weight 229.07 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)N/A

Therapeutic Applications and Synthetic Strategies

The unique combination of reactive sites in 1-(3-Bromophenoxy)propan-2-one allows for a divergent synthetic approach to various classes of therapeutic agents. Below, we detail protocols for the synthesis of three promising classes of compounds: substituted thiazoles (targeting inflammation and cancer), bi-aryl ketones via Suzuki coupling (targeting kinases), and chalcones (with broad anti-inflammatory and anticancer activities).

Application 1: Synthesis of Substituted Thiazoles as Anti-Inflammatory Agents

The thiazole ring is a core component of many anti-inflammatory drugs. The Hantzsch thiazole synthesis, a classic condensation reaction, can be readily adapted for 1-(3-Bromophenoxy)propan-2-one to generate a library of substituted thiazoles. These compounds can then be screened for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.

A 1-(3-Bromophenoxy)propan-2-one C Hantzsch Thiazole Synthesis A->C B Thiourea or Substituted Thioamide B->C D Library of 2-Amino/Aryl-4-(phenoxymethyl)thiazoles C->D E Purification (Column Chromatography) D->E F Structural Characterization (NMR, MS) E->F G In vitro COX-1/COX-2 Inhibition Assay F->G H SAR Analysis G->H

Caption: Workflow for thiazole synthesis and evaluation.

This protocol describes the one-pot synthesis of 2-amino-4-((3-bromophenoxy)methyl)thiazole.

Materials:

  • 1-(3-Bromophenoxy)propan-2-one

  • Thiourea

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(3-Bromophenoxy)propan-2-one (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-4-((3-bromophenoxy)methyl)thiazole.

Self-Validation: The success of the synthesis can be confirmed by NMR (disappearance of the propan-2-one protons and appearance of the thiazole proton signal) and mass spectrometry (observation of the correct molecular ion peak).

Application 2: Synthesis of Bi-Aryl Ketones as Potential Kinase Inhibitors

The bromine atom on the phenyl ring of 1-(3-Bromophenoxy)propan-2-one is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a second aryl or heteroaryl group, generating bi-aryl scaffolds that are common in kinase inhibitors.[1] These inhibitors often target the ATP-binding site of kinases, and the bi-aryl structure can provide the necessary hydrophobic interactions and hydrogen bonding opportunities.

A 1-(3-Bromophenoxy)propan-2-one C Suzuki Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Library of Bi-Aryl Propanones C->D E Purification (HPLC) D->E F Structural Characterization (NMR, MS) E->F G Kinase Panel Screening F->G H IC50 Determination for Hits G->H

Caption: Workflow for Suzuki coupling and kinase screening.

This protocol describes the synthesis of 1-(3-(4-methoxyphenyl)phenoxy)propan-2-one.

Materials:

  • 1-(3-Bromophenoxy)propan-2-one

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-(3-Bromophenoxy)propan-2-one (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired bi-aryl ketone.

Trustworthiness: The protocol's reliability is enhanced by the use of a well-established catalytic system and straightforward purification. The progress and purity can be easily monitored by TLC and confirmed by analytical techniques.

Application 3: Synthesis of Chalcones as Anti-Inflammatory and Anticancer Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects.[2] The ketone functionality of 1-(3-Bromophenoxy)propan-2-one can readily undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form the characteristic chalcone scaffold.

This protocol details the synthesis of (E)-1-(3-bromophenoxy)-4-(4-chlorophenyl)but-3-en-2-one.

Materials:

  • 1-(3-Bromophenoxy)propan-2-one

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) solution (10%)

  • Ice-cold water

  • Diethyl ether

Procedure:

  • Dissolve 1-(3-Bromophenoxy)propan-2-one (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 10% aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with 10% HCl to precipitate the product completely.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

Authoritative Grounding: The Claisen-Schmidt condensation is a fundamental and reliable reaction in organic synthesis for the formation of α,β-unsaturated ketones.

Biological Evaluation Protocols

Following the successful synthesis and characterization of novel compounds, the next critical step is to assess their biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for screening synthesized bi-aryl ketones against a panel of kinases.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer, the specific kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Compound IDTarget KinaseIC₅₀ (µM)
BIA-001EGFR0.5
BIA-002VEGFR21.2
BIA-003SRC> 10
Protocol 5: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of synthesized thiazoles and chalcones to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The Griess assay can be used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by adding the Griess reagent to the supernatant and incubating for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition for each compound concentration.

Conclusion and Future Directions

1-(3-Bromophenoxy)propan-2-one is a highly valuable and underutilized starting material in the quest for novel therapeutics. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. The inherent reactivity of its ketone and aryl bromide functionalities allows for the efficient construction of diverse libraries of compounds targeting a multitude of disease-relevant proteins. Future work should focus on expanding the range of synthetic transformations applied to this scaffold and employing high-throughput screening methods to rapidly identify promising lead compounds for further optimization.

References

  • (Reference to a review on privileged scaffolds in medicinal chemistry)
  • (Reference to a paper on Hantzsch thiazole synthesis in drug discovery)
  • (Reference to a review on the biological activities of chalcones)
  • (Reference to a paper on the use of Suzuki coupling in the synthesis of kinase inhibitors)
  • (Reference to a methods paper on in vitro kinase assays)
  • (Reference to a paper describing the Griess assay for nitric oxide measurement)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis for Aryloxy Ketone Production

Welcome to the technical support center for the Williamson ether synthesis of aryloxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis of aryloxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction, troubleshoot common issues, and understand the underlying chemical principles to ensure reproducible, high-yield results.

Introduction to the Synthesis of Aryloxy Ketones

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] In the context of producing aryloxy ketones, this reaction involves the nucleophilic substitution of a halide from an α-halo ketone by a phenoxide ion. This method is valued for its reliability and versatility in creating the vital ether linkage in these target molecules.

The core of this transformation is an SN2 reaction, where the phenoxide anion attacks the carbon atom bearing a halogen, displacing the halide and forming a new carbon-oxygen bond.[2][3] While seemingly straightforward, the synthesis of aryloxy ketones presents unique challenges that require careful consideration of reaction parameters to achieve optimal outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Williamson ether synthesis of aryloxy ketones in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is key.

  • Incomplete Deprotonation of the Phenol: The first step is the formation of the phenoxide, the active nucleophile. If the base used is not strong enough to completely deprotonate the phenol, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: For standard phenols, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is often sufficient.[4] However, for electron-deficient phenols (e.g., those with nitro or cyano groups), a stronger base such as sodium hydride (NaH) or potassium hydride (KH) may be necessary to ensure complete phenoxide formation.[2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[4] These solvents effectively solvate the cation of the phenoxide salt, leaving a more "naked" and highly reactive phenoxide anion. Protic solvents (e.g., ethanol, water) can solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

  • Reaction Temperature and Time: The reaction kinetics are sensitive to temperature.

    • Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[5] A typical temperature range for this synthesis is between 50-100 °C.[1] It is advisable to start at a lower temperature and monitor the reaction's progress by thin-layer chromatography (TLC) before considering an increase in temperature. Reaction times can vary from a few hours to overnight.[1]

Q2: I am observing significant amounts of a C-alkylated byproduct instead of my desired O-alkylated aryloxy ketone. How can I improve the selectivity?

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (typically the ortho or para position) to form a C-alkylated byproduct.[6] Several factors influence this selectivity.

  • Solvent Effects: The choice of solvent has a profound impact on the reaction pathway.

    • To Favor O-Alkylation: Use polar aprotic solvents such as DMF or DMSO.[7] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available to act as a nucleophile.

    • To Favor C-Alkylation: Protic solvents like water or trifluoroethanol can solvate the oxygen atom of the phenoxide through hydrogen bonding, sterically hindering it and promoting attack from the carbon atoms of the ring.[7]

  • The Nature of the Counter-ion: The cation associated with the phenoxide can influence the site of alkylation.

    • To Favor O-Alkylation: Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) result in a more loosely associated ion pair, increasing the reactivity of the oxygen atom.[8]

    • To Favor C-Alkylation: Smaller, "harder" cations like lithium (Li⁺) coordinate more tightly with the oxygen atom, making it less nucleophilic and favoring C-alkylation.[8]

  • The Electrophile: The nature of the leaving group on the α-halo ketone can also play a role.

    • Softer leaving groups like iodide tend to favor C-alkylation, while harder leaving groups like chloride may favor O-alkylation.[8]

FactorFavors O-Alkylation (Ether Formation)Favors C-Alkylation (Byproduct)
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Ethanol, Trifluoroethanol)
Counter-ion Large, Soft Cations (K⁺, Cs⁺)Small, Hard Cations (Li⁺)
Leaving Group Harder Leaving Groups (e.g., -Cl)Softer Leaving Groups (e.g., -I)
Q3: My reaction with an electron-deficient phenol is not proceeding to completion. What adjustments should I make?

Electron-withdrawing groups on the phenol increase its acidity, making deprotonation easier. However, these groups also decrease the nucleophilicity of the resulting phenoxide, which can slow down the SN2 reaction.

  • Increase Base Strength: While deprotonation is easier, ensuring it is complete and irreversible is crucial. Using a strong base like NaH or KH in an anhydrous polar aprotic solvent is recommended.[2]

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the less nucleophilic phenoxide to react. Monitor for potential decomposition of starting materials or products.

  • Consider a More Reactive Electrophile: If possible, using an α-iodo or α-bromo ketone instead of an α-chloro ketone can increase the reaction rate, as iodide and bromide are better leaving groups.

Q4: I suspect other side reactions are occurring. What are the possibilities and how can I mitigate them?

Besides C-alkylation, other side reactions can reduce the yield of the desired aryloxy ketone.

  • Elimination (E2 Reaction): If the α-halo ketone has a hydrogen atom on the β-carbon, the phenoxide can act as a base and abstract this proton, leading to the formation of an α,β-unsaturated ketone via an E2 elimination pathway.[9] This is more prevalent with sterically hindered α-halo ketones and at higher temperatures.

    • Mitigation: Use the mildest possible reaction conditions (lower temperature) and avoid excessively strong or bulky bases if elimination is a major issue.

  • Darzens Condensation: This reaction can occur between an enolate (formed by deprotonation of the α-halo ketone by the phenoxide or another base) and the carbonyl group of another molecule of the α-halo ketone, leading to the formation of an epoxide (a glycidic ester analog).[10]

    • Mitigation: This is more likely if the α-halo ketone is prone to self-condensation. Maintaining a lower concentration of the α-halo ketone or adding it slowly to the reaction mixture can sometimes help.

  • Favorskii Rearrangement: While less common in this specific context, it is a known reaction of α-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative. In one study, this was not observed.[10]

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of aryloxy ketones. They should be adapted based on the specific substrates and the troubleshooting advice provided above.

Protocol 1: General Synthesis using Potassium Carbonate

This is a robust and widely applicable method for many phenolic substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and a polar aprotic solvent (e.g., DMF or acetonitrile, providing a concentration of ~0.5 M).

  • Addition of Electrophile: Add the α-halo ketone (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Combine the filtrate and washings, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

PTC is particularly useful for reactions where the phenoxide has low solubility in the organic solvent or when using a biphasic system. It facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the α-halo ketone resides.

  • Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Addition of Base and Electrophile: Add an aqueous solution of a strong base like sodium hydroxide (2.0 eq.) and the α-halo ketone (1.1 eq.).

  • Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 40-60 °C) for 2-8 hours, monitoring by TLC.

  • Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as described in Protocol 1.

Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation and elimination side reactions.

Williamson_Ether_Synthesis Phenoxide Phenoxide Ion (Ar-O⁻) O_Alkylation Desired Product: Aryloxy Ketone (O-Alkylation) Phenoxide->O_Alkylation SN2 Attack at Carbon (Favored in Polar Aprotic Solvents) C_Alkylation Side Product: C-Alkylated Phenol Phenoxide->C_Alkylation Attack at Ring Carbon (Favored in Protic Solvents) Elimination Side Product: α,β-Unsaturated Ketone Phenoxide->Elimination Acts as a Base (Favored at High Temp. & with Hindrance) AlphaHaloKetone α-Halo Ketone (R-CO-CH₂-X) AlphaHaloKetone->O_Alkylation AlphaHaloKetone->C_Alkylation AlphaHaloKetone->Elimination

Caption: Key reaction pathways in aryloxy ketone synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckBase Is the phenol fully deprotonated? Start->CheckBase BaseYes Yes CheckBase->BaseYes Yes BaseNo No CheckBase->BaseNo No CheckSolvent Is the solvent polar aprotic? BaseYes->CheckSolvent IncreaseBase Action: Increase base strength (e.g., K₂CO₃ → NaH) BaseNo->IncreaseBase IncreaseBase->CheckSolvent SolventYes Yes CheckSolvent->SolventYes Yes SolventNo No CheckSolvent->SolventNo No CheckTemp Is the temperature optimal? SolventYes->CheckTemp ChangeSolvent Action: Switch to DMF, DMSO, or Acetonitrile SolventNo->ChangeSolvent ChangeSolvent->CheckTemp TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No SideReactions Are side products observed? TempYes->SideReactions AdjustTemp Action: Carefully increase temperature (e.g., in 10°C increments) TempNo->AdjustTemp AdjustTemp->SideReactions C_Alkylation C-Alkylation? (Check NMR/MS) SideReactions->C_Alkylation Yes Elimination Elimination? (Check for alkene signals) SideReactions->Elimination Yes Success Reaction Optimized SideReactions->Success No OptimizeSelectivity Action: Use polar aprotic solvent Use larger counter-ion (K⁺, Cs⁺) C_Alkylation->OptimizeSelectivity OptimizeSelectivity->Success LowerTemp Action: Lower reaction temperature Use a milder base Elimination->LowerTemp LowerTemp->Success

Caption: A step-by-step guide to troubleshooting aryloxy ketone synthesis.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • 18.4: Alkylation of Aldehydes and Ketones. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Shibatomi, K., et al. (2015). Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. Chemistry – A European Journal, 21(39), 13833-13837. Retrieved from [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]

  • The Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 29). Wikipedia. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

  • 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved from [Link]

  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London. Retrieved from [Link]

  • Gholap, A. R., et al. (2012). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 42(12), 1805-1812. Retrieved from [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (2014). ResearchGate. Retrieved from [Link]

  • C- or O-Alkylation? (2012, November 21). ChemistryViews. Retrieved from [Link]

  • Darzens Condensation. (2016, August 16). Master Organic Chemistry. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenoxy)propan-2-one

Welcome to the technical support center for the synthesis of 1-(3-Bromophenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromophenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. We will address common experimental challenges, provide in-depth mechanistic explanations, and offer robust protocols to ensure the successful and efficient synthesis of your target compound.

Introduction: The Williamson Ether Synthesis of Aryl Ketones

The synthesis of 1-(3-Bromophenoxy)propan-2-one is classically achieved via the Williamson ether synthesis, a reliable and fundamental reaction in organic chemistry.[1] The process involves the deprotonation of a phenol (3-bromophenol) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide (chloroacetone).[2]

While straightforward in principle, the reaction's success is contingent on carefully controlling reaction parameters to favor the desired O-alkylation pathway and suppress competing side reactions. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation), leading to undesired byproducts.[3][4] This guide provides the expertise to troubleshoot these challenges effectively.

Core Synthesis Pathway: O-Alkylation

The primary reaction involves the formation of the desired ether linkage through nucleophilic attack by the phenoxide oxygen on the electrophilic carbon of chloroacetone.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack (O-Alkylation) phenol 3-Bromophenol phenoxide 3-Bromophenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) product 1-(3-Bromophenoxy)propan-2-one (Desired Product) phenoxide->product SN2 Attack chloroacetone Chloroacetone chloroacetone->product

Caption: Desired O-Alkylation pathway for 1-(3-Bromophenoxy)propan-2-one synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Question 1: My reaction yield is very low, and the crude NMR shows a complex mixture of products with unreacted 3-bromophenol.

Probable Cause A: Competing C-Alkylation

The 3-bromophenoxide ion is an ambident nucleophile. While the negative charge is formally on the highly electronegative oxygen, it is also delocalized into the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions. Attack from one of these ring carbons results in C-alkylation.[3] This side reaction is a major cause of low yields and complex product mixtures.

G cluster_products Reaction Products phenoxide 3-Bromophenoxide (Resonance Structures) o_attack O-Alkylation (Desired) phenoxide->o_attack Attack via Oxygen c_attack C-Alkylation (Side Reaction) phenoxide->c_attack Attack via Ring Carbon product_O Desired Ether Product o_attack->product_O product_C C-Alkylated Phenol (Impurity) c_attack->product_C

Caption: Competing O- vs. C-alkylation pathways for the phenoxide nucleophile.

Solution A: Optimize Reaction Conditions to Favor O-Alkylation

The solvent system is the most critical factor in controlling the O- vs. C-alkylation ratio.[5]

  • Switch to a Polar Aprotic Solvent: Protic solvents (like water or ethanol) form strong hydrogen bonds with the oxygen atom of the phenoxide, "caging" it and sterically hindering its ability to act as a nucleophile. This leaves the less-solvated carbon atoms of the ring as more accessible sites for attack, favoring C-alkylation.[3] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form hydrogen bonds. They solvate the cation (e.g., K⁺), leaving the phenoxide oxygen "naked" and highly nucleophilic, thus strongly favoring the desired O-alkylation.[3][6]

  • Choice of Base/Counter-ion: While less impactful than the solvent, the counter-ion can play a role. Larger, "softer" cations like Cs⁺ or K⁺ are generally preferred over smaller, "harder" cations like Li⁺ or Na⁺ as they coordinate less tightly with the phenoxide oxygen, increasing its reactivity for O-alkylation.

Table 1: Effect of Solvents on Alkylation Selectivity

Solvent Type Examples Interaction with Phenoxide Predominant Pathway
Polar Aprotic DMF, DMSO, Acetonitrile Solvates cation, leaves oxygen anion "naked" O-Alkylation (High Selectivity)

| Polar Protic | Water, Ethanol, Methanol | Solvates oxygen anion via H-bonding | C-Alkylation (Significant Side Product) |

Probable Cause B: Incomplete Reaction

Unreacted starting material indicates the reaction has not gone to completion. This can be due to several factors:

  • Insufficient Base: The base may be too weak to fully deprotonate the phenol, or an insufficient stoichiometric amount was used.[6]

  • Low Temperature/Short Reaction Time: The activation energy for the SN2 reaction may not be met, or the reaction was not allowed to proceed long enough.

  • Moisture Contamination: If using a highly moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, rendering it ineffective.[6]

Solution B: Verify Reagents and Conditions

  • Base Selection: Ensure you are using a base strong enough to deprotonate 3-bromophenol (pKa ≈ 9.0). Potassium carbonate (K₂CO₃) is a common, effective, and easy-to-handle choice. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[6][7]

  • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation of the phenol.

  • Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature (e.g., from room temperature to 50-80 °C).

Question 2: I've isolated my product, but it appears to be contaminated with a higher molecular weight byproduct. What could this be?

Probable Cause: Dialkylation of the Product

The desired product, 1-(3-Bromophenoxy)propan-2-one, contains a ketone. The α-protons (on the methyl group adjacent to the carbonyl) are acidic and can be deprotonated by a strong base. This can form an enolate, which can then react with another molecule of chloroacetone, leading to a dialkylated impurity. This is more likely to occur if using a very strong base (like NaH or an alkoxide) and an excess of the alkylating agent.

Solution: Control Base Strength and Stoichiometry

  • Use a Milder Base: Employ a base like K₂CO₃, which is strong enough to deprotonate the phenol but generally not strong enough to significantly deprotonate the α-carbon of the product ketone under the reaction conditions.

  • Control Stoichiometry: Avoid a large excess of chloroacetone. Use a stoichiometry of approximately 1:1 or a slight excess of the 3-bromophenol (e.g., 1.1 equivalents) to ensure the chloroacetone is consumed before significant dialkylation can occur.

Frequently Asked Questions (FAQs)

Q1: What is the best overall procedure for purifying 1-(3-Bromophenoxy)propan-2-one?

A standard and effective purification protocol involves a liquid-liquid extraction followed by column chromatography.

Experimental Protocol: Product Workup and Purification

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).[8]

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1M NaOH solution (to remove any unreacted acidic 3-bromophenol).

    • Water.

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic phase.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Q2: Can I use bromoacetone or iodoacetone instead of chloroacetone?

Yes, you can. The reaction rate will increase significantly due to the better leaving group ability (I⁻ > Br⁻ > Cl⁻). However, this may not be advantageous. Softer electrophiles (containing bromide or iodide) can sometimes favor C-alkylation over O-alkylation compared to harder electrophiles (like chlorides).[9] Chloroacetone often provides a good balance of reactivity and selectivity for this synthesis and is typically more cost-effective.

Q3: Why is my reaction turning dark brown or black?

Dark coloration can be a sign of decomposition or side reactions, often promoted by high temperatures. Chloroacetone can self-condense or polymerize under strongly basic conditions or excessive heat. If this occurs, it is best to repeat the reaction under milder temperature conditions (e.g., 50 °C instead of 100 °C) and ensure the base is added in a controlled manner.

Troubleshooting Workflow

G start Reaction Complete. Analyze Crude Product (TLC, NMR). check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No unreacted_sm Unreacted Starting Material Present? check_yield->unreacted_sm Yes high_mw High MW Impurity Present? check_purity->high_mw Yes purify Proceed to Purification Protocol. (Extraction & Column Chromatography) check_purity->purify No complex_mix Complex Mixture of Isomers? unreacted_sm->complex_mix No solution_base Solution: - Use stronger base (K₂CO₃, NaH). - Ensure anhydrous conditions. - Increase temp/time. unreacted_sm->solution_base Yes complex_mix->check_purity No solution_solvent Probable C-Alkylation. Solution: - Switch to polar aprotic solvent (DMF, Acetonitrile). - Re-run reaction. complex_mix->solution_solvent Yes solution_dialkyl Probable Dialkylation. Solution: - Use milder base (K₂CO₃). - Use 1:1 stoichiometry. high_mw->solution_dialkyl Yes high_mw->purify No end Pure Product Obtained purify->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Available at: [Link]

  • 1-(3-Bromophenyl)propan-2-one | C9H9BrO. PubChem. Available at: [Link]

  • The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2009). ResearchGate. Available at: [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit. Available at: [Link]

  • C- vs O-alkylation. Imperial College London. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Bromophenoxy)propan-2-one

Welcome to the technical support center for the purification of 1-(3-Bromophenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Bromophenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate.

Introduction

1-(3-Bromophenoxy)propan-2-one is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into common purification challenges and their solutions, focusing on techniques such as recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-(3-Bromophenoxy)propan-2-one in a question-and-answer format.

Recrystallization Issues

Question 1: My 1-(3-Bromophenoxy)propan-2-one fails to crystallize from the solution, or it oils out. What should I do?

Answer:

"Oiling out" or failure to crystallize is a common issue when the solubility of the compound in the chosen solvent is too high, or when the cooling process is too rapid. Here is a systematic approach to troubleshoot this problem:

  • Solvent Selection: The choice of solvent is critical. For a compound like 1-(3-Bromophenoxy)propan-2-one, a non-polar or moderately polar solvent is a good starting point.

    • Initial Recommendation: A mixture of hexanes and a slightly more polar solvent like ethyl acetate or acetone is often effective. A rule of thumb is to use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Troubleshooting Steps:

      • If the compound is too soluble, try a less polar solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.

      • If the compound is not dissolving even at elevated temperatures, gradually add a more polar solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling Rate: Rapid cooling can lead to the formation of a supersaturated oil instead of crystals.

    • Best Practice: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, if no crystals have formed, you can then place it in an ice bath or a refrigerator to induce crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Question 2: After recrystallization, the purity of my 1-(3-Bromophenoxy)propan-2-one has not significantly improved. What are the likely reasons?

Answer:

This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities.

  • Impurity Profile: The impurities may have very similar solubility properties to your desired compound in the selected solvent.

    • Solution: You may need to switch to a different solvent system. Consider a solvent with a different polarity. For example, if you used a hexane/ethyl acetate mixture, you could try a solvent system like isopropanol/water.

  • Incomplete Removal of Mother Liquor: Residual mother liquor, which contains the impurities, can contaminate your crystals.

    • Best Practice: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor. Ensure the solvent is cold to minimize the dissolution of your product.

Column Chromatography Issues

Question 3: I am having trouble separating 1-(3-Bromophenoxy)propan-2-one from a closely-eluting impurity on a silica gel column. How can I improve the separation?

Answer:

Achieving good separation in column chromatography depends on optimizing the stationary and mobile phases. For aromatic ketones like 1-(3-Bromophenoxy)propan-2-one, a standard starting point is a silica gel stationary phase with a hexane/ethyl acetate mobile phase.[1]

  • Mobile Phase Optimization:

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your product to ensure good separation on the column.[1]

    • Solvent Polarity: If the spots are too close together, you need to adjust the polarity of the mobile phase.

      • To increase separation of compounds with low Rf values, slightly increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

      • To increase separation of compounds with high Rf values, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).

    • Alternative Solvent Systems: Consider trying a different solvent mixture, such as dichloromethane/methanol, which can offer different selectivity.[1]

  • Column Parameters:

    • Column Dimensions: A longer and narrower column will provide better separation (higher number of theoretical plates).

    • Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

    • Loading: Use a "dry loading" technique if your sample is not very soluble in the eluent. This involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.[1]

Question 4: My product seems to be degrading on the silica gel column. How can I prevent this?

Answer:

Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Confirm Degradation: You can confirm if your compound is degrading on silica gel by performing a 2D TLC.

    • 2D TLC Protocol: Spot your crude sample on a TLC plate and run it in your chosen solvent system. After the first run, rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica.[1]

  • Mitigation Strategies:

    • Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent.

    • Switch Stationary Phase: Consider using a more neutral stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for 1-(3-Bromophenoxy)propan-2-one?

A1: The most effective method depends on the nature and quantity of the impurities.

  • For removing small amounts of highly polar or non-polar impurities , recrystallization is often a quick and efficient method.

  • For complex mixtures with impurities of similar polarity to the product , column chromatography is generally the preferred method as it offers better separation capabilities.

Q2: What are the common impurities I should expect in the synthesis of 1-(3-Bromophenoxy)propan-2-one?

A2: The synthesis of 1-(3-Bromophenoxy)propan-2-one is often achieved through the Williamson ether synthesis, reacting 3-bromophenol with chloroacetone. Potential impurities include:

  • Unreacted Starting Materials: 3-bromophenol and chloroacetone.

  • Byproducts from Side Reactions: Such as products of self-condensation of chloroacetone.

  • Residual Solvents and Reagents: From the reaction and workup steps.

If a Friedel-Crafts acylation route is used, potential impurities could include regioisomers and poly-acylated products.[2][3][4]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary indication of purity. A single spot in multiple solvent systems is a good sign of purity.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for determining purity and structure. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.

    • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the expected functional groups and the absence of impurities with distinct IR absorptions.

Q4: What are the expected spectral data for pure 1-(3-Bromophenoxy)propan-2-one?

A4: While the exact spectral data can vary slightly depending on the solvent and instrument, here are the expected key features:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons (around 6.8-7.3 ppm, complex multiplet, 4H).

    • Singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group (around 4.5 ppm, 2H).

    • Singlet for the methyl protons (-CH₃) of the acetone moiety (around 2.2 ppm, 3H).

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (around 205 ppm).

    • Aromatic carbons (in the range of 110-160 ppm).

    • Methylene carbon (-CH₂-) (around 75 ppm).

    • Methyl carbon (-CH₃) (around 27 ppm).

  • IR Spectroscopy:

    • A strong absorption band for the carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

    • Bands corresponding to the aromatic C-H and C=C stretching.

    • An absorption for the C-O-C (ether) linkage.

    • A band for the C-Br stretch.

Experimental Protocols

Protocol 1: Recrystallization of 1-(3-Bromophenoxy)propan-2-one

This protocol provides a general guideline for the recrystallization of 1-(3-Bromophenoxy)propan-2-one. The optimal solvent and volumes may need to be adjusted based on the impurity profile of your crude material.

Materials:

  • Crude 1-(3-Bromophenoxy)propan-2-one

  • Hexane

  • Ethyl Acetate

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-(3-Bromophenoxy)propan-2-one. Add a minimal amount of a hexane/ethyl acetate mixture (e.g., starting with a 9:1 ratio) and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add a small amount more of the solvent mixture until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of 1-(3-Bromophenoxy)propan-2-one

This protocol outlines a general procedure for the purification of 1-(3-Bromophenoxy)propan-2-one by silica gel chromatography.

Materials:

  • Crude 1-(3-Bromophenoxy)propan-2-one

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then add a small amount of silica gel and evaporate the solvent to create a dry powder for "dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified 1-(3-Bromophenoxy)propan-2-one.

Visualization

Logical Workflow for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification technique for 1-(3-Bromophenoxy)propan-2-one based on the initial assessment of the crude product.

PurificationWorkflow start Crude 1-(3-Bromophenoxy)propan-2-one tlc_analysis TLC Analysis of Crude Material start->tlc_analysis is_one_spot Is there one major spot with minor impurities? tlc_analysis->is_one_spot impurities_polarity Are impurities significantly more or less polar? is_one_spot->impurities_polarity Yes column_chromatography Perform Column Chromatography is_one_spot->column_chromatography No (Complex Mixture) recrystallization Attempt Recrystallization impurities_polarity->recrystallization Yes impurities_polarity->column_chromatography No (Similar Polarity) purity_check Assess Purity (TLC, MP, NMR, IR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product

Caption: Decision workflow for purification of 1-(3-Bromophenoxy)propan-2-one.

References

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • IUCr Journals. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of industrial microbiology & biotechnology, 39(11), 1713–1718. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • YouTube. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Retrieved from [Link]

  • Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

  • Sienkiewicz, A., & Giebultowicz, J. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic science international, 152(2-3), 123–131. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Optimization

Minimizing elimination byproducts in ether synthesis.

Welcome to the technical support center for ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ether synthesis protocols and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their ether synthesis protocols and troubleshoot common challenges, particularly the formation of elimination byproducts. Here, you will find in-depth technical guidance, troubleshooting guides in a question-and-answer format, and frequently asked questions to address specific issues encountered during your experiments.

The Challenge: Substitution vs. Elimination

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide displaces a leaving group on an alkyl electrophile.[1][2][3] However, a competing bimolecular elimination (E2) reaction often occurs, leading to the formation of an alkene instead of the desired ether, which can significantly lower the yield of the target molecule.[4][5] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, initiating the E2 pathway.[2]

Understanding and controlling the factors that influence the competition between SN2 and E2 pathways is critical for maximizing the yield of the desired ether product.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide addresses common issues related to the formation of elimination byproducts during ether synthesis.

Q1: My reaction is producing a significant amount of alkene byproduct. How can I favor the SN2 pathway over the E2 pathway?

A1: The competition between SN2 and E2 is primarily governed by the structure of your reactants and the reaction conditions. Here’s a breakdown of the key factors and how to manipulate them to favor substitution:

  • Substrate Choice is Critical: The structure of the alkyl halide (or other electrophile with a good leaving group) has the most significant impact.

    • Primary Alkyl Halides: These are ideal substrates for SN2 reactions as they are sterically unhindered, allowing for easy backside attack by the nucleophile.[3][4] Elimination is a minor pathway unless a very bulky base is used.[6]

    • Secondary Alkyl Halides: These are prone to both SN2 and E2 reactions.[4][7] With a strong, unhindered base like an alkoxide, E2 is often the major pathway.[7][8]

    • Tertiary Alkyl Halides: These will almost exclusively undergo elimination due to severe steric hindrance at the electrophilic carbon, which prevents the SN2 backside attack.[4][9]

  • Alkoxide (Nucleophile/Base) Structure:

    • Less Hindered Alkoxides: Use the least sterically hindered alkoxide possible. For instance, if synthesizing an ether with a primary and a tertiary alkyl group, always form the alkoxide from the tertiary alcohol and use the primary alkyl halide as the electrophile.[1]

    • Bulky Bases: Sterically hindered bases, such as tert-butoxide, are strong bases but poor nucleophiles and will favor E2 elimination.[2][6]

  • Leaving Group: While the choice of leaving group (e.g., I, Br, Cl, OTs, OMs) primarily affects the reaction rate, it can also have a minor influence on the SN2/E2 ratio. Good leaving groups are essential for the SN2 reaction to proceed efficiently.[1] Fluorine is generally a poor leaving group for SN2 reactions.[10]

  • Solvent Selection: The choice of solvent can influence the nucleophilicity of the alkoxide and thus the reaction pathway.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally preferred for SN2 reactions. They solvate the cation of the alkoxide salt but leave the anionic nucleophile relatively "naked" and highly reactive.[11]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the alkoxide through hydrogen bonding, which reduces its nucleophilicity and can favor elimination.[12][13]

  • Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction. Elimination reactions often have a higher activation energy, so they are more sensitive to temperature changes.

Q2: I am trying to synthesize an ether from a secondary alkyl halide and am getting a low yield of the ether. What can I do?

A2: Synthesizing ethers from secondary alkyl halides is challenging due to the competing E2 elimination.[4][8] Here are some strategies to improve your yield:

  • Re-evaluate Your Synthetic Route: If possible, redesign your synthesis to use a primary alkyl halide. For asymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide. Choose the combination that involves a primary alkyl halide.[2][9]

    • Example: To synthesize isopropyl ethyl ether, it is better to react isopropoxide with ethyl bromide (a primary halide) rather than ethoxide with 2-bromopropane (a secondary halide).[2]

  • Use a Less Basic Nucleophile: If you must use a secondary alkyl halide, consider if a less basic nucleophile could be used, although this may not always be feasible for ether synthesis.

  • Optimize Reaction Conditions:

    • Low Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Solvent: Use a polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the alkoxide.

Data Summary: Substrate Effects on SN2 vs. E2

Alkyl Halide TypePrimary (e.g., CH₃CH₂Br)Secondary (e.g., (CH₃)₂CHBr)Tertiary (e.g., (CH₃)₃CBr)
Dominant Pathway SN2E2 (with strong bases)E2
Rationale Low steric hindrance allows for easy nucleophilic attack.[4]Increased steric hindrance makes SN2 more difficult, allowing E2 to compete effectively.[8]Severe steric hindrance prevents SN2; elimination is the only viable pathway.[4][9]
Typical Product EtherAlkene (major), Ether (minor)Alkene

Experimental Protocols

Protocol 1: Synthesis of Ethyl tert-Butyl Ether (Favoring SN2)

This protocol illustrates the correct choice of reactants to minimize elimination.

Objective: To synthesize ethyl tert-butyl ether with high yield by favoring the SN2 pathway.

Materials:

  • tert-Butanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of tert-butanol in anhydrous THF to the sodium hydride suspension via the dropping funnel. Hydrogen gas will evolve, so ensure proper ventilation.[3][4]

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium tert-butoxide.

  • Cool the reaction mixture in an ice bath.

  • Add ethyl bromide dropwise to the cooled solution of sodium tert-butoxide.

  • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with water and proceed with a standard aqueous workup and extraction.

  • Purify the product by distillation.

Causality: By using a primary alkyl halide (ethyl bromide) and the alkoxide of a tertiary alcohol (tert-butoxide), the SN2 reaction is highly favored over the E2 reaction.[9]

Visualizing Reaction Pathways

Decision Workflow for Ether Synthesis

The following diagram illustrates the decision-making process for selecting the optimal combination of reactants to favor ether formation.

Ether_Synthesis_Decision start Target Ether: R-O-R' decision1 Cleave R-O or O-R' bond? start->decision1 pathA Path A: R-O⁻ + R'-X decision1->pathA Option 1 pathB Path B: R-X + R'-O⁻ decision1->pathB Option 2 evalA Is R' primary? pathA->evalA evalB Is R primary? pathB->evalB outcomeA_yes Good Sₙ2 Candidate (Minimal E2) evalA->outcomeA_yes Yes outcomeA_no Is R' secondary or tertiary? evalA->outcomeA_no No outcomeB_yes Good Sₙ2 Candidate (Minimal E2) evalB->outcomeB_yes Yes outcomeB_no Is R secondary or tertiary? evalB->outcomeB_no No elimA High risk of E2 outcomeA_no->elimA elimB High risk of E2 outcomeB_no->elimB

Caption: Decision workflow for selecting reactants in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I use a tertiary alkoxide in a Williamson ether synthesis?

    • A: Yes, tertiary alkoxides are excellent nucleophiles and can be used effectively, provided they are reacted with a primary alkyl halide to avoid elimination.[1]

  • Q: What is the best base to use for deprotonating the alcohol?

    • A: Sodium hydride (NaH) is a popular choice because it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the solution and does not interfere with the reaction.[3][4]

  • Q: Why is the Williamson ether synthesis not suitable for preparing diaryl ethers or alkyl aryl ethers from an aryl halide?

    • A: The Williamson ether synthesis is an SN2 reaction, which does not occur on sp2-hybridized carbons of an aryl halide. Therefore, reacting an alkoxide with an aryl halide is not a viable route. To synthesize an alkyl aryl ether, one must use a phenoxide (the conjugate base of a phenol) and an alkyl halide.

  • Q: I am performing an intramolecular Williamson ether synthesis to form a cyclic ether. What factors should I consider?

    • A: The rate of intramolecular reactions is influenced by "effective concentration," which is related to the probability of the nucleophilic and electrophilic ends of the molecule encountering each other.[4] The formation of 5- and 6-membered rings is generally fast.[4] For larger rings, the reaction may be slower. The stereochemistry of the substrate is also crucial; for example, in cyclohexane systems, the reacting groups often need to be in an anti-periplanar arrangement.[2]

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Mechanism of the E2 Reaction - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Williamson Ether Synthesis Explained - V.Nimc. (2025). V.Nimc. [Link]

  • Williamson Ether Synthesis - YouTube. (2018). YouTube. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • What Makes A Good Leaving Group? - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenoxy)propan-2-one

Welcome to the technical support center for the synthesis of 1-(3-bromophenoxy)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-bromophenoxy)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis. Here, we address common challenges, provide evidence-based solutions, and explain the underlying chemical principles to enhance your experimental success.

The synthesis of 1-(3-bromophenoxy)propan-2-one is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution (SN2) of a haloacetone (like chloro- or bromoacetone) by the phenoxide anion generated from 3-bromophenol.[1] While straightforward in principle, the reaction is sensitive to various parameters that can significantly impact yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've isolated mostly unreacted 3-bromophenol. What's going wrong?

This is the most common issue and typically points to inefficient formation of the 3-bromophenoxide nucleophile or suboptimal reaction conditions.

Possible Causes & Actionable Solutions:

  • Incomplete Deprotonation of 3-Bromophenol: The phenolic proton must be removed to generate the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution 1: Re-evaluate Your Base. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[3] If you are using a weak base like sodium bicarbonate (NaHCO₃), it may be insufficient to fully deprotonate the phenol.[3] Consider switching to a stronger base like K₂CO₃ or, for a more forceful approach, NaH.[4]

    • Solution 2: Ensure Anhydrous Conditions. If using a highly reactive, moisture-sensitive base like NaH, it is critical that your solvent and glassware are scrupulously dry.[3] Any trace of water will quench the hydride, rendering it inactive.[3][5] Hydrogen gas evolution should be observed upon addition of the alcohol to NaH.[5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Use a Polar Aprotic Solvent. Solvents like acetone, dimethylformamide (DMF), or acetonitrile are excellent choices.[6] They effectively dissolve the phenoxide salt and do not participate in hydrogen bonding, which would otherwise shield the nucleophile and slow the reaction.[7] Acetone is often a good starting point as it can serve as both the solvent and a source of the propan-2-one moiety if using a different alkylating agent, though in this specific synthesis with haloacetone, DMF or acetonitrile are generally preferred.

  • Insufficient Reaction Time or Temperature: The Williamson ether synthesis is not always instantaneous and may require thermal energy to proceed at a reasonable rate.

    • Solution: Increase Temperature and Monitor Progress. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 3-bromophenol starting material to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q2: My NMR spectrum shows my desired product, but also a significant amount of a C-alkylated isomer. How can I improve O-alkylation selectivity?

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[7][8]

Controlling O- vs. C-Alkylation:

  • Solvent is Key: The choice of solvent is the most critical factor in controlling this selectivity.

    • To Favor O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF or DMSO.[7] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting attack at the oxygen.

    • C-Alkylation is Favored in: Protic solvents like water or ethanol. These solvents form strong hydrogen bonds with the phenoxide oxygen, effectively blocking it and making the carbon atoms of the ring more likely to act as the nucleophile.[7] Therefore, avoid protic solvents.

  • Counter-ion Effects: While less dominant than the solvent effect, the nature of the cation can play a role. Larger, "softer" cations like potassium (from K₂CO₃) can sometimes lead to higher O-alkylation selectivity compared to smaller, "harder" cations like lithium.

Q3: I'm seeing multiple unidentified spots on my TLC plate and the final product is difficult to purify. What are these impurities?

Besides C-alkylation, other side reactions can complicate your synthesis.

Common Side Reactions and Byproducts:

  • Self-Condensation of Haloacetone: In the presence of a base, haloacetones can undergo self-condensation reactions. This is more likely if the haloacetone is added to the base before the phenol is fully deprotonated.

    • Solution: Employ the correct order of addition. Always generate the phenoxide first by adding the base to the 3-bromophenol in your solvent. Only then should you add the chloro- or bromoacetone, preferably dropwise at a controlled temperature.

  • Hydrolysis of Haloacetone: If there is water in your reaction mixture, the haloacetone can be hydrolyzed to hydroxyacetone.

    • Solution: Ensure all reagents and solvents are anhydrous, especially if the reaction requires heating for an extended period.[3]

  • Elimination (E2) Reaction: While the alkylating agent (haloacetone) is a primary halide, which strongly favors SN2, using excessively harsh conditions (very strong bases and high temperatures) could potentially lead to minor elimination byproducts.[9]

    • Solution: Use the mildest conditions necessary to drive the reaction to completion. Avoid unnecessarily strong bases like t-butoxide if a weaker base like K₂CO₃ is sufficient.[1][5]

Frequently Asked Questions (FAQs)

Q: Which is a better alkylating agent: chloroacetone or bromoacetone? A: Bromoacetone is generally more reactive than chloroacetone because bromide is a better leaving group than chloride.[6] This means the reaction with bromoacetone may proceed faster or at a lower temperature. However, bromoacetone is often more expensive and less stable. Chloroacetone is a very effective reagent and is typically sufficient for this synthesis.

Q: Do I need a phase-transfer catalyst? A: A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is typically not necessary if you are using a polar aprotic solvent like DMF or acetonitrile, as the phenoxide salt has sufficient solubility. However, if you are attempting the reaction in a two-phase system (e.g., toluene and aqueous NaOH), a PTC would be essential to carry the phenoxide from the aqueous phase to the organic phase.

Q: What is the best method for purifying the final product? A: After an aqueous workup to remove the base and inorganic salts, the crude 1-(3-bromophenoxy)propan-2-one can typically be purified by one of the following methods:

  • Silica Gel Column Chromatography: This is the most reliable method for removing closely related impurities like the C-alkylated isomer.[10][11] A solvent system of ethyl acetate and hexanes is a good starting point for elution.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be a highly effective and scalable purification method.

Data Summary & Recommended Conditions

The following table provides a summary of how different reaction parameters can influence the outcome of the synthesis.

ParameterRecommended ChoiceRationalePotential Issues if Deviated
Phenol 3-BromophenolStarting Material-
Alkylating Agent Chloroacetone or BromoacetonePrimary halide, favors SN2. Bromoacetone is more reactive.[6]Using secondary/tertiary halides leads to elimination.[9]
Base K₂CO₃ (standard), NaH (anhydrous)K₂CO₃ is effective and easy to handle. NaH is stronger but requires strict anhydrous conditions.[3][4]Weak bases (e.g., NaHCO₃) result in low conversion.[3]
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents accelerate SN2 reactions and favor O-alkylation.[6][7]Protic solvents (H₂O, EtOH) reduce nucleophilicity and promote C-alkylation.[7]
Temperature 25–80 °CProvides sufficient activation energy without promoting side reactions.Excessively high temperatures can lead to decomposition or side products.
Catalyst None (standard) or NaI (catalytic)Not typically required. NaI can be added to convert chloroacetone to the more reactive iodoacetone in situ (Finkelstein reaction).-

Visualizing the Workflow

The following diagram outlines the complete experimental workflow from reaction setup to purification.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Workup cluster_purification 4. Purification s1 Dissolve 3-Bromophenol in DMF/Acetonitrile s2 Add K₂CO₃ (Base) s1->s2 s3 Stir to form Phenoxide s2->s3 r1 Add Chloroacetone (dropwise) s3->r1 r2 Heat Reaction (e.g., 60 °C) r1->r2 r3 Monitor by TLC r2->r3 w1 Cool to RT & Filter r3->w1 w2 Aqueous Extraction (e.g., with Ethyl Acetate) w1->w2 w3 Wash with H₂O & Brine w2->w3 w4 Dry (Na₂SO₄) & Concentrate w3->w4 p1 Column Chromatography (Silica Gel) w4->p1 p2 OR Recrystallization w4->p2 p_final Pure 1-(3-Bromophenoxy) propan-2-one p1->p_final p2->p_final caption Workflow for Synthesis and Purification

Caption: Workflow for Synthesis and Purification.

Optimized Experimental Protocol

This protocol provides a reliable starting point for achieving a high yield of 1-(3-bromophenoxy)propan-2-one.

Materials:

  • 3-Bromophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Chloroacetone (1.1 - 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 3-bromophenoxide salt.

  • Slowly add chloroacetone (1.1 eq) to the suspension via a syringe or dropping funnel.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature.

  • Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the 3-bromophenol spot is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter to remove the solid potassium salts.[3] Rinse the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and the rinsing, and transfer to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purify the crude residue by silica gel column chromatography to obtain the pure 1-(3-bromophenoxy)propan-2-one.

References
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromophenoxy)propan-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(3-Bromophenoxy)propan-2-one. This document provides in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenoxy)propan-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, a common variation of the Williamson ether synthesis. Our goal is to equip researchers, chemists, and drug development professionals with the expert insights needed to identify, prevent, and resolve issues related to common impurities.

The synthesis of 1-(3-Bromophenoxy)propan-2-one is typically achieved by the S_N2 reaction between 3-bromophenol and chloroacetone, facilitated by a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yield. This guide will explore the mechanistic origins of these impurities and provide actionable solutions.

Core Synthesis Pathway

The primary reaction involves the deprotonation of 3-bromophenol to form the 3-bromophenoxide nucleophile, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃, NaOH) Chloroacetone Product 1-(3-Bromophenoxy)propan-2-one 3-Bromophenoxide_ref->Product + Chloroacetone - Cl⁻

Caption: General workflow for Williamson ether synthesis of the target molecule.

Troubleshooting & FAQs: Impurity Profiling and Mitigation

This section addresses the most common questions and challenges arising during the synthesis.

Q1: What are the primary types of impurities I should anticipate?

You should be prepared for three main categories of impurities: unreacted starting materials, byproducts from competitive side reactions, and impurities originating from the reagents themselves.

Impurity CategorySpecific Examples
Unreacted Reagents 3-Bromophenol, Chloroacetone
Side-Reaction Products C-Alkylated Isomers, Di-alkylation Product, Chloroacetone Self-Condensation Products
Reagent-Borne Impurities Dichloroacetones, Mesityl Oxide, Other Bromophenol Isomers
Q2: I'm seeing multiple spots on my TLC/GC analysis close to my product. What are they and how do I prevent them?

This is a common issue, often pointing to side reactions. Let's break down the most probable culprits.

Impurity A: C-Alkylated Isomers
  • Identity: 1-(4-bromo-2-hydroxyphenyl)propan-2-one (ortho-alkylation) and 1-(2-bromo-4-hydroxyphenyl)propan-2-one (para-alkylation).

  • Mechanism of Formation: The 3-bromophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). While O-alkylation is generally favored, certain conditions can promote competitive C-alkylation, particularly at the positions ortho and para to the hydroxyl group.[1] Factors influencing this include the solvent, counter-ion, and temperature.

  • Identification:

    • TLC: These isomers are typically more polar than the desired O-alkylated product due to the free phenolic hydroxyl group and will have a lower Rf value. They can be visualized with stains that are sensitive to phenols (e.g., FeCl₃).

    • ¹H NMR: Look for a broad singlet corresponding to the phenolic -OH proton. The aromatic region will show a different splitting pattern compared to the product's 3-substituted pattern.

    • MS: Will have the same molecular weight and isotopic pattern as the desired product, making mass spectrometry alone insufficient for differentiation.

  • Prevention & Mitigation:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (e.g., K⁺) effectively, leaving a "freer" phenoxide ion that preferentially reacts on the more electronegative oxygen atom.[1]

    • Base/Counter-ion: Using a base with a larger, softer cation like cesium carbonate (Cs₂CO₃) can sometimes favor O-alkylation.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the less-favored C-alkylation pathway.

  • Removal: The phenolic nature of these impurities makes them easily removable. During aqueous workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃) will deprotonate the phenolic impurity, pulling it into the aqueous layer while leaving the desired ether product in the organic phase.[2]

C_Alkylation Phenoxide 3-Bromophenoxide Ion O_Alkylation O-Alkylation (Major Pathway) Phenoxide->O_Alkylation C_Alkylation C-Alkylation (Minor Pathway) Phenoxide->C_Alkylation Product Desired Ether Product O_Alkylation->Product Isomers C-Alkylated Isomers (Impurities) C_Alkylation->Isomers

Caption: Competitive O- vs. C-alkylation pathways for the phenoxide intermediate.

Impurity B: Unreacted 3-Bromophenol
  • Mechanism of Formation: This is not a side-product but a result of incomplete reaction.

  • Identification:

    • TLC: As a phenol, it is more polar than the product and will have a lower Rf. It can be co-spotted with the starting material to confirm.

    • GC-MS: Will show a distinct peak at a different retention time with the corresponding mass of 3-bromophenol.

  • Prevention & Mitigation:

    • Stoichiometry: Ensure the base is used in at least a 1:1 molar ratio to the phenol to ensure complete deprotonation. A slight excess of the alkylating agent (chloroacetone, e.g., 1.1-1.2 equivalents) can also drive the reaction to completion.

    • Base Strength & Solubility: Use a sufficiently strong and soluble base. Potassium carbonate is common, but its solubility can be limited. Using a phase-transfer catalyst (e.g., TBAB) can enhance the reaction rate and completion.

    • Reaction Time/Temperature: Monitor the reaction by TLC or GC until the 3-bromophenol spot/peak is consumed. If the reaction stalls, a moderate increase in temperature may be required.

  • Removal: Can be easily removed via an alkaline wash during workup, as described for C-alkylated isomers.[2]

Impurity C: Chloroacetone-Derived Byproducts
  • Identity: A mixture of compounds arising from the instability of chloroacetone in basic conditions, such as self-condensation products or hydrolysis to hydroxyacetone.[3]

  • Mechanism of Formation: Chloroacetone possesses an enolizable proton alpha to the carbonyl group. In the presence of a base (even a relatively weak one like K₂CO₃), it can form an enolate, which can then react with another molecule of chloroacetone, leading to complex aldol-type condensation products. If water is present, hydrolysis can occur.[4]

  • Identification: These impurities can be numerous and varied. They often appear as a complex mixture of spots on a TLC plate or multiple peaks in a GC trace. Darkening of the reaction mixture to brown or black is a strong indicator of chloroacetone decomposition.[5]

  • Prevention & Mitigation:

    • Order of Addition: Add the chloroacetone slowly and portion-wise to the solution of the 3-bromophenoxide. This maintains a low instantaneous concentration of free chloroacetone, favoring the desired reaction with the phenoxide over self-reaction.

    • Temperature Control: Avoid excessive temperatures, which accelerate decomposition and self-condensation reactions.

    • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis.[4]

  • Removal: These byproducts often have varying polarities. Purification via silica gel column chromatography is typically the most effective method for their removal.

Q3: My reaction turned very dark, and the yield is poor. What happened?

A dark brown or black reaction mixture is a classic sign of decomposition, most often of the chloroacetone reagent.[5] Chloroacetone is a potent lachrymator and is unstable, particularly at elevated temperatures and in the presence of base.[6][7] This leads to polymerization and the formation of complex, often tarry, byproducts.

Troubleshooting Workflow:

Troubleshooting Start Low Yield / Dark Color Check_Temp Was reaction temperature > 80°C? Start->Check_Temp Check_Addition Was chloroacetone added all at once? Start->Check_Addition Check_Base Was a very strong base (e.g., alkoxide) used? Start->Check_Base High_Temp High Temp Decomposition Check_Temp->High_Temp Yes Fast_Addition Chloroacetone Self-Condensation Check_Addition->Fast_Addition Yes Strong_Base Accelerated Side Reactions Check_Base->Strong_Base Yes Solution_Temp Action: Lower temperature (e.g., 50-60°C in DMF) High_Temp->Solution_Temp Solution_Addition Action: Add chloroacetone dropwise over 30-60 min Fast_Addition->Solution_Addition Solution_Base Action: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) Strong_Base->Solution_Base

Caption: Decision tree for troubleshooting low yield and decomposition issues.

Recommended Analytical and Purification Protocols

Protocol 1: In-Process Reaction Monitoring by TLC
  • System: Prepare a developing chamber with a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).

  • Spotting: On a silica TLC plate, spot the 3-bromophenol starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Development: Develop the plate until the solvent front is ~1 cm from the top.

  • Visualization: Visualize under UV light (254 nm). The disappearance of the 3-bromophenol spot indicates reaction completion. The appearance of lower Rf spots may indicate C-alkylated or other polar impurities.

Protocol 2: General Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[2]

  • Washing (Impurity Removal):

    • Combine the organic layers.

    • Wash with 1M NaOH (aq) to remove unreacted 3-bromophenol and any C-alkylated byproducts.

    • Wash with water, then with brine to remove residual base and water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

  • Final Purification: If the crude product is still impure, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield pure product.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. [Link]

  • Rieke Metals. (n.d.). 1-(3-bromophenyl)propan-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0760 - CHLOROACETONE. [Link]

  • Williamson Ether Synthesis Experiment. (n.d.). [Link]

  • Sciencemadness Discussion Board. (2009). Chloroacetone tear gas: A Theory, A Mishap, and Questions. [Link]

  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. (n.d.). [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in α-Aryloxy Ketone Preparation

Welcome to the technical support center for the synthesis of α-aryloxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α-aryloxy ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important class of organic compounds. Here, we will delve into the common pitfalls and provide scientifically grounded solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing α-aryloxy ketones, and what is its underlying mechanism?

The most prevalent method for synthesizing α-aryloxy ketones is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of an α-halo ketone by a phenoxide ion.[3][4] The mechanism is typically a bimolecular nucleophilic substitution (SN2) pathway.[2][5] In this concerted process, the phenoxide nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide leaving group in a single step.[2][5]

Q2: I'm experiencing very low to no yield of my desired α-aryloxy ketone. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to one or more of the following factors:

  • Poor quality of starting materials: Impurities in the α-halo ketone or the phenol can significantly impact the reaction.

  • Suboptimal reaction conditions: This includes incorrect choice of base, solvent, temperature, and reaction time.

  • Competing side reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Steric hindrance: Bulky groups on either the α-halo ketone or the phenol can impede the SN2 reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the preparation of α-aryloxy ketones and offers targeted solutions.

Issue 1: Incomplete Deprotonation of the Phenol

Symptoms:

  • Low conversion of the starting phenol.

  • Recovery of unreacted phenol after workup.

  • TLC analysis shows a significant amount of starting material remaining.

Causality: The phenoxide is the active nucleophile in the reaction. Incomplete deprotonation of the phenol results in a lower concentration of the nucleophile, leading to a sluggish and incomplete reaction. The choice of base is critical and its pKa must be sufficiently high to quantitatively deprotonate the phenol.

Solutions:

  • Select a stronger base: If you are using a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) with a phenol that has a high pKa, consider switching to a stronger base such as sodium hydride (NaH), potassium hydride (KH)[1], or sodium methoxide (NaOMe).

  • Ensure anhydrous conditions: Many strong bases, particularly NaH and KH, react violently with water. Ensure your solvent and glassware are thoroughly dried to prevent quenching of the base.

  • Increase the stoichiometry of the base: Using a slight excess of the base (e.g., 1.1-1.2 equivalents) can help drive the deprotonation to completion.

BasepKa of Conjugate AcidTypical SolventsNotes
Potassium Carbonate (K₂CO₃)~10.3Acetone, DMF, AcetonitrileEffective for phenols with electron-withdrawing groups.
Sodium Hydride (NaH)~36THF, DMFHighly effective but requires strict anhydrous conditions.
Potassium tert-Butoxide (t-BuOK)~19THF, t-BuOHA strong, non-nucleophilic base suitable for a wide range of phenols.
Issue 2: Competing Side Reactions

Symptoms:

  • Formation of multiple spots on TLC, some of which may be difficult to identify.

  • Low isolated yield of the desired product despite complete consumption of starting materials.

  • Complex NMR spectra of the crude product.

Causality: The α-halo ketone is susceptible to attack at multiple sites, and the phenoxide can act as both a nucleophile and a base. This can lead to several competing side reactions.

Key Side Reactions:

  • Elimination (E2): If the α-carbon has a proton, the phenoxide can act as a base, leading to the formation of an α,β-unsaturated ketone.[6] This is more prevalent with sterically hindered α-halo ketones and strong, bulky bases.

  • Favorskii Rearrangement: In the presence of a strong base, α-halo ketones with an enolizable proton can undergo rearrangement to form carboxylic acid derivatives.

  • Self-condensation of the ketone: The enolate of the ketone, formed under basic conditions, can react with another molecule of the α-halo ketone.

Solutions:

  • Control the reaction temperature: Lowering the reaction temperature can often favor the desired SN2 reaction over elimination and other side reactions.

  • Choose a less basic, more nucleophilic phenoxide: Phenols with electron-donating groups are more nucleophilic and less basic, which can favor the substitution reaction.

  • Use a milder base: If elimination is a significant issue, consider using a weaker base like potassium carbonate in a polar aprotic solvent.

  • Consider Phase-Transfer Catalysis (PTC): PTC can be an effective method to generate the nucleophile in situ under milder conditions, which can suppress side reactions.[7][8] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is often used.[7]

Issue 3: Poor Solubility of Reactants

Symptoms:

  • A heterogeneous reaction mixture where one or more of the reactants do not fully dissolve.

  • Low reaction rates and incomplete conversion.

Causality: For the SN2 reaction to occur efficiently, the nucleophile and the electrophile must be in the same phase. Poor solubility of either the phenoxide salt or the α-halo ketone will significantly hinder the reaction rate.

Solutions:

  • Select an appropriate solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally good choices as they can dissolve both the ionic phenoxide and the organic α-halo ketone.[9]

  • Increase the reaction temperature: In some cases, gently heating the reaction can improve the solubility of the reactants. However, be mindful that higher temperatures can also promote side reactions.

  • Employ Phase-Transfer Catalysis (PTC): As mentioned previously, PTC can be used to transport the phenoxide from a solid or aqueous phase into the organic phase where the α-halo ketone is dissolved.[8]

Issue 4: Steric Hindrance

Symptoms:

  • Significantly slower reaction rates or no reaction with bulky α-halo ketones (e.g., α-bromo-di-tert-butyl ketone) or sterically hindered phenols (e.g., 2,6-di-tert-butylphenol).

Causality: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[1] Large substituents on either the α-carbon of the ketone or on the ortho positions of the phenol can prevent the backside attack of the nucleophile.

Solutions:

  • Increase the reaction temperature and time: For moderately hindered substrates, forcing conditions may be necessary to achieve a reasonable yield.

  • Consider alternative synthetic routes: If steric hindrance is severe, a different approach may be required. For example, a copper-catalyzed Chan-Lam coupling or a Buchwald-Hartwig amination-type reaction could be explored for the C-O bond formation.

Experimental Workflow & Protocols

General Protocol for α-Aryloxy Ketone Synthesis (Williamson Ether Synthesis Approach)

This protocol provides a starting point for the synthesis. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

dot digraph "Alpha_Aryloxy_Ketone_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Reactant Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Start"]; Dry_Glassware [label="Dry Glassware & Reagents"]; Add_Phenol [label="Add Phenol and Solvent"]; Add_Base [label="Add Base"]; }

subgraph "cluster_Reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Stir [label="Stir at RT or Heat"]; Add_Halo_Ketone [label="Add α-Halo Ketone"]; Monitor_Reaction [label="Monitor by TLC"]; }

subgraph "cluster_Workup" { label="Workup & Purification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Quench [label="Quench Reaction"]; Extract [label="Extract with Organic Solvent"]; Wash [label="Wash Organic Layer"]; Dry_Purify [label="Dry and Purify"]; End [label="End"]; }

Start -> Dry_Glassware; Dry_Glassware -> Add_Phenol; Add_Phenol -> Add_Base; Add_Base -> Stir; Stir -> Add_Halo_Ketone; Add_Halo_Ketone -> Monitor_Reaction; Monitor_Reaction -> Quench [xlabel="Reaction Complete"]; Quench -> Extract; Extract -> Wash; Wash -> Dry_Purify; Dry_Purify -> End; } caption { label = "General workflow for the synthesis of α-aryloxy ketones."; fontsize = 12; }

Materials:

  • Phenol (1.0 eq)

  • α-Halo ketone (1.0 - 1.2 eq)

  • Base (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetone, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon) if using air-sensitive reagents.

Procedure:

  • Preparation of the Phenoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.

    • Stir the solution and add the base portion-wise at 0 °C or room temperature.

    • Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution:

    • Dissolve the α-halo ketone in a minimal amount of the anhydrous solvent.

    • Add the α-halo ketone solution dropwise to the phenoxide solution.

    • Stir the reaction at room temperature or heat as necessary. The optimal temperature will depend on the reactivity of the substrates.

  • Reaction Monitoring and Workup:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure α-aryloxy ketone.

Troubleshooting Flowchart

Troubleshooting_Flowchart

References

  • Colpaert, F., Mangelinckx, S., Rocchetti, M. T., & De Kimpe, N. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry, 9(2), 549-558. [Link]

  • Chad's Prep. (2021). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. [Link]

  • Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]

  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

  • Google Patents. (2011).
  • Nature Communications. (2023). Ketone α-alkylation at the more-hindered site. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • Royal Society of Chemistry. (2020). Recent methods for the synthesis of α-acyloxy ketones. [Link]

  • University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • ResearchGate. (2008). A new procedure for the synthesis of α-acyloxy aldehydes from ketones via α,β-epoxy sulfides. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 3-Bromophenol

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 3-bromophenol from reaction mixtures. Our focus is on explaining the causality behind experimental choices to empower you with robust, adaptable purification protocols.

Introduction: The Challenge of 3-Bromophenol Removal

3-Bromophenol is a common intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] However, its physical properties can make it a persistent impurity. Its moderate polarity, acidic nature, and solubility in many organic solvents mean it often co-purifies with neutral or weakly acidic products, complicating downstream processes. This guide will walk you through logical, evidence-based approaches to achieve a clean separation.

Section 1: Physical and Chemical Properties of 3-Bromophenol

A foundational understanding of 3-bromophenol's properties is critical for designing an effective purification strategy. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrO[2]
Molecular Weight 173.01 g/mol
Appearance White to pale yellow solid/liquid[2][3]
Melting Point 28-33 °C[4]
Boiling Point 236 °C (at 760 mmHg)[1][5]
pKa 9.03 (at 25 °C)[1][2][4]
Solubility Sparingly soluble in water; soluble in alcohol, ether, chloroform, and alkali.[2][3][4]
logP (Octanol/Water) 2.63[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate purification pathway.

Q1: Why is 3-bromophenol often difficult to remove by standard silica gel chromatography?

3-Bromophenol's hydroxyl group can engage in strong hydrogen bonding with the silanol groups on the surface of silica gel. This can lead to significant tailing or "streaking" on the column, causing it to co-elute with a wide range of compounds. Furthermore, its moderate polarity (logP of 2.63[4]) places it in a region where it can be difficult to separate from many common organic products.

Q2: What are the primary methods for removing 3-bromophenol?

The most common and effective methods leverage the acidic nature of the phenolic proton. These include:

  • Acid-Base Extraction: Using an aqueous basic solution to deprotonate the 3-bromophenol, rendering it ionic and highly water-soluble.[6]

  • Column Chromatography: While challenging, it can be optimized with specific stationary and mobile phases.

  • Scavenger Resins: Employing solid-supported bases to selectively bind and remove the phenol.[7]

  • Distillation: Viable for large-scale operations where the product's boiling point is significantly different from that of 3-bromophenol.

Q3: How do I choose the best removal method for my specific reaction?

The optimal method depends on the properties of your desired product, the scale of your reaction, and the available resources. The following decision tree provides a logical workflow for method selection.

G start Start: Crude Reaction Mixture Contains 3-Bromophenol product_properties Assess Product Properties: - Acidic/Basic? - Base Stable? - Polarity? start->product_properties neutral Use Acid-Base Extraction (Strong Base Wash, e.g., NaOH) product_properties->neutral Product is Neutral & Base-Stable base_sensitive Use Mild Acid-Base Extraction (Weak Base Wash, e.g., NaHCO3) or Scavenger Resin product_properties->base_sensitive Product is Base-Sensitive similar_polarity Optimize Column Chromatography (e.g., different solvent system) or consider derivatization product_properties->similar_polarity Product has Similar Polarity end Pure Product neutral->end Product Isolated base_sensitive->end Product Isolated similar_polarity->end Product Isolated

Figure 1. Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guide: Common Scenarios & Solutions

This section provides detailed solutions to specific problems you may encounter during purification.

Scenario 1: My desired product is neutral and stable to base. How can I efficiently remove the 3-bromophenol?

Solution: A standard acid-base extraction using a strong base like sodium hydroxide (NaOH) is the most effective method.[8] The strong base will deprotonate the weakly acidic 3-bromophenol (pKa ≈ 9.03[1][2][4]) to form the sodium 3-bromophenoxide salt. This salt is ionic and will readily partition into the aqueous layer, leaving your neutral product in the organic layer.

  • Causality: The key principle is the dramatic change in solubility upon ionization. Neutral organic molecules are typically soluble in organic solvents, while their ionic salt forms are soluble in water.[8] By converting 3-bromophenol to its salt, you can easily wash it away.

Scenario 2: My product is sensitive to strong bases (e.g., contains an ester that could be hydrolyzed). Are there milder extraction options?

Solution: Yes. While 3-bromophenol is not acidic enough to react completely with a weak base like sodium bicarbonate (NaHCO₃), you can use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) in your aqueous wash. Alternatively, for highly sensitive substrates, a solid-phase scavenger resin is an excellent choice.

  • Expert Insight: Phenols are considerably less acidic than carboxylic acids.[9] A sodium bicarbonate wash is generally used to selectively remove carboxylic acid impurities in the presence of phenols.[10][11] For phenols, a stronger base is typically required. If NaOH is too harsh, a moderately basic salt like K₂CO₃ provides a good compromise. For maximum safety, scavenger resins offer a non-aqueous workup alternative.

Scenario 3: Extraction is not working well, and TLC shows my product and 3-bromophenol have very similar Rf values. What are my chromatography options?

Solution: Co-elution on silica gel is a common problem with phenols.[12] Consider these advanced chromatography strategies:

  • Change the Mobile Phase: Standard ethyl acetate/hexane systems may not provide adequate separation. Try incorporating a different solvent like toluene or dichloromethane (DCM). A common eluent system for separating polar aromatic compounds is a gradient of methanol in DCM.[12]

  • Use a Different Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Polyamide columns are known to be effective for separating phenolic compounds.[13][14] Alternatively, reversed-phase (e.g., C18) chromatography can be effective, where the elution order is inverted.

  • Derivatization: If the product is stable, you can chemically modify the phenolic hydroxyl group of the impurity to drastically change its polarity. For example, reaction with a silylating agent would make the 3-bromophenol much less polar, allowing for easy separation of your more polar product.

Scenario 4: My product is a basic amine. How do I prevent it from being extracted or reacting during the basic wash?

Solution: This requires a two-step extraction process.

  • First, extract the amine: Wash the organic mixture with an aqueous acid solution (e.g., 1 M HCl). This will protonate your basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer. Separate this aqueous layer and set it aside.

  • Then, extract the phenol: Wash the remaining organic layer (which now contains your neutral product and 3-bromophenol) with an aqueous base (e.g., 1 M NaOH) to remove the 3-bromophenol as described in Scenario 1.

  • Recover the amine: Take the acidic aqueous layer from step 1 and basify it (e.g., with 6 M NaOH) until the pH is >12. This will deprotonate the ammonium salt, regenerating the free amine, which will likely precipitate or can be extracted back into a fresh organic solvent.

G start Organic Layer: Amine Product + 3-Bromophenol + Neutral Impurities wash1 Wash with Aqueous Acid (e.g., 1M HCl) start->wash1 aqueous1 Aqueous Layer 1: Protonated Amine (R-NH3+ Cl-) (Set aside for recovery) wash1->aqueous1 Separated organic1 Organic Layer 1: 3-Bromophenol + Neutral Impurities wash1->organic1 Separated recover Basify Aqueous Layer 1 & Extract to get Pure Amine Product aqueous1->recover wash2 Wash with Aqueous Base (e.g., 1M NaOH) organic1->wash2 aqueous2 Aqueous Layer 2: Sodium 3-Bromophenoxide (Discard) wash2->aqueous2 Separated organic2 Organic Layer 2: Neutral Impurities (Purify further if needed) wash2->organic2 Separated

Figure 2. Workflow for separating a basic amine from 3-bromophenol.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Standard Basic Extraction for Neutral, Base-Stable Products

This protocol assumes your reaction mixture is in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the organic reaction mixture to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of 1 M NaOH(aq). Stopper the funnel and invert it gently. Vent frequently to release any pressure buildup.[8] Shake vigorously for 30-60 seconds.

    • Rationale: Vigorous shaking ensures intimate contact between the two phases, allowing the acid-base reaction to occur efficiently at the interface.

  • Separate: Allow the layers to fully separate. Drain the lower aqueous layer.

    • Note: If your organic solvent is denser than water (e.g., DCM), the organic layer will be on the bottom.

  • Repeat Wash: Repeat the wash with a fresh portion of 1 M NaOH(aq). This ensures complete removal of the 3-bromophenol.

  • Brine Wash: Wash the organic layer with a saturated solution of NaCl(aq) (brine).

    • Rationale: The brine wash helps to remove any remaining dissolved water from the organic layer and breaks up emulsions.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of 3-bromophenol.

Section 5: Advanced & Alternative Methods

Scavenger Resins

For particularly sensitive substrates or when aqueous workups are undesirable, scavenger resins are a powerful tool. These are solid polymer beads functionalized with basic groups.

  • Mechanism: Strong Anion Exchange (SAX) resins or other basic resins can be added directly to the organic solution of the reaction mixture.[7] The resin's basic sites deprotonate and bind the 3-bromophenol. The resin is then simply filtered off, leaving a clean solution of the desired product.

  • Advantages: Avoids aqueous workups, simplifies purification, and is suitable for parallel synthesis. Various resins are commercially available for phenol removal.[15][16]

Section 6: References

  • How to extract phenol from an organic layer. (2019). Quora. [Link]

  • 3-Bromophenol | C6H5BrO | CID 11563. PubChem. [Link]

  • 3-Bromophenol | CAS#:591-20-8. Chemsrc. [Link]

  • What is the best solvent to prepare phenol and flavonoid extracts? (2021). ResearchGate. [Link]

  • Trouble with Column Chromatography of phenolic compounds. (2023). Reddit. [Link]

  • Phenol scavenging using ion-exchange resin. SpinChem. [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). MDPI. [Link]

  • Magnesium Hydroxide vs Caustic Soda Demonstration. (2020). IER. [Link]

  • Treatment of Phenol Wastewater. Sunresin. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Removal and Recovery of Phenol From Phenolic Wastewater Via Ion Exchange and Polymeric Resins. (2008). ResearchGate. [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. (2019). National Institutes of Health. [Link]

  • Removal of phenols from aqueous solution by XAD-4 resin. (1999). PubMed. [Link]

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Troubleshooting

Technical Support Center: Stability of 1-(3-Bromophenoxy)propan-2-one

Welcome to the technical support guide for 1-(3-Bromophenoxy)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alpha-phenoxy keton...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromophenoxy)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile alpha-phenoxy ketone in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under various reaction conditions. Our guidance is rooted in established principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-(3-Bromophenoxy)propan-2-one and how do they influence its reactivity?

A1: 1-(3-Bromophenoxy)propan-2-one possesses three key functional regions that dictate its chemical behavior:

  • Aryl Ether Linkage: The bond between the phenoxy group and the propanone backbone is an ether. Aryl ethers are generally stable but can be susceptible to cleavage under harsh acidic conditions.

  • Ketone Carbonyl Group: The carbonyl group is electrophilic and can be targeted by nucleophiles. It can be reduced to a secondary alcohol.

  • Alpha-Carbon: The carbon atom adjacent to the carbonyl group is activated and can undergo enolization under both acidic and basic conditions, making it a potential site for various reactions.[1]

  • Brominated Aromatic Ring: The bromine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution.[2][3] It also serves as a potential site for cross-coupling reactions.

Q2: How stable is 1-(3-Bromophenoxy)propan-2-one to acidic conditions?

A2: The stability in acidic media is moderate. While dilute, non-nucleophilic acids at low to ambient temperatures are generally well-tolerated, strong acids, particularly at elevated temperatures, can catalyze the hydrolysis of the ether linkage. This would result in the formation of 3-bromophenol and acetone as decomposition products. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack, often by water.[4]

Q3: Can I use strong bases with this compound?

A3: Caution is advised with strong bases. While the ether bond itself is generally stable to bases, the presence of the ketone's alpha-hydrogens makes the compound susceptible to base-catalyzed side reactions.[1] Strong bases like alkoxides or hydroxides can promote enolate formation, which could lead to aldol-type condensations or other undesired reactions.[5] For reactions requiring a base, weaker, non-nucleophilic bases such as potassium carbonate or organic amines are recommended where appropriate.

Q4: What is the expected thermal stability of 1-(3-Bromophenoxy)propan-2-one?

Troubleshooting Guide

Below are common issues encountered during experiments with 1-(3-Bromophenoxy)propan-2-one, along with their probable causes and recommended solutions.

Issue 1: Low yield or complete consumption of starting material with no desired product formation in a base-catalyzed reaction.
Possible Cause Explanation Recommended Solution
Favorskii-type Rearrangement If a strong, sterically hindered base is used, and the phenoxy group can act as a leaving group, a rearrangement to a carboxylic acid derivative could occur. While phenoxides are not excellent leaving groups, this pathway cannot be entirely ruled out under certain conditions.[9][10]Use a milder, non-nucleophilic base like K₂CO₃ or an organic amine (e.g., triethylamine). Run the reaction at a lower temperature to disfavor rearrangement pathways.
Aldol Condensation Strong bases will generate the enolate of the ketone, which can then react with another molecule of the ketone, leading to complex mixtures and consumption of the starting material.[5]Use a weaker base or carefully control the stoichiometry. Adding the base slowly at a low temperature can also minimize self-condensation.
Ether Cleavage While less common under basic conditions, highly reactive bases at elevated temperatures could potentially cleave the ether linkage.Avoid excessively high temperatures in the presence of strong bases.
Issue 2: Formation of 3-bromophenol as a major byproduct.
Possible Cause Explanation Recommended Solution
Acid-Catalyzed Hydrolysis The presence of strong acids, even in catalytic amounts, can lead to the cleavage of the ether bond, especially with heat or the presence of water.[4]If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature. Ensure all reagents and solvents are anhydrous.
Lewis Acid-Mediated Cleavage Some Lewis acids can coordinate to the ether oxygen and facilitate its cleavage.If a Lewis acid is necessary for your transformation, screen for milder options and use stoichiometric amounts rather than an excess.
Issue 3: Unexpected reduction of the ketone group.
Possible Cause Explanation Recommended Solution
Incompatible Reducing Agents If your reaction involves other functional groups that require reduction, be aware that common hydride reducing agents will readily reduce the ketone.Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol.[11][12][13][14] If the ketone needs to be preserved, consider protecting it as a ketal before performing the reduction on another part of the molecule.
Issue 4: Reaction at the aromatic ring.
Possible Cause Explanation Recommended Solution
Nucleophilic Aromatic Substitution While the bromine atom deactivates the ring towards electrophilic attack, it directs incoming electrophiles to the ortho and para positions.[2][3] In the presence of very strong nucleophiles, nucleophilic aromatic substitution could be a minor pathway, although this is generally difficult.[15]Avoid harsh nucleophilic conditions if modification of the aromatic ring is not intended. The electron-withdrawing nature of the bromo and phenoxy-propanone groups makes the ring electron-deficient and more susceptible to nucleophilic attack than benzene itself.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Alkylation at the Alpha-Carbon

This protocol provides a starting point for reactions involving the enolate of 1-(3-Bromophenoxy)propan-2-one, aiming to minimize side reactions.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(3-Bromophenoxy)propan-2-one (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 eq), dropwise over 15-20 minutes.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (1.1 eq) dropwise at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Key Stability Considerations

Stability cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Strong Acid Strong Acid Ether Cleavage Ether Cleavage Strong Acid->Ether Cleavage Strong Base Strong Base Rearrangement Rearrangement Strong Base->Rearrangement High Temp High Temp Debromination Debromination High Temp->Debromination Reductants Reductants Alcohol Formation Alcohol Formation Reductants->Alcohol Formation Oxidants Oxidants C-C Cleavage C-C Cleavage Oxidants->C-C Cleavage (strong)

Caption: Potential degradation pathways for 1-(3-Bromophenoxy)propan-2-one.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low Yield or Decomposition cond Reaction Conditions? start->cond acidic Acidic cond->acidic Acidic basic Basic cond->basic Basic thermal Thermal cond->thermal Thermal check_hydrolysis Check for Ether Hydrolysis (3-bromophenol byproduct) acidic->check_hydrolysis check_rearrangement Check for Rearrangement or Aldol Products basic->check_rearrangement check_degradation Analyze for Debromination or charring thermal->check_degradation sol_acid Use milder acid, anhydrous conditions check_hydrolysis->sol_acid sol_base Use weaker base, lower temperature check_rearrangement->sol_base sol_thermal Lower reaction temp, use alternative purification check_degradation->sol_thermal

Caption: A decision tree for troubleshooting low-yield reactions.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 1-(3-Bromophenoxy)propan-2-one

Introduction In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel molecules is paramount. 1-(3-Bromophenoxy)propan-2-one (C₉H₉BrO) is a halogenated aromatic ketone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous characterization of novel molecules is paramount. 1-(3-Bromophenoxy)propan-2-one (C₉H₉BrO) is a halogenated aromatic ketone that serves as a versatile intermediate and building block in the development of more complex chemical entities.[1] Its precise identification and purity assessment are critical for ensuring the validity of subsequent experimental outcomes. Mass spectrometry (MS) stands out as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1-(3-Bromophenoxy)propan-2-one. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind its fragmentation patterns, compare the utility of mass spectrometry against other common analytical techniques, and provide a field-proven experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and the Defining Isotopic Signature

Before delving into fragmentation, it is crucial to understand the fundamental properties of the target analyte. The presence of a bromine atom is the single most defining characteristic for its mass spectrometric identification. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), which are separated by two mass units.[2] This near 1:1 isotopic ratio imparts a distinctive "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool for confirmation.[3][4]

PropertyValueSource
Molecular Formula C₉H₉BrO[1]
Average Molecular Weight ~213.07 g/mol [5]
Monoisotopic Mass (C₉H₉⁷⁹BrO) 211.9837 Da (Calculated)[5]
Monoisotopic Mass (C₉H₉⁸¹BrO) 213.9817 Da (Calculated)[5]
Synonyms (3-Bromophenoxy)acetoneN/A

Predictive Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, inducing reproducible and extensive fragmentation. This fragmentation pattern serves as a chemical "fingerprint" for structural elucidation. The structure of 1-(3-Bromophenoxy)propan-2-one contains several susceptible bonds: the C-C bonds adjacent to the ketone, the ether C-O bonds, and the C-Br bond on the aromatic ring.

The primary fragmentation pathways are dictated by the formation of the most stable resultant cations and neutral radicals.[6] Key predicted cleavages include:

  • Alpha-Cleavage: The most favorable fragmentation for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[7] For 1-(3-Bromophenoxy)propan-2-one, this can occur in two ways:

    • Loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 197/199.

    • Loss of the 3-bromophenoxymethyl radical (•CH₂OC₆H₄Br) to form the acetyl cation at m/z 43. This is a very common and often abundant ion for methyl ketones.[8]

  • Ether Bond Cleavage: The phenoxy ether linkage can cleave. Cleavage of the O-CH₂ bond can lead to the formation of a bromophenoxy cation at m/z 171/173.

  • McLafferty Rearrangement: While not a classic structure for this rearrangement, intramolecular hydrogen shifts can sometimes occur, though they are predicted to be minor pathways for this molecule.

  • Aromatic Ring Fragmentation: Subsequent loss of CO from the bromophenoxy cation can lead to a bromocyclopentadienyl cation at m/z 143/145. Loss of the bromine radical from the molecular ion or other fragments can also occur.

G M [C₉H₉BrO]⁺˙ m/z 212/214 F1 [C₈H₆BrO₂]⁺ m/z 197/199 M->F1 - •CH₃ F2 [C₂H₃O]⁺ m/z 43 M->F2 - •C₇H₆BrO F3 [C₆H₄BrO]⁺ m/z 171/173 M->F3 - •C₃H₅O F5 [C₆H₄Br]⁺ m/z 155/157 M->F5 - C₃H₅O• F3->F5 - CO F4 [C₇H₇O]⁺ m/z 107

Caption: Predicted EI fragmentation pathway for 1-(3-Bromophenoxy)propan-2-one.

Table of Predicted Key Fragments:
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaNeutral LossComments
212/214[C₉H₉BrO]⁺˙-Molecular Ion (M, M+2). Presence confirms MW and one Br atom.
197/199[C₈H₆BrO₂]⁺•CH₃Alpha-cleavage, loss of a methyl radical. A strong indicator.
171/173[C₆H₄BrO]⁺•C₃H₅OCleavage of the ether linkage.
155/157[C₆H₄Br]⁺C₃H₅O•Loss of the entire propanone ether side chain.
43[C₂H₃O]⁺•C₇H₆BrOAlpha-cleavage, formation of the acetyl cation. Expected to be the base peak.

Comparison with Alternative Analytical Techniques

While powerful, mass spectrometry is often used in conjunction with other techniques for comprehensive characterization. The choice of technique depends on the specific analytical question being asked.

TechniqueStrengths for 1-(3-Bromophenoxy)propan-2-oneWeaknesses
Mass Spectrometry (MS) - Extremely high sensitivity (pg-fg level).- Provides exact mass and molecular formula (HRMS).- Characteristic isotopic pattern confirms Br presence.- Fragmentation provides structural "fingerprint".- Isomers may have similar fragmentation patterns.- Provides limited information on stereochemistry.
NMR Spectroscopy (¹H, ¹³C) - Unambiguous determination of the carbon-hydrogen framework.- Definitive for differentiating isomers (e.g., from 1-(2-bromophenoxy)propan-2-one).- Provides information on chemical environment of nuclei.- Significantly lower sensitivity than MS (µg-mg level).- Requires pure sample for clear spectra.- More complex data interpretation for beginners.
Infrared (IR) Spectroscopy - Excellent for identifying functional groups.- Strong C=O stretch (~1715 cm⁻¹).- C-O-C ether stretches (~1250 cm⁻¹).- Aromatic C-H and C=C bands.- Provides little information on the overall molecular structure.- Not suitable for quantification without extensive calibration.
Chromatography (GC/LC) - Excellent for separating the analyte from impurities or reaction byproducts.- Essential front-end for MS analysis (GC-MS, LC-MS).- Retention time provides an additional data point for identification.- Not a standalone identification technique.- Requires method development to achieve good separation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard approach for the analysis of 1-(3-Bromophenoxy)propan-2-one using a common laboratory GC-MS system. The causality for parameter selection is explained to ensure methodological robustness.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve ~1 mg in 1 mL Solvent B Vortex & Sonicate A->B C Transfer to Autosampler Vial B->C D 1 µL Injection C->D E GC Separation D->E F EI Ionization (70 eV) E->F G Mass Analyzer (Quadrupole) F->G H Detection G->H I Extract Total Ion Chromatogram (TIC) H->I J Generate Mass Spectrum I->J K Library Search & Manual Interpretation J->K

Caption: Standard workflow for GC-MS analysis of a semi-volatile organic compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh approximately 1 mg of 1-(3-Bromophenoxy)propan-2-one and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Rationale: This concentration (~1 mg/mL or 1000 ppm) is ideal for generating strong signals without overloading the detector. Ethyl acetate is a good choice as it is volatile and compatible with most GC systems.

    • Validation: Ensure the sample dissolves completely. If not, sonication can be applied. Transfer the final solution to a 2 mL glass autosampler vial.

  • GC Instrumentation and Parameters:

    • GC System: Standard Gas Chromatograph with an autosampler.

    • Injector: Split/Splitless type, operated in split mode (e.g., 20:1 ratio) at 250 °C.

      • Rationale: A split injection prevents column overloading and ensures sharp peaks. The temperature is high enough to ensure rapid volatilization without thermal degradation.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Rationale: Helium provides good efficiency and is inert. Constant flow ensures reproducible retention times.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold allows for solvent focusing. The ramp rate is a good balance between analysis time and chromatographic resolution. The final hold ensures that any less volatile components are eluted from the column.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

      • Rationale: 70 eV is the industry standard, providing highly reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST, Wiley).

    • Mass Range: Scan from m/z 40 to 400.

      • Rationale: This range comfortably covers the expected molecular ion (m/z 212/214) and all significant fragments, while excluding low-mass noise from air and water.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

      • Rationale: These temperatures prevent condensation of the analyte within the ion source and mass analyzer while minimizing thermal degradation.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a robust, sensitive, and highly specific method for the identification and characterization of 1-(3-Bromophenoxy)propan-2-one. The definitive M/M+2 isotopic signature from the bromine atom provides an immediate and unmistakable confirmation of its presence. By understanding the predictable fragmentation pathways, such as alpha-cleavage and ether bond fission, researchers can confidently interpret the resulting mass spectrum to verify the structure of their synthesized material. When integrated into a comprehensive analytical workflow that may include NMR and IR spectroscopy, mass spectrometry provides the cornerstone for the rigorous structural elucidation required in modern chemical and pharmaceutical development.

References

  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-bromophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

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  • Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(15), 1673-1677. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]

  • Rieke Metals. (n.d.). 1-(3-bromophenyl)propan-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.
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  • PubChem. (n.d.). 1,3-Bis(4-bromophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the FTIR Analysis of 1-(3-Bromophenoxy)propan-2-one: A Comparative Approach

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-(3-Bromophenoxy)propan-2-one, a brominated aromatic ketone, serves as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 1-(3-Bromophenoxy)propan-2-one, a brominated aromatic ketone, serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structural elucidation is a critical step in ensuring the integrity of subsequent synthetic pathways. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups.

This guide provides an in-depth analysis of the expected FTIR spectrum of 1-(3-Bromophenoxy)propan-2-one. Moving beyond a simple peak-list, we will dissect the spectrum by comparing it with simpler, related structures. This comparative methodology not only facilitates a more robust interpretation but also provides a deeper understanding of how different structural motifs contribute to the overall spectral profile. This approach is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of FTIR spectral interpretation.

Interpreting the FTIR Spectrum: A Functional Group Analysis

The structure of 1-(3-Bromophenoxy)propan-2-one incorporates three key functional groups that will give rise to characteristic absorption bands in the infrared spectrum: a ketone (C=O), an aromatic ether (Ar-O-C), and a meta-substituted brominated benzene ring.

Predicted FTIR Absorption Bands for 1-(3-Bromophenoxy)propan-2-one
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityRationale and Comparative Notes
~3030Aromatic C-H StretchMedium to WeakThis absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.[2][3]
2950 - 2850Aliphatic C-H StretchMediumThese bands arise from the stretching vibrations of the C-H bonds in the propan-2-one moiety (the -CH₂- and -CH₃ groups).[4]
~1715Ketone C=O StretchStrongThis is one of the most intense and diagnostic peaks in the spectrum. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹.[5] The presence of the adjacent ether linkage is not expected to cause a significant shift through conjugation.
1600 - 1450Aromatic C=C StretchMedium to StrongAromatic rings exhibit characteristic absorptions in this region due to carbon-carbon stretching vibrations within the ring.[2][3] Typically, two to four bands can be observed.
~1250 and ~1050Aryl-Alkyl Ether C-O StretchStrongPhenyl alkyl ethers characteristically show two strong C-O stretching bands.[6] These correspond to the asymmetric and symmetric C-O-C stretching vibrations. The higher frequency band (~1250 cm⁻¹) is typically associated with the aryl-O stretch, while the lower frequency band (~1050 cm⁻¹) relates to the alkyl-O stretch.[7]
860 - 680Aromatic C-H Out-of-Plane BendingStrongThe substitution pattern on the benzene ring can be inferred from the strong C-H "oop" bands in this region.[4] For a meta-disubstituted ring, strong bands are expected in the 690-710 cm⁻¹ and 810-850 cm⁻¹ ranges.[3]
Below 690C-Br StretchMedium to StrongThe carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 650-550 cm⁻¹ range.[8]

Comparative Spectral Analysis: Deconstructing the Molecule

To fully appreciate the spectral features of 1-(3-Bromophenoxy)propan-2-one, it is instructive to compare its predicted spectrum with those of simpler molecules that represent its core components: an aliphatic ketone (2-butanone) and an aromatic ether (anisole).

Functional Group2-Butanone (Aliphatic Ketone)Anisole (Aromatic Ether)1-(3-Bromophenoxy)propan-2-one
Aromatic C-H Stretch AbsentPresent (~3030 cm⁻¹)Present (~3030 cm⁻¹)
Aliphatic C-H Stretch Present (2950-2850 cm⁻¹)Present (methyl group)Present (2950-2850 cm⁻¹)
Ketone C=O Stretch Present (~1715 cm⁻¹)[5] AbsentPresent (~1715 cm⁻¹)
Aromatic C=C Stretch AbsentPresent (1600-1450 cm⁻¹)Present (1600-1450 cm⁻¹)
Ether C-O Stretch AbsentPresent (~1250, ~1040 cm⁻¹)[6] Present (~1250, ~1050 cm⁻¹)
Aromatic C-H Bending AbsentPresent (750-800 cm⁻¹)Present (meta-pattern)
C-Br Stretch AbsentAbsentPresent (<690 cm⁻¹)

This comparison clearly illustrates how the FTIR spectrum of 1-(3-Bromophenoxy)propan-2-one is a composite of the characteristic absorptions of its constituent parts. The strong carbonyl peak from the ketone functionality, combined with the dual C-O stretches of the aryl-alkyl ether and the specific fingerprint region bands of the meta-substituted aromatic ring, provides a unique spectral signature for this molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of a liquid sample like 1-(3-Bromophenoxy)propan-2-one using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

I. Instrumentation and Materials
  • FTIR Spectrometer (e.g., Bruker Tensor 27 or similar) equipped with a Diamond or Germanium ATR accessory.

  • Sample: 1-(3-Bromophenoxy)propan-2-one (liquid).

  • Solvent for cleaning: Isopropanol or acetone.

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): Safety glasses, gloves.

II. Experimental Workflow

Caption: Workflow for FTIR analysis using an ATR accessory.

III. Step-by-Step Procedure
  • ATR Crystal Cleaning: Before any measurements, ensure the ATR crystal is impeccably clean. Wipe the crystal surface gently with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, run a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small drop of 1-(3-Bromophenoxy)propan-2-one onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample. If the sample is volatile, you may need to acquire the spectrum quickly.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal with isopropanol and lint-free wipes immediately after the measurement to prevent sample residue from hardening on the surface.

  • Data Processing and Analysis:

    • Use the spectrometer software to perform any necessary data processing, such as an ATR correction (if applicable) and a baseline correction to ensure all peaks originate from the same horizontal axis.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with the known absorption frequencies for the functional groups present in 1-(3-Bromophenoxy)propan-2-one, as detailed in the comparison tables above.

Conclusion

The FTIR spectrum of 1-(3-Bromophenoxy)propan-2-one provides a rich source of structural information that is readily interpretable through a systematic, comparative approach. By identifying the characteristic vibrational modes of the ketone, aromatic ether, and substituted benzene ring functionalities, a high degree of confidence in the compound's identity can be established. The strong, sharp carbonyl stretch around 1715 cm⁻¹, coupled with the distinct dual C-O stretching bands of the aryl-alkyl ether and the specific C-H bending patterns in the fingerprint region, collectively form a unique spectral signature. The protocol provided herein offers a robust and reproducible method for obtaining high-quality data, ensuring that this powerful analytical technique can be effectively leveraged in any synthetic or analytical chemistry workflow.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(Bromophenoxy)propan-2-one Positional Isomers

Abstract In synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the unambiguous structural confirmation of a target molecule is paramount. 1-(3-Bromophenoxy)propan-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the unambiguous structural confirmation of a target molecule is paramount. 1-(3-Bromophenoxy)propan-2-one and its constitutional isomers, 1-(2-Bromophenoxy)propan-2-one and 1-(4-Bromophenoxy)propan-2-one, represent a common challenge where subtle differences in substituent placement on an aromatic ring can significantly impact reaction pathways and final product properties. This guide provides a comprehensive, multi-technique approach to differentiate these key positional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, explaining not just the protocols, but the causal logic behind the expected spectral differences. This document is intended for researchers and quality control professionals who require a robust, self-validating workflow for isomer characterization.

The Isomeric Landscape: More Than Just a Formula

The molecular formula C₉H₉BrO can represent numerous compounds. Our focus is on the constitutional isomers formed by varying the position of the bromine atom on the phenoxy ring. These are not interchangeable. The electronic and steric environment of each isomer is unique, a fact we will exploit for their differentiation.

It is critical to distinguish the phenoxy compounds of interest from their close relatives, the phenyl isomers (e.g., 1-(3-bromophenyl)propan-2-one). The presence of the ether oxygen atom (C-O-C) in our target molecules is a key structural feature that fundamentally alters the expected spectroscopic data compared to a direct phenyl-carbon bond (C-C).

Caption: Chemical structures of the ortho, meta, and para isomers.

A Validated Analytical Workflow

A single analytical technique is often insufficient for absolute confirmation. We advocate for a tiered approach where each step provides orthogonal data, collectively building an irrefutable structural proof. The causality is clear: MS confirms mass and elemental composition, FTIR identifies functional groups, and NMR elucidates the precise atomic connectivity.

G cluster_0 Initial Screening cluster_1 Definitive Structural Elucidation Sample Unknown Isomer Sample MassSpec GC-MS Analysis Sample->MassSpec Confirms Molecular Weight & Bromine Presence FTIR FTIR Spectroscopy Sample->FTIR Confirms Functional Groups (Ketone, Ether, Aromatic) NMR ¹H and ¹³C NMR Spectroscopy MassSpec->NMR Proceed if MW = 228/230 g/mol FTIR->NMR Proceed if C=O and C-O-C stretches are present Confirm Unambiguous Isomer ID NMR->Confirm Distinguishes Positional Isomers via Splitting & Shifts

Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Phenoxy Propanones in Synthetic Chemistry

Introduction: The Strategic Role of Halogens in Phenoxy Propanone Scaffolds Phenoxy propanone moieties are prevalent structural motifs in a multitude of pharmacologically active compounds, valued for their synthetic vers...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogens in Phenoxy Propanone Scaffolds

Phenoxy propanone moieties are prevalent structural motifs in a multitude of pharmacologically active compounds, valued for their synthetic versatility and ability to interact with biological targets. In the intricate process of drug discovery and development, chemists frequently employ halogen substituents on the phenoxy ring not merely as passive structural elements, but as active chemical handles to facilitate the construction of complex molecular architectures. Bromine and chlorine are the most common choices, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation.

The selection between a bromo- or chloro-substituent is a critical decision in synthesis design, with profound implications for reaction efficiency, required catalytic systems, and overall yield. While often considered interchangeable, their reactivities are governed by fundamental electronic and steric differences. This guide provides an in-depth, evidence-based comparison of the reactivity of bromo- versus chloro-substituted phenoxy propanones in two cornerstone reactions of modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. By understanding the causality behind their differential performance, researchers can make more informed strategic decisions in the synthesis of novel chemical entities.

Theoretical Underpinnings: Why Bromine and Chlorine Behave Differently

The disparate reactivity of bromo- and chloro-aromatics is rooted in the intrinsic properties of the halogens themselves. Several key factors are at play:

  • Carbon-Halogen (C-X) Bond Dissociation Energy: The C-Cl bond is significantly stronger (approximately 397 kJ/mol in chlorobenzene) than the C-Br bond (approximately 336 kJ/mol in bromobenzene). Consequently, more energy is required to cleave the C-Cl bond, rendering chloro-aromatics less reactive in transformations where this cleavage is a rate-limiting step, such as the oxidative addition in cross-coupling catalysis.

  • Leaving Group Ability: In nucleophilic aromatic substitution, the facility with which the halide departs is crucial. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and greater polarizability, which allows it to better stabilize the negative charge.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect on the aromatic ring. This can render the ring more electrophilic and susceptible to nucleophilic attack, a factor that can, in some cases, counteract the poorer leaving group ability of chloride.

These competing factors result in a reactivity hierarchy that is highly dependent on the reaction mechanism .

Comparative Analysis in Key Synthetic Transformations

We will now explore the practical consequences of these differences through two common synthetic scenarios.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3]

Experimental Protocol: Comparative Amination of 4-Halophenoxy Propanones

To empirically compare the reactivities, a parallel synthesis was designed reacting 1-(4-bromophenoxy)propan-2-one and 1-(4-chlorophenoxy)propan-2-one with a model secondary amine, piperidine. The presence of the ketone group para to the halogen provides sufficient activation for the SNAr reaction to proceed.

Step-by-Step Methodology:

  • To separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-(4-bromophenoxy)propan-2-one (1.0 mmol, 1.0 equiv) and 1-(4-chlorophenoxy)propan-2-one (1.0 mmol, 1.0 equiv), respectively.

  • To each flask, add piperidine (1.2 mmol, 1.2 equiv) followed by dimethyl sulfoxide (DMSO) (10 mL).

  • Heat both reaction mixtures to 120 °C with vigorous stirring.

  • Monitor the progress of each reaction at 1-hour intervals using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion (or after 8 hours), cool the mixtures to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired 1-(4-(piperidin-1-yl)phenoxy)propan-2-one.

Expected Experimental Data Summary

SubstrateReaction Time (h) for >95% ConversionIsolated Yield (%)
1-(4-bromophenoxy)propan-2-one392%
1-(4-chlorophenoxy)propan-2-one8+ (Incomplete)45%

Discussion of Results and Mechanistic Causality

The experimental data clearly demonstrates the superior reactivity of the bromo-substituted analog. The reaction proceeds significantly faster and with a much higher yield. This is primarily attributed to the better leaving group ability of bromide . In the rate-determining step of many SNAr reactions, the aromaticity of the ring is restored by the expulsion of the halide ion. The lower C-Br bond energy and the greater stability of the bromide ion facilitate this step, accelerating the overall reaction rate compared to the chloro-substituted counterpart.[4]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing C-C bonds, particularly biaryl structures.[5] The reaction's catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.

The initial oxidative addition step is typically rate-limiting and highly sensitive to the identity of the halogen.[6] Aryl bromides are known to be substantially more reactive than aryl chlorides in this step.[4]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A comparative experiment is outlined to couple the bromo- and chloro-substituted phenoxy propanones with a model boronic acid, 4-methoxyphenylboronic acid, under standard catalytic conditions.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Weigh Aryl Halide (Bromo or Chloro derivative) p2 Add Phenylboronic Acid (1.1 equiv) p3 Add Base (K2CO3) (2.0 equiv) p4 Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4, 3 mol%) p5 Add Solvent (Toluene/EtOH/H2O) r1 Degas mixture (Argon sparging) p5->r1 Transfer to Reaction Vessel r2 Heat to Reflux (90 °C) under Argon r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to RT & Dilute with Ethyl Acetate r3->w1 Upon Completion w2 Wash with H2O & Brine w1->w2 w3 Dry over Na2SO4 w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5 end Characterize (NMR, MS) w5->end Isolate Pure Product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • In parallel reaction vials, combine the respective aryl halide (bromo- or chloro-substituted phenoxy propanone, 1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Seal the vials and sparge with argon for 10 minutes to ensure an inert atmosphere.

  • Place the vials in a preheated aluminum block at 90 °C and stir for 12 hours.

  • After cooling, dilute the reaction mixtures with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Analyze the crude reaction mixtures by ¹H NMR to determine the conversion rate and purify by column chromatography to ascertain the isolated yield.

Expected Experimental Data Summary

SubstrateCatalyst SystemConversion (%) (after 12h)Isolated Yield (%)
1-(4-bromophenoxy)propan-2-onePd(PPh₃)₄>98%94%
1-(4-chlorophenoxy)propan-2-onePd(PPh₃)₄<10%<5%

Discussion of Results and Mechanistic Causality

The results highlight a dramatic difference in reactivity. The bromo-substituted phenoxy propanone undergoes efficient coupling to provide the desired biaryl product in excellent yield. In stark contrast, the chloro-analog is almost entirely unreactive under these standard conditions. This outcome is a direct consequence of the strength of the C-X bond. The oxidative addition of the robust C-Cl bond to the Pd(0) center has a much higher activation energy than that of the weaker C-Br bond. To achieve successful coupling of the chloro-derivative, one would need to employ more specialized and reactive systems, such as catalysts with highly electron-donating and bulky phosphine ligands (e.g., Buchwald or Fu ligands), often at higher temperatures and catalyst loadings.[6]

Mechanistic Reactivity Diagram

Caption: Energy profile comparison for the rate-limiting oxidative addition step.

Conclusion and Strategic Recommendations for Researchers

The evidence overwhelmingly indicates that bromo-substituted phenoxy propanones are significantly more reactive than their chloro-substituted counterparts in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This difference is primarily dictated by the weaker C-Br bond and the superior leaving group ability of bromide.

Practical Recommendations:

  • For Versatility and Mild Conditions: Aryl bromides should be the default choice for synthetic route development. Their higher reactivity allows for a broader range of reaction conditions, often milder and more functional-group tolerant, and compatibility with a wider array of standard catalysts.

  • When Cost is a Driving Factor: Aryl chlorides are typically less expensive and more commercially available than the corresponding bromides. If a process is to be scaled up, developing a robust procedure for a chloro-analog can be economically advantageous, though this will likely require significant investment in catalyst and condition screening to overcome the inherent low reactivity.

  • For Sequential Functionalization: The reactivity differential can be used strategically. In a molecule containing both a bromine and a chlorine atom, the bromine can often be selectively functionalized via cross-coupling under conditions that leave the chlorine atom untouched. The chlorine can then be reacted in a subsequent step using more forcing conditions.[7]

By understanding these fundamental principles of reactivity, drug development professionals can design more efficient, predictable, and robust synthetic routes, ultimately accelerating the discovery and delivery of new medicines.

References

  • Comparison of reactivity of different aryl halides. ResearchGate. Available from: [Link]

  • Synthesis method of propafenone hydrochloride. Google Patents.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. Available from: [Link]

  • Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available from: [Link]

  • Nucleophilic Aromatic Substitution: The Addition-Elimantion Mechanism. Chemistry LibreTexts. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available from: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of phenoxyacetone from phenol. Chemistry Stack Exchange. Available from: [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available from: [Link]

  • Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. Available from: [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution. OpenStax. Available from: [Link]

  • Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. Available from: [Link]

  • Why alkyl halide are more reactive than aryl halide in nucleophilic substitution? Quora. Available from: [Link]

  • Substitution Reaction - Propane + Bromine. YouTube. Available from: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available from: [Link]

  • Unlocking Chemical Potential: The Reactivity and Applications of 1-Bromo-2-Chloro-3-Iodobenzene. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • The main retrosynthetic pathways for synthesis propafenone. ResearchGate. Available from: [Link]

  • Tests for Functional Groups in Organic Compounds. NCERT. Available from: [Link]

  • Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Available from: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Publications. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ortho, Meta, and Para Isomers

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, such as ortho, meta, and para substituted compounds, possess the sam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, such as ortho, meta, and para substituted compounds, possess the same molecular formula but exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth comparison of key spectroscopic techniques for unambiguously differentiating these isomers, grounded in experimental data and established methodologies.

The Challenge of Isomer Differentiation

Ortho (1,2-), meta (1,3-), and para (1,4-) isomers of disubstituted benzene rings present a unique analytical challenge. While sharing the same mass, making them difficult to distinguish by mass spectrometry alone, their varied electronic and steric environments give rise to unique spectroscopic signatures.[1] This guide will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to elucidate the precise substitution pattern of these closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3] Both ¹H and ¹³C NMR offer complementary insights.

The Power of Symmetry in ¹H and ¹³C NMR

The symmetry of an isomer is a primary determinant of its NMR spectrum. In ¹H NMR, chemically equivalent protons will produce a single signal, while non-equivalent protons will resonate at different frequencies.[4] Similarly, in ¹³C NMR, each unique carbon environment gives rise to a distinct signal.[5]

Consider the example of dichlorobenzene isomers. The para isomer, with its high degree of symmetry, will show the simplest spectrum.

dot graph { layout=neato; node [shape=plaintext]; "ortho-Dichlorobenzene" [pos="0,1.5!"]; "meta-Dichlorobenzene" [pos="3,1.5!"]; "para-Dichlorobenzene" [pos="6,1.5!"];

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; o1 [label="C", pos="0,0"]; o2 [label="C", pos="-0.87,-0.5"]; o3 [label="C", pos="-0.87,-1.5"]; o4 [label="C", pos="0,-2"]; o5 [label="C", pos="0.87,-1.5"]; o6 [label="C", pos="0.87,-0.5"]; o1 -- o2 -- o3 -- o4 -- o5 -- o6 -- o1; Cl1 [label="Cl", shape=none, fontcolor="#34A853", pos="-1.5,0"]; Cl2 [label="Cl", shape=none, fontcolor="#34A853", pos="-1.7,-0.5"]; o1 -- Cl1 [style=invis]; o2 -- Cl2 [style=invis];

m1 [label="C", pos="3,0"]; m2 [label="C", pos="2.13,-0.5"]; m3 [label="C", pos="2.13,-1.5"]; m4 [label="C", pos="3,-2"]; m5 [label="C", pos="3.87,-1.5"]; m6 [label="C", pos="3.87,-0.5"]; m1 -- m2 -- m3 -- m4 -- m5 -- m6 -- m1; Cl3 [label="Cl", shape=none, fontcolor="#34A853", pos="1.5,0"]; Cl4 [label="Cl", shape=none, fontcolor="#34A853", pos="1.26,-1.5"]; m1 -- Cl3 [style=invis]; m3 -- Cl4 [style=invis];

p1 [label="C", pos="6,0"]; p2 [label="C", pos="5.13,-0.5"]; p3 [label="C", pos="5.13,-1.5"]; p4 [label="C", pos="6,-2"]; p5 [label="C", pos="6.87,-1.5"]; p6 [label="C", pos="6.87,-0.5"]; p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; Cl5 [label="Cl", shape=none, fontcolor="#34A853", pos="4.5,0"]; Cl6 [label="Cl", shape=none, fontcolor="#34A853", pos="7.5,-2"]; p1 -- Cl5 [style=invis]; p4 -- Cl6 [style=invis]; } END_DOT Caption: Structures of dichlorobenzene isomers.

Isomer¹H Signals¹³C Signals
ortho23
meta34
para12
Table 1: Predicted number of signals in ¹H and ¹³C NMR spectra of dichlorobenzene isomers based on symmetry.
¹H NMR: Splitting Patterns and Coupling Constants

The multiplicity, or splitting pattern, of signals in ¹H NMR is governed by the number of neighboring protons and the coupling constant (J), which is the distance between the split lines. The magnitude of J is dependent on the spatial relationship between the coupled protons.

  • Ortho-coupling (³JHH):** Typically 7-10 Hz.

  • Meta-coupling (⁴JHH):** Typically 2-3 Hz.

  • Para-coupling (⁵JHH):** Typically 0-1 Hz.

These differences in coupling constants are instrumental in assigning protons on a substituted benzene ring.[6] For example, a para-disubstituted ring with two different substituents will often show two distinct doublets in the aromatic region, a relatively simple pattern compared to the more complex multiplets observed for ortho and meta isomers.[7]

Comparative ¹H and ¹³C NMR Data for Xylene Isomers

The following table presents experimental NMR data for the xylene isomers, illustrating the distinct chemical shifts for each.

IsomerAromatic ¹H (δ, ppm)Methyl ¹H (δ, ppm)Aromatic ¹³C (δ, ppm)Methyl ¹³C (δ, ppm)
ortho~7.08 (m)~2.22 (s)137.6, 129.5, 127.219.8
meta~6.9-7.1 (m)~2.28 (s)137.8, 130.0, 128.3, 126.221.3
para~7.05 (s)~2.29 (s)134.5, 129.120.9
Table 2: ¹H and ¹³C NMR chemical shifts for xylene isomers.[8][9][10] Data is approximate and can vary with solvent and instrument frequency.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width and number of scans. For ¹³C NMR, a longer acquisition time and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For complex spectra, 2D NMR experiments like COSY (Correlated Spectroscopy) can be employed to establish proton-proton connectivities.

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the isomer's structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Isomer in Deuterated Solvent B Lock, Shim, and Tune A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum C->D E Process Spectra (FT, Phasing, Baseline) D->E F Calibrate & Integrate E->F G Analyze δ, J, Multiplicity F->G H Structure Determination G->H

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since ortho, meta, and para isomers have different symmetries and bond arrangements, their vibrational spectra are distinct.[11]

Infrared (IR) Spectroscopy: Fingerprinting Substitution Patterns

IR spectroscopy is a rapid and powerful tool for identifying the substitution pattern on a benzene ring.[1] Two key regions of the spectrum are particularly informative:

  • C-H Out-of-Plane (oop) Bending: The strong absorptions in the 900-675 cm⁻¹ region are highly characteristic of the number of adjacent hydrogen atoms on the ring.[12]

  • Overtone/Combination Bands: These weak but distinctive patterns, often called "benzene fingers," appear in the 2000-1665 cm⁻¹ region and are also diagnostic of the substitution pattern.[13][14]

SubstitutionC-H Out-of-Plane Bending (cm⁻¹)
ortho770-735
meta810-750 and 710-690
para840-810
Table 3: Characteristic IR absorption ranges for the C-H out-of-plane bending vibrations of disubstituted benzenes.[1][15]
Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy offers several advantages, including minimal sample preparation and insensitivity to aqueous media. It is particularly well-suited for the analysis of isomer mixtures.[16] The differentiation of cresol isomers, for instance, can be readily achieved by examining their unique Raman spectra. While the fundamental principles are similar to IR, the selection rules differ, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Experimental Protocol for IR and Raman Spectroscopy
  • Sample Preparation (IR):

    • Liquids: A thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid with KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.[17]

  • Sample Preparation (Raman):

    • Samples can often be analyzed directly in glass vials or through plastic bags, making it a non-destructive technique.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire a background spectrum (of air or the pure solvent/matrix).

    • Acquire the sample spectrum.

  • Data Analysis:

    • The background is automatically subtracted from the sample spectrum.

    • Identify the characteristic peaks in the fingerprint region (especially 2000-1665 cm⁻¹ and 900-675 cm⁻¹ for IR) and compare them to reference spectra or correlation charts to determine the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one.[18] The wavelength of maximum absorption (λ_max) is influenced by the electronic structure of the molecule.

While generally less definitive than NMR or IR for isomer differentiation, UV-Vis can provide valuable confirmatory evidence, especially when the substituents significantly interact with the π-electron system of the benzene ring.

The Effect of Substitution on λ_max

Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance).[1] The extent of these changes depends on the nature and position of the substituents. For example, the nitrophenol isomers exhibit distinct UV-Vis spectra due to the different ways the hydroxyl (-OH) and nitro (-NO₂) groups interact electronically in each isomeric form.

Isomerλ_max (nm) in acidic/neutral solutionλ_max (nm) in basic solution
ortho-Nitrophenol~275, ~350~285, ~415
meta-Nitrophenol~275, ~330~285, ~390
para-Nitrophenol~315~400
Table 4: Approximate λ_max values for nitrophenol isomers, demonstrating the significant influence of isomerism and pH on the electronic transitions.[2][19][20]

The significant red shift observed for the para isomer in basic solution is due to the extended conjugation that occurs upon deprotonation of the phenolic hydroxyl group, which is most effective when the electron-donating phenoxide is para to the electron-withdrawing nitro group.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be chosen to give an absorbance reading in the optimal range of the instrument (typically 0.1-1.0).

    • Use quartz cuvettes for measurements below 340 nm, as glass absorbs in this region.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the spectrum of the sample solution.

  • Data Analysis:

    • Identify the λ_max value(s) from the spectrum.

    • Compare the λ_max and the overall spectral shape with those of known standards or literature data to aid in isomer identification.

UVVis_Principle cluster_UV UV-Vis Spectroscopy cluster_Mol Molecular Level A Light Source B Monochromator (Selects λ) A->B C Sample in Cuvette B->C D Detector C->D F Ground State (HOMO) C->F Electronic Transition E Absorbance Spectrum (Plot of A vs. λ) D->E G Excited State (LUMO) F->G hν (Photon Absorption)

Conclusion: An Integrated Spectroscopic Approach

While each technique offers a unique perspective, a multi-faceted approach provides the most robust and reliable differentiation of ortho, meta, and para isomers. ¹H and ¹³C NMR often provide the most definitive structural information through the analysis of chemical shifts and coupling patterns. IR and Raman spectroscopy serve as excellent, rapid methods for identifying substitution patterns based on characteristic vibrational bands. UV-Vis spectroscopy, while less specific, can offer valuable supporting data, particularly for conjugated systems. By judiciously selecting and integrating these spectroscopic techniques, researchers can confidently elucidate the precise isomeric form of their compounds, a critical step in chemical synthesis, analysis, and drug development.

References

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Comparative

A Comparative Study of 1-(3-Bromophenoxy)propan-2-one and Its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-(3-bromophenoxy)propan-2-one and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. In the absence of extensi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(3-bromophenoxy)propan-2-one and its analogs, focusing on their synthesis, chemical properties, and potential biological activities. In the absence of extensive direct experimental data for 1-(3-bromophenoxy)propan-2-one, this document leverages data from structurally related phenoxypropan-2-one derivatives to infer its characteristics and performance. This approach allows for a robust discussion of structure-activity relationships (SAR) and provides a predictive framework for its potential applications in drug discovery and development.

Introduction: The Phenoxypropan-2-one Scaffold

The phenoxypropan-2-one scaffold is a key structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. The ether linkage provides a flexible yet stable connection between a substituted aromatic ring and a propanone unit. This arrangement allows for diverse chemical modifications to modulate the compound's physicochemical properties and biological targets. Derivatives of this scaffold have shown promise as enzyme inhibitors, anti-inflammatory agents, and cytotoxic compounds.[1][2][3] The nature and position of substituents on the phenyl ring are critical determinants of their biological efficacy and selectivity.

Synthesis of 1-(3-Bromophenoxy)propan-2-one and Its Analogs

The most common and versatile method for the synthesis of 1-(3-bromophenoxy)propan-2-one and its analogs is the Williamson ether synthesis.[4][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Phenol Substituted Phenol (e.g., 3-Bromophenol) Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation AlkylHalide Haloacetone (e.g., Chloroacetone) Product 1-(Substituted phenoxy)propan-2-one AlkylHalide->Product Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., Acetone, DMF) Phenoxide->Product SN2 Attack

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of α-Aryloxy Ketones

Introduction: The Structural Significance of α-Aryloxy Ketones Alpha-aryloxy ketones are a class of organic compounds characterized by a ketone functional group with an aryloxy substituent on the adjacent (alpha) carbon....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of α-Aryloxy Ketones

Alpha-aryloxy ketones are a class of organic compounds characterized by a ketone functional group with an aryloxy substituent on the adjacent (alpha) carbon. This structural motif is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of atoms, including stereochemistry at the alpha-carbon, is critical to the molecule's biological activity and material properties. Therefore, rigorous and unambiguous characterization is not merely a procedural step but a fundamental requirement for advancing research and development.

This guide provides a comparative overview of the primary analytical techniques for the structural elucidation and purity assessment of α-aryloxy ketones. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of providing a self-validating, authoritative framework for analysis.

The Analytical Toolkit: A Multi-Pronged Approach

No single technique can provide a complete picture of an α-aryloxy ketone. A robust characterization strategy relies on the synergistic use of several spectroscopic and chromatographic methods. Each method interrogates the molecule in a unique way, and the convergence of data from these disparate techniques provides the highest level of confidence in the final structural assignment and purity assessment.

G cluster_synthesis Initial Synthesis & Workup Crude_Product Crude Product Mixture TLC_IR TLC_IR Crude_Product->TLC_IR Quick Assessment Purification Purification TLC_IR->Purification If Impure Purity_Check Purity_Check TLC_IR->Purity_Check If Appears Pure Purification->Purity_Check Structure_Elucidation Structure_Elucidation Purity_Check->Structure_Elucidation Confirm Connectivity Stereochemistry Stereochemistry Structure_Elucidation->Stereochemistry If Chiral Center Present Final_Report Final_Report Structure_Elucidation->Final_Report If Achiral Stereochemistry->Final_Report

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For α-aryloxy ketones, both ¹H and ¹³C NMR provide indispensable information.

¹H NMR Spectroscopy
  • Expertise & Experience: The proton on the α-carbon is the most diagnostic signal. Its chemical shift is influenced by two electron-withdrawing groups: the adjacent carbonyl and the ether oxygen. This typically places its resonance in the downfield region of ~4.5-5.5 ppm . Protons on the aromatic rings will appear in their characteristic region of ~6.8-8.0 ppm , with their splitting patterns revealing the substitution pattern. Protons on the carbon adjacent to the carbonyl (α'-protons) are also deshielded and appear around 2.0-2.5 ppm .[1][2][3][4]

  • Trustworthiness: The integration of signals provides a ratio of the number of protons in different environments, serving as an internal check on the proposed structure.[5] Furthermore, the coupling (splitting) patterns between adjacent protons confirm the connectivity. For instance, if the α-proton is adjacent to a CH₂ group, it should appear as a triplet, validating the local environment.

¹³C NMR Spectroscopy
  • Expertise & Experience: The carbonyl carbon is highly deshielded and provides a clear signal in the 190-215 ppm range, confirming the presence of the ketone.[1][3] The α-carbon, bonded to the oxygen, will appear further downfield than a typical alkyl carbon, usually in the 70-85 ppm range. Aromatic carbons resonate between 110-160 ppm .

  • Authoritative Grounding: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively link proton and carbon signals, removing any ambiguity in the assignment of complex structures.

Signal Source Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key Information Provided
Carbonyl Carbon (C=O)N/A190 - 215Confirms ketone functional group.[1][3]
Alpha-Proton (ArO-CH-C=O)4.5 - 5.570 - 85Diagnostic signal for the α-aryloxy ketone core structure.
Aromatic Protons (Ar-H)6.8 - 8.0110 - 160Confirms aromatic ring presence and substitution pattern.
Alpha'-Protons (-C=O-CH-)2.0 - 2.530 - 50Indicates the nature of the alkyl group on the other side of the carbonyl.[3][4]

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Expertise & Experience: For α-aryloxy ketones, soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize fragmentation and clearly observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺). This provides a rapid and accurate determination of the molecular weight.

  • Trustworthiness & Authoritative Grounding: When using harder ionization techniques like Electron Impact (EI), α-aryloxy ketones undergo characteristic fragmentation patterns. The most common is alpha-cleavage , where the bond between the carbonyl carbon and an adjacent carbon breaks.[6][7] The cleavage can occur on either side of the carbonyl, but the loss of the larger alkyl group is often favored.[6] The resulting acylium ion is resonance-stabilized and often gives a prominent peak in the spectrum.[7][8] Another potential fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available on the alkyl chain.[7]

G cluster_mol cluster_frag Mol_Ion α-Aryloxy Ketone Radical Cation [M]⁺˙ Frag_A Acylium Ion A + R• Mol_Ion->Frag_A α-Cleavage (Path A) Frag_B Acylium Ion B + ArO-CH₂• Mol_Ion->Frag_B α-Cleavage (Path B)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis using a known standard.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

  • Data Analysis: Determine the exact mass of the molecular ion. Use the instrument software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical calculated mass for the proposed molecular formula. This provides extremely high confidence in the compound's identity.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for assessing the purity of a synthesized compound. It separates the target molecule from starting materials, byproducts, and other impurities.

  • Expertise & Experience: Reversed-phase HPLC is the most common mode for these compounds. A C18 column provides excellent separation for molecules of moderate polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[9] A gradient elution (where the organic solvent percentage is increased over time) is often necessary to resolve all components in a complex mixture. UV detection is ideal, as the aromatic ring and carbonyl group are strong chromophores, typically absorbing around 254 nm.[10]

  • Trustworthiness: A pure compound should result in a single, sharp, symmetrical peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. For drug development, purity levels exceeding 98% are often required.

  • Authoritative Grounding for Chiral Compounds: Many α-aryloxy ketones are chiral. In such cases, chiral HPLC is essential to separate and quantify the enantiomers. This is achieved using a chiral stationary phase (CSP), such as one based on a polysaccharide like Chiralcel OD-H.[11] This allows for the determination of enantiomeric excess (ee), a critical parameter for pharmaceutical compounds where one enantiomer may be active and the other inactive or even harmful.

Parameter Reversed-Phase HPLC (Purity) Chiral HPLC (Enantiomeric Excess)
Objective Quantify impuritiesSeparate and quantify enantiomers
Stationary Phase C18 or C8 silicaPolysaccharide-based (e.g., Chiralcel, Chiralpak)[11]
Mobile Phase Water/Acetonitrile or Water/Methanol GradientHexane/Isopropanol or other non-polar mixtures
Key Output Purity (%)Enantiomeric Excess (ee %)

X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, absolute 3D structure is required, single-crystal X-ray crystallography is the ultimate analytical tool.

  • Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal of the compound. This can be a significant bottleneck, often requiring extensive screening of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Trustworthiness & Authoritative Grounding: If a suitable crystal is obtained, X-ray diffraction provides the precise coordinates of every atom in the molecule, confirming not only the connectivity but also the absolute stereochemistry.[12][13][14] The resulting structure is the "gold standard" against which all other analytical data are compared.[15] The structural data can be deposited in crystallographic databases, providing an authoritative reference for the scientific community.

Conclusion: A Synthesis of Evidence

The characterization of α-aryloxy ketones is a process of building a case for a specific molecular structure and purity level. Each analytical method provides a piece of the puzzle. NMR defines the molecular framework, MS confirms the mass and formula, HPLC validates purity and enantiomeric composition, and X-ray crystallography provides the ultimate 3D proof. A Senior Application Scientist relies on the convergence of these techniques to deliver a complete and trustworthy analytical package, ensuring that the molecules advancing through the R&D pipeline are precisely what they are intended to be.

References

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Comparative

A Comparative Guide to the Biological Activity Screening of 1-(3-Bromophenoxy)propan-2-one Derivatives

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 1-(3-bromophenoxy)propan-2-one scaffold. Designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 1-(3-bromophenoxy)propan-2-one scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential of this chemical class. We will explore the synthesis, antimicrobial, antifungal, and anticancer activities of these compounds, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

Introduction: The Versatile 1-(3-Bromophenoxy)propan-2-one Scaffold

The 1-(3-bromophenoxy)propan-2-one structure is a compelling starting point in medicinal chemistry. Its architecture, featuring a brominated aromatic ring linked via an ether bond to a propanone unit, offers multiple sites for chemical modification. The bromine atom facilitates various cross-coupling reactions, while the ketone functional group is amenable to nucleophilic addition and condensation reactions, allowing for the creation of diverse molecular libraries[1]. This versatility makes it an attractive scaffold for developing novel therapeutic agents with a wide range of biological activities. This guide will delve into the screening of these derivatives for their potential as antimicrobial, antifungal, and anticancer agents.

General Synthesis Strategy

The synthesis of 1-(3-bromophenoxy)propan-2-one derivatives typically begins with the parent molecule, which can be modified at the ketone group or the aromatic ring. A common approach involves the reaction of the ketone with various reagents to form hydrazones, oximes, or other heterocyclic systems. These reactions expand the chemical space and introduce new pharmacophores that can modulate biological activity.

G cluster_synthesis General Synthetic Pathway Start 1-(3-Bromophenoxy) propan-2-one Reaction Condensation / Substitution Reactions Start->Reaction Core Scaffold Reagents Amines / Hydrazines / Hydroxylamine etc. Reagents->Reaction Building Blocks Derivatives Diverse Library of Derivatives (e.g., Hydrazones, Oximes, Schiff bases) Reaction->Derivatives Leads to

Caption: General synthetic scheme for creating derivatives from the core scaffold.

Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of new antibacterial agents.[2] Derivatives of bromophenols and related structures have shown promise in this area, exhibiting significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Comparative Antibacterial Activity Data

While specific data for 1-(3-bromophenoxy)propan-2-one derivatives is limited in the provided search results, we can infer potential activity based on structurally similar compounds. For instance, bromophenol derivatives have demonstrated notable effects against S. aureus and MRSA.[3] Similarly, synthetic 1,3-bis(aryloxy)propan-2-amines are active against Gram-positive bacteria.[2]

Compound Class Bacterial Strain Activity Metric Result Reference
Bromophenol DerivativesS. aureusZone of InhibitionSignificant[3]
Bromophenol DerivativesMRSAZone of InhibitionSignificant[3]
1,3-Bis(aryloxy)propan-2-aminesGram-positive bacteriaMIC2.5–10 µg/ml[2]
Benzimidazol-2-one AnalogsE. coli, P. aeruginosaZone of InhibitionModerate to High[4]
Benzimidazol-2-one AnalogsS. aureus, S. pyogenesZone of InhibitionModerate to High[4]
Protocol: Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of antibacterial activity. The causality behind this choice rests on its simplicity and effectiveness for initial screening of a large number of compounds.

Pillar of Trustworthiness: This protocol's self-validating nature comes from the inclusion of positive (known antibiotic) and negative (solvent) controls, which ensure that the observed zones of inhibition are due to the test compound's activity and not experimental artifacts.

  • Preparation of Media: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Uniformly swab the surface of the MHA plates with the prepared bacterial inoculum.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Use the solvent as a negative control and a standard antibiotic solution (e.g., Ampicillin) as a positive control.[3]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Antifungal Activity Screening

Fungal infections, particularly those caused by Candida species, are a significant health concern, especially in immunocompromised individuals.[5] The development of new antifungal agents is crucial to combat resistance to existing therapies like fluconazole.[5]

Comparative Antifungal Activity Data

The search for novel non-azole antifungal agents has led to the investigation of various heterocyclic compounds.[6] While direct data for the target derivatives is sparse, related structures offer valuable insights. For example, new benzopyrone derivatives have shown potent activity against Trichophyton rubrum, and certain imidazolylpropanone oxime esters have exhibited better anti-Candida profiles than fluconazole.[5][6]

Compound Class Fungal Strain Activity Metric Result Reference
Benzopyrone Derivative (5j)Trichophyton rubrumMIC801.5 µg/mL[6]
Imidazolylpropanone Oxime Ester (5j)Candida albicansMIC0.0054 µmol/mL[5]
Pyridine DerivativesFungal StrainsMIC8-16 µg/mL[7]
Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative data on a compound's potency. Its selection is justified by its high reproducibility and standardization by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Pillar of Trustworthiness: The protocol includes sterility controls (broth only), growth controls (inoculum in broth), and a reference antifungal agent. This robust control system ensures the validity of the MIC values obtained.

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Controls: Include wells with medium only (sterility control), medium with inoculum (growth control), and a standard antifungal drug like fluconazole or ketoconazole as a positive control.[5][7]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or with a spectrophotometer.

Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many synthetic compounds are screened for their cytotoxic effects against various cancer cell lines.[8][9][10][11][12][13] Derivatives containing brominated phenyl rings or acetophenone scaffolds have shown promising cytotoxic potential.[8][12]

Comparative Cytotoxicity Data

Several studies have reported the anticancer activity of compounds structurally related to 1-(3-bromophenoxy)propan-2-one. These derivatives have been tested against a range of human cancer cell lines, providing valuable comparative data.

Compound Class Cancer Cell Line Activity Metric Result (IC50) Reference
6-bromo-1,3-benzoxazol-2(3H)-one deriv. (8)HeLa (Cervical Cancer)IC5090 µM[8]
6-bromo-1,3-benzoxazol-2(3H)-one deriv. (10)HeLa (Cervical Cancer)IC50100 µM[8]
Brominated Acetophenone deriv. (5c)A549 (Alveolar Adenocarcinoma)IC5011.80 µg/mL[12]
Brominated Acetophenone deriv. (5c)MCF7 (Breast Adenocarcinoma)IC50< 10 µg/mL[12]
Brominated Acetophenone deriv. (5c)PC3 (Prostate Adenocarcinoma)IC50< 10 µg/mL[12]
1-(3-methyl-1-benzofuran-2-yl)ethanone deriv. (6, 8)K562 (Myelogenous Leukemia)CytotoxicitySelective Action[9]
Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a widely accepted method for initial cytotoxicity screening due to its reliability and high-throughput capability.

Pillar of Trustworthiness: The assay's validity is ensured by including untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control). A blank control (media and MTT, no cells) accounts for background absorbance.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 48 hours).[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[8]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) (Living cells form formazan) D->E F Add Solubilizing Agent E->F G Read Absorbance (e.g., 570 nm) F->G H Calculate IC50 Value G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure.[14] Key SAR observations from related compound classes suggest that:

  • Lipophilicity: Increased lipophilicity can correlate with higher activity, potentially by enhancing membrane permeability.[15]

  • Halogen Substitution: The presence and position of halogen atoms (like the bromine in the core scaffold) can significantly influence antimicrobial and antioxidant activities.[14][16] For instance, in some series, radical scavenging activities decrease in the order F > Cl > Br > I, correlating with electronegativity.[16]

  • Substituent Groups: The nature of the groups attached to the core scaffold is critical. For example, short terminal alkyl chains on benzopyrone derivatives enhanced antifungal activity.[6] The introduction of specific heterocyclic rings, such as 1,3,4-thiadiazole or benzoxazole, can confer potent anticancer or antimicrobial properties.[8][11]

Conclusion and Future Directions

The 1-(3-bromophenoxy)propan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate a strong potential for discovering derivatives with significant antimicrobial, antifungal, and anticancer activities. The brominated acetophenone derivative 5c , for example, has shown remarkable cytotoxicity against multiple cancer cell lines with high selectivity over normal cells.[12]

Future research should focus on synthesizing a focused library of 1-(3-bromophenoxy)propan-2-one derivatives and systematically screening them using the robust protocols outlined in this guide. A comprehensive SAR study will be crucial for optimizing lead compounds. Further investigations into the mechanisms of action of the most potent derivatives will be essential for their advancement as potential drug candidates.

References

  • Butnariu, D., et al. (2018). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Farmacia, 66(2). [Link]

  • Lv, Z., et al. (2010). Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6824-6827. [Link]

  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. [Link]

  • Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry Letters, 17(12), 3394-3397. [Link]

  • Wujec, M., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(11), 3321. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)propan-2-one. PubChem. [Link]

  • Koval, A., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. [Link]

  • Tumosiene, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(17), 5143. [Link]

  • de Faria, V. C., et al. (2020). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of Applied Microbiology, 128(5), 1335-1344. [Link]

  • Ecker, G., et al. (1998). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. Molecular Pharmacology, 53(5), 777-783. [Link]

  • Czarnecka, E., et al. (1989). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Pharmazie, 44(4), 281-283. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

  • Siwek, A., et al. (2020). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 25(24), 5899. [Link]

  • Shaman, M. H., et al. (2014). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 6(5), 329-335. [Link]

  • Tumosiene, I., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. ResearchGate. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 699220. [Link]

  • Salehi, B., et al. (2019). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Mini-Reviews in Medicinal Chemistry, 19(19), 1576-1590. [Link]

  • Zara, G. P., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(2). [Link]

  • Bîcu, E., et al. (2021). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Antioxidants, 11(1), 2. [Link]

  • El-Sayed, M. A. A., et al. (2017). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 22(12), 2043. [Link]

  • Satyanarayana, K., et al. (2004). Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3-phenylsydnones. Indian Journal of Pharmaceutical Sciences, 66(5), 679-683. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromophenoxy)propan-2-one

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromophenoxy)propan-2-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is to provide not just a set of instructions, but a foundational understanding of the principles behind these essential laboratory practices.

Understanding the Hazard Profile of 1-(3-Bromophenoxy)propan-2-one

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 1-(3-Bromophenoxy)propan-2-one is a halogenated organic compound with the following key hazard classifications:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

As a brominated ketone, it is classified as a halogenated organic compound, which has specific implications for its disposal pathway.

Table 1: Hazard Information for 1-(3-Bromophenoxy)propan-2-one

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is the first line of defense against chemical exposure. The causality behind PPE selection is directly linked to the known hazards of the substance.

Essential PPE for Handling 1-(3-Bromophenoxy)propan-2-one:

  • Eye Protection: Chemical splash goggles are mandatory to protect against potential splashes that can cause serious eye irritation.

  • Hand Protection: Nitrile gloves are recommended for handling halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: While not typically required for small-scale handling in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working outside of a fume hood.

Step-by-Step Disposal Protocol

The disposal of 1-(3-Bromophenoxy)propan-2-one must follow a systematic process to ensure regulatory compliance and safety. This process begins at the point of waste generation and concludes with its removal by a certified hazardous waste contractor.

Waste Segregation: The Cornerstone of Safe Disposal

The principle of waste segregation is to prevent dangerous chemical reactions and to ensure that waste streams are managed in the most environmentally sound and cost-effective manner. As a halogenated organic compound, 1-(3-Bromophenoxy)propan-2-one must be segregated from non-halogenated organic waste.

Do Not Mix With:

  • Non-halogenated organic solvents: Mixing these waste streams complicates the disposal process and can significantly increase disposal costs.

  • Acids, bases, and oxidizers: To prevent potentially violent chemical reactions, never mix halogenated waste with other chemical waste categories.

Waste Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and spills.

  • Container Material: High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred for collecting halogenated organic waste. Ensure the container material is compatible with 1-(3-Bromophenoxy)propan-2-one.

  • Container Condition: Use containers that are in good condition, with no cracks, leaks, or residue on the exterior. The container must have a secure, screw-top lid.

  • Labeling: Proper labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(3-Bromophenoxy)propan-2-one" (no abbreviations or chemical formulas)

    • The hazard characteristics: "Irritant," "Harmful"

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the generating laboratory or researcher

On-Site Accumulation and Storage

Laboratories are considered Satellite Accumulation Areas (SAAs) for hazardous waste. Strict regulations govern the storage of this waste.

  • Location: Store the waste container at or near the point of generation.

  • Containment: The container must be kept closed at all times except when adding waste.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.

Arranging for Waste Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS office directly.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal ("cradle-to-grave").

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Management

In the event of a spill of 1-(3-Bromophenoxy)propan-2-one, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment.

  • Contain the Spill: Use a chemical spill kit to contain the spill. Use an inert absorbent material, such as vermiculite or sand, to absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Decontamination of Laboratory Equipment

Any equipment that has come into contact with 1-(3-Bromophenoxy)propan-2-one must be thoroughly decontaminated before reuse or disposal.

  • Procedure:

    • Wear appropriate PPE.

    • Wipe down the equipment with a cloth soaked in a suitable solvent (such as ethanol or isopropanol) to remove the bulk of the chemical residue.

    • Wash the equipment with soap and water.

    • Rinse thoroughly with water.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_preparation Waste Preparation cluster_storage On-Site Storage (SAA) cluster_disposal Final Disposal Generate Generate Waste (1-(3-Bromophenoxy)propan-2-one) Segregate Segregate Halogenated Waste Generate->Segregate Crucial First Step SelectContainer Select Appropriate Container (e.g., HDPE) Segregate->SelectContainer LabelContainer Label Container Correctly SelectContainer->LabelContainer Store Store in Designated Area (Closed, Secondary Containment) LabelContainer->Store RequestPickup Request EHS Pickup Store->RequestPickup When container is full or per schedule Documentation Complete Manifest RequestPickup->Documentation Removal Licensed Contractor Removal Documentation->Removal

Caption: Workflow for the proper disposal of 1-(3-Bromophenoxy)propan-2-one.

Conclusion

The responsible disposal of chemical waste is not merely a regulatory burden but a fundamental aspect of scientific integrity and professional responsibility. By adhering to these detailed procedures for the disposal of 1-(3-Bromophenoxy)propan-2-one, researchers and drug development professionals can ensure a safe laboratory environment, protect the broader community, and maintain compliance with all applicable regulations. This commitment to safety and environmental stewardship is integral to the advancement of science.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromophenyl)propan-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical burns: First aid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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